1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBFXJTIAEUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371178 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131805-94-2 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
CAS Number: 131805-94-2
Introduction: A Key Building Block in Modern Medicinal Chemistry
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a highly functionalized aromatic ketone that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a phenyl ring substituted with two strongly electron-withdrawing trifluoromethyl groups and an α-bromo ketone moiety, imparts a unique combination of reactivity and metabolic stability to molecules derived from it.
The 3,5-bis(trifluoromethyl)phenyl group is a well-known pharmacophore that can significantly enhance a drug candidate's properties.[1] The trifluoromethyl (-CF3) groups are known to improve metabolic stability by blocking sites of oxidation, increase lipophilicity which can aid in cell membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing binding affinity to biological targets.[1] The α-bromo ketone functionality, on the other hand, is a versatile synthetic handle, providing two electrophilic sites (the carbonyl carbon and the α-carbon) and a good leaving group (bromide), enabling a wide range of subsequent chemical transformations.[2]
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, detailed synthesis methodologies with mechanistic insights, key applications, and essential safety and handling protocols, offering a holistic understanding of this important chemical entity.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 131805-94-2 | [3] |
| Molecular Formula | C₁₀H₅BrF₆O | [3] |
| Molecular Weight | 335.04 g/mol | [3] |
| Appearance | Light yellow or white solid | [4][5] |
| Melting Point | 44-46 °C (317-318 K) | [5] |
| Boiling Point | 211.6 ± 35.0 °C (Predicted) | [5] |
| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [4] |
| SMILES String | FC(F)(F)C1=CC(C(F)(F)F)=CC(C(CBr)=O)=C1 | [6] |
| InChI Key | ZEKBFXJTIAEUOF-UHFFFAOYSA-N | [6] |
Spectroscopic Data:
-
¹H NMR (600 MHz, CDCl₃): δ 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H)
-
¹³C NMR (150 MHz, CDCl₃): δ 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46
Synthesis Methodologies: A Tale of Two Steps
The synthesis of this compound is typically achieved in a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of the ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone, followed by a selective α-bromination.
Step 1: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone
The precursor ketone, 3',5'-bis(trifluoromethyl)acetophenone (CAS: 30071-93-3), is a crucial intermediate.[7] An efficient and scalable method for its synthesis involves a Grignard reaction.
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An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a highly functionalized aromatic ketone. As an α-bromoketone, it possesses two reactive sites: the electrophilic carbonyl carbon and the electrophilic α-carbon bearing the bromine atom. This dual reactivity makes it an exceptionally valuable and versatile intermediate in advanced organic synthesis. Its primary utility is found in the construction of complex heterocyclic systems and as a key building block in the development of pharmacologically active molecules. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety imparts unique properties, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and essential safety protocols for researchers and drug development professionals.
Physicochemical and Structural Properties
The core identity of this compound is defined by its specific molecular structure and resulting physical properties. The trifluoromethyl groups (–CF₃) are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the adjacent carbonyl group.
Key Properties
A summary of the compound's essential data is presented below. The molecular weight of 335.04 g/mol is a fundamental parameter for all stoichiometric calculations in synthesis.[1][2]
| Property | Value | Reference(s) |
| Molecular Weight | 335.04 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₅BrF₆O | [1][2][3][4] |
| CAS Number | 131805-94-2 | [1][2][3][4] |
| Appearance | Light yellow solid | [1] |
| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [1] |
| SMILES | FC(F)(F)C1=CC(=CC(=C1)C(=O)CBr)C(F)(F)F | [3] |
| InChI Key | ZEKBFXJTIAEUOF-UHFFFAOYSA-N |
Molecular Structure
The structure features a central ethanone core. The carbonyl group is attached to a 3,5-bis(trifluoromethyl)phenyl ring, and the α-carbon is substituted with a bromine atom.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone
This protocol is adapted from methodologies described for Grignard-based synthesis. [5]
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) dropwise. The reaction is exothermic and may require initial heating or an initiator (e.g., an iodine crystal) to begin. Maintain a gentle reflux until the magnesium is consumed.
-
Acylation: In a separate flask, cool an excess of acetic anhydride in THF to 0 °C. Add the prepared Grignard reagent to the cold acetic anhydride solution slowly via a cannula. The addition rate should be controlled to maintain a low temperature.
-
Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 3',5'-bis(trifluoromethyl)acetophenone.
Experimental Protocol: α-Bromination
-
Reaction Setup: Dissolve the 3',5'-bis(trifluoromethyl)acetophenone from the previous step in a suitable solvent, such as glacial acetic acid or methanol.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of bromine (Br₂), typically as a solution in the same solvent, dropwise.
-
Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, quench any excess bromine with a reducing agent like sodium thiosulfate solution. Dilute the mixture with water and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude this compound can be purified by recrystallization, often from a solvent mixture like hexanes/ether. [1]
Applications in Drug Discovery and Development
The title compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from its ability to participate in reactions that form the core scaffolds of various drug candidates.
Intermediate for Neurokinin-1 (NK-1) Receptor Antagonists
This compound is a documented intermediate in the synthesis of potent and selective antagonists of the substance P (neurokinin-1) receptor. [6][5]These antagonists have therapeutic potential in treating a range of conditions, including:
-
Chemotherapy-induced nausea and vomiting (emesis)
-
Inflammatory diseases
-
Psychiatric disorders such as depression and anxiety
The synthesis of these antagonists often involves the reaction of the α-bromoketone with a primary amine or other nucleophile to construct a more complex heterocyclic core, which is central to the pharmacophore.
Caption: Role as a key building block in NK-1 antagonist synthesis.
Synthesis of Novel Antibacterial Agents
The 3,5-bis(trifluoromethyl)phenyl moiety is a known pharmacophore in the design of novel antimicrobial agents. For example, pyrazole derivatives containing this group have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [7]The synthesis of these pyrazoles can utilize intermediates derived from this compound, highlighting its broader utility in medicinal chemistry beyond NK-1 antagonists. [7]
Safety, Handling, and Storage
Due to its reactivity, this compound requires careful handling. It is classified as a corrosive material and is also a lachrymator, a substance that irritates the eyes and causes tearing. [4][8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [8][9]* Handling: Avoid inhalation of dust and contact with skin and eyes. Do not breathe dust, mist, or vapors. [8]In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [8]* Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. [4][8]It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air. [4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a precursor for NK-1 receptor antagonists and other bioactive compounds make it an indispensable tool for medicinal chemists. Adherence to strict safety protocols is mandatory when handling this reactive and corrosive compound to ensure the safety of laboratory personnel.
References
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- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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Exploring 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: Properties and Applications. Tejapharm. [Link]
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Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. National Institutes of Health (NIH). [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]
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1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone chemical properties
An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
This compound, also known as 2-bromo-3',5'-bis(trifluoromethyl)acetophenone, is a halogenated ketone of significant interest. Its structure is characterized by a central acetophenone core, substituted with two powerful electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring and a bromine atom at the alpha-carbon position. This unique combination of functional groups makes it a highly reactive and versatile building block.
The 3,5-bis(trifluoromethyl)phenyl moiety is a well-recognized pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity of drug candidates by increasing lipophilicity and modulating electronic properties.[1] Consequently, this bromo-ethanone derivative serves as a crucial precursor for introducing this valuable motif into complex molecular architectures, particularly in the development of novel therapeutics.
Physicochemical and Structural Properties
The compound presents as a light-yellow solid at room temperature.[2] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₆O | [3][4] |
| Molecular Weight | 335.04 g/mol | [3][4][5] |
| CAS Number | 131805-94-2 | [3][6] |
| Appearance | Light-yellow solid | [2] |
| Melting Point | 317–318 K (44–45 °C) | [2] |
| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol. | [3] |
| SMILES String | FC(F)(F)C1=CC(C(F)(F)F)=CC(C(CBr)=O)=C1 | [4] |
| InChI Key | ZEKBFXJTIAEUOF-UHFFFAOYSA-N | [4] |
Spectroscopic Profile
Detailed spectroscopic analysis confirms the molecular structure of the title compound.
-
¹H NMR (600 MHz, CDCl₃): The proton NMR spectrum shows three distinct signals: a singlet at δ 8.44 ppm corresponding to the two equivalent aromatic protons (H-2' and H-6'), a singlet at δ 8.13 ppm for the single aromatic proton (H-4'), and a singlet at δ 4.48 ppm for the two protons of the bromomethyl group (-CH₂Br).[2]
-
¹³C NMR (150 MHz, CDCl₃): The carbon spectrum displays signals at δ 188.81 (C=O), a series of signals between δ 120.00 and 135.31 for the aromatic and trifluoromethyl carbons, and a signal at δ 29.46 for the bromomethyl carbon (-CH₂Br).[2]
Crystal Structure and Molecular Conformation
X-ray crystallography reveals that this compound crystallizes in the monoclinic P2₁/c space group.[2] The molecule exhibits a near-planar conformation. The torsion angle between the carbonyl group and the alkyl bromide (O1—C2—C1—Br1) is approximately 0.3°, indicating a syn orientation.[2] In the crystal lattice, molecules are linked into head-to-tail dimers through weak C—H⋯Br and C—O⋯C interactions.[2]
Synthesis and Reaction Mechanism
The compound is reliably synthesized via the direct α-bromination of its corresponding acetophenone precursor. The electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution, favoring the selective bromination at the α-carbon of the ketone.
Experimental Protocol: Synthesis
The following protocol details the synthesis from 3',5'-bis(trifluoromethyl)acetophenone.
-
Dissolution: Dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 5 hours.
-
Quenching & Concentration: Add water to the mixture and concentrate under reduced pressure to remove the acetic acid.
-
Extraction: Dilute the residue with ethyl acetate and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a light-yellow solid (typical yield: ~62%).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The primary driver of this molecule's reactivity is the α-bromo ketone functionality. The carbonyl group's electron-withdrawing effect, amplified by the CF₃ groups on the ring, makes the α-carbon highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions.
This makes it an invaluable reagent for alkylating a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. This reactivity is central to its role in constructing more complex molecular frameworks. For instance, it is a common starting point for synthesizing various heterocyclic compounds, which are prevalent in pharmaceuticals.
General Reactivity Diagram
Caption: Sₙ2 alkylation of a nucleophile using the title compound.
Role in Drug Development
The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in modern drug design. Its inclusion in a molecule can significantly improve pharmacokinetic properties such as bioavailability and metabolic half-life. The two CF₃ groups sterically hinder metabolic attack on the phenyl ring and their strong electron-withdrawing capacity can modulate the pKa of nearby functional groups, influencing binding interactions.
This structural motif is found in several marketed drugs, highlighting its importance. The precursor to our title compound, 3',5'-bis(trifluoromethyl)acetophenone, is a known intermediate in the synthesis of neurokinin-1 (NK₁) receptor antagonists, which are used as antiemetics.[7][8][9] The bromo-derivative is a logical next-step intermediate, primed for reaction with nucleophilic partners to rapidly build libraries of potential drug candidates. Recent research has also shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent activity against drug-resistant bacteria, further underscoring the therapeutic potential of this chemical class.[1]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate care.
-
Hazards: The compound is a combustible solid. It is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12] Keep away from heat, sparks, and open flames.[11][12]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11][13]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[11][13] If inhaled, move to fresh air.[11]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal and synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and potent, predictable reactivity make it an ideal intermediate. The inherent value of its bis(trifluoromethyl)phenyl core provides a direct route to compounds with enhanced pharmacological profiles, ensuring its continued relevance in the pursuit of novel and effective therapeutics.
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Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. International Union of Crystallography. [Link]
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An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations... ACS Publications. [Link]
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An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone... (Full Text). ACS Publications. [Link]
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MSDS of 3',5'-Bis(trifluoromethyl)acetophenone - Capot Chemical. Capot Chemical. [Link]
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MATERIAL SAFETY DATA SHEET 3',5'-BIS(TRIFLUOROMETHYL)ACETOPHENONE, 98%. Acros Organics. [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central (PMC). [Link]
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1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Introduction: The Molecular Profile of a Key Synthetic Intermediate
This compound is an α-haloketone of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the replaceable α-bromine, and the robust aromatic ring substituted with two strongly electron-withdrawing trifluoromethyl (CF₃) groups.[1][2] These features make it a valuable precursor for synthesizing a wide array of heterocyclic compounds and complex organic molecules.
Accurate and unambiguous structural confirmation of this reagent is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed spectral features, grounded in established physicochemical principles.
Molecular Structure and Atom Numbering
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectrum Analysis
The proton NMR spectrum is characterized by its simplicity, which directly reflects the high degree of symmetry in the molecule. The aromatic region contains two distinct signals, and the aliphatic region contains one.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.44 | Singlet (s) | 2H | H-2, H-6 (ortho-protons) |
| 8.13 | Singlet (s) | 1H | H-4 (para-proton) |
| 4.48 | Singlet (s) | 2H | H-8 (-CH₂Br) |
Solvent: CDCl₃, Frequency: 600 MHz. Data sourced from Chandrashekharappa et al. (2018).[3]
Expert Interpretation:
-
Aromatic Region (δ 8.0-8.5): The two aromatic signals at δ 8.44 and δ 8.13 appear as sharp singlets. This is a direct consequence of their magnetic environments. The two protons at the C2 and C6 positions are chemically equivalent and are meta-coupled to the C4 proton. Likewise, the C4 proton is meta-coupled to the C2 and C6 protons. Meta coupling constants (⁴JHH) are typically very small (0-3 Hz) and are often not resolved, resulting in the appearance of singlets. The significant downfield shift of these protons is caused by the strong deshielding effects of the adjacent carbonyl group and the two electron-withdrawing CF₃ groups.
-
Aliphatic Region (δ 4.48): The methylene protons (C8) adjacent to the bromine atom appear as a sharp singlet at δ 4.48. These two protons are chemically equivalent, and there are no adjacent protons to cause spin-spin splitting. Their downfield position is a result of the combined deshielding influence of the adjacent carbonyl group and the electronegative bromine atom.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The molecular symmetry (a C₂ axis passing through C1 and C4) means we expect 8 distinct carbon signals: 4 for the aromatic ring, 2 for the CF₃ groups (which are equivalent), 1 for the carbonyl group, and 1 for the bromomethyl carbon.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Predicted Assignment | Comments |
|---|---|---|
| 188.81 | C7 (C=O) | Typical for an aromatic ketone carbonyl. |
| 135.31 | C1 | Quaternary carbon attached to the carbonyl group. |
| 133.06 - 132.60 | C3, C5 | Quaternary carbons attached to CF₃ groups. Expected to be a quartet due to ²JCF coupling (~32 Hz).[4] |
| 128.99 | C2, C6 | Aromatic methine carbons. |
| 127.08 - 127.06 | C4 | Aromatic methine carbon. |
| 125.42 - 120.00 | CF₃ | CF₃ carbons. Expected to be a quartet due to ¹JCF coupling (~272 Hz).[4][5] |
| 29.46 | C8 (-CH₂Br) | Aliphatic carbon attached to bromine. |
Solvent: CDCl₃, Frequency: 150 MHz. Data sourced from Chandrashekharappa et al. (2018).[3]
Expert Interpretation: The reported spectral data from the literature lists 13 distinct chemical shifts, which is more than the 8 expected unique carbons.[3] This discrepancy is not an anomaly but rather a common feature in the spectra of highly fluorinated compounds when not acquired with ¹⁹F decoupling. The additional peaks arise from the splitting of carbon signals by the fluorine atoms (¹³C-¹⁹F coupling).
-
Carbonyl Carbon (δ 188.81): This downfield signal is unambiguously assigned to the ketone's carbonyl carbon (C7).
-
Aromatic Carbons (δ 127-136): The signals for the aromatic carbons are complex. The carbons directly bonded to the CF₃ groups (C3, C5) are expected to appear as a quartet with a coupling constant (²JCF) of approximately 30-35 Hz.[4] The other aromatic carbons will also exhibit smaller, long-range couplings.
-
Trifluoromethyl Carbons (δ ~123): The signal for the CF₃ carbons (C9, C10) is characteristically split into a broad quartet by the three directly attached fluorine atoms. The one-bond coupling constant (¹JCF) is very large, typically in the range of 270-280 Hz.[4][5] This large splitting and the lack of a Nuclear Overhauser Effect (NOE) can sometimes make this signal difficult to observe without a sufficient number of scans.
-
Aliphatic Carbon (δ 29.46): The upfield signal at δ 29.46 is assigned to the bromomethyl carbon (C8).
Standard Protocol for NMR Data Acquisition
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
IR Spectrum Analysis
The IR spectrum of this compound is dominated by strong absorptions corresponding to the C=O and C-F bonds.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~3100 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~1710 | Strong | C=O Stretch | Aromatic Ketone |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1330 | Very Strong | C-F Stretch (sym) | Trifluoromethyl (-CF₃) |
| ~1150 | Very Strong, Broad | C-F Stretch (asym) | Trifluoromethyl (-CF₃) |
| ~690 | Medium | C-Br Stretch | Bromoalkane |
Frequency ranges are based on established spectral correlation tables.[6][7][8]
Expert Interpretation:
-
C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption in this region is the most prominent feature of the spectrum and is definitive for the carbonyl group. A typical aromatic ketone absorbs around 1685-1690 cm⁻¹.[7][9] However, the powerful electron-withdrawing nature of the two CF₃ groups on the ring reduces the conjugation effect and pulls electron density away from the carbonyl bond, increasing its double-bond character. This leads to a shift to a higher frequency (hypsochromic shift) compared to a simple acetophenone.
-
C-F Stretches (~1350-1100 cm⁻¹): This region will contain multiple, very strong, and broad absorption bands, which are characteristic of the C-F stretching vibrations within the two CF₃ groups.[10][11][12] A particularly intense band around 1330 cm⁻¹ is a hallmark of the C-CF₃ moiety.[10]
-
C-Br Stretch (~690 cm⁻¹): The absorption for the C-Br bond is expected in the fingerprint region.[6][13] While this peak can confirm the presence of the bond, its position in a complex region of the spectrum can sometimes make it less diagnostic than the C=O or C-F stretches.
Standard Protocol for FTIR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
MS Analysis and Fragmentation
For this compound, Electron Ionization (EI) would be a standard method. The key feature to look for is the isotopic signature of bromine.
Table 4: Predicted Mass Spectrometry Fragments (EI)
| m/z Value | Ion | Comments |
|---|---|---|
| 334/336 | [C₁₀H₅BrF₆O]⁺˙ (M⁺˙) | Molecular Ion Peak. Exhibits a characteristic 1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes.[14] |
| 255 | [C₁₀H₅F₆O]⁺ | [M-Br]⁺. Loss of a bromine radical via α-cleavage. Expected to be a major fragment.[14][15] |
| 227 | [C₉H₅F₆]⁺ | [M-Br-CO]⁺. Subsequent loss of carbon monoxide from the acylium ion. |
| 241 | [C₈H₂F₆]⁺ | [M-CH₂Br-CO]⁺. Loss of the bromomethyl radical and CO. |
Molecular Weight (monoisotopic): 333.95 g/mol .
Expert Interpretation & Predicted Fragmentation Pathway: The presence of bromine is unequivocally confirmed by the molecular ion peak, which will appear as a doublet of nearly equal intensity at m/z 334 and 336.[14] Under electron ionization, the most favorable fragmentation pathway for α-haloketones is α-cleavage.[16][17]
-
Loss of Bromine Radical: The C-Br bond is relatively weak and will readily cleave to lose a bromine radical (•Br), forming a stable, resonance-stabilized acylium ion at m/z 255. This is often the base peak in the spectrum.
-
Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral molecule of carbon monoxide (CO) to form the 3,5-bis(trifluoromethyl)phenyl cation at m/z 227.
Standard Protocol for MS Data Acquisition (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any volatile impurities.
-
Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a definitive and self-validating analytical profile for this compound. The ¹H NMR confirms the substitution pattern and proton count, while the ¹³C NMR, with its characteristic C-F couplings, validates the carbon skeleton. IR spectroscopy provides rapid confirmation of the key carbonyl and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) through its distinct isotopic pattern and predictable fragmentation. Together, these techniques form a robust analytical package for the unambiguous identification and quality assessment of this important synthetic reagent.
References
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]
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Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]
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SpectraBase. (n.d.). 1-[3,5-bis(Trifluoromethyl)phenyl]-2-bromoethanone. John Wiley & Sons, Inc. Available at: [Link]
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Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Available at: [Link]
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ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available at: [Link]
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ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
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University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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Open Chemistry. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes. Available at: [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 868-870. Available at: [Link]
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StudySmarter. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Available at: [Link]
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An In-depth Technical Guide to the Reactivity and Mechanisms of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Abstract
This technical guide provides an in-depth analysis of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone, a key α-haloketone intermediate in synthetic organic and medicinal chemistry. The presence of two powerful electron-withdrawing trifluoromethyl groups on the phenyl ring significantly influences the compound's reactivity, particularly at the electrophilic carbonyl carbon and the adjacent carbon bearing the bromine atom. This document will explore the fundamental principles governing its reaction mechanisms, provide field-proven experimental protocols, and highlight its utility as a versatile building block, especially in the synthesis of heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in drug development who utilize complex organic intermediates.
Introduction and Physicochemical Profile
This compound, with CAS Number 131805-94-2, is a highly functionalized aromatic ketone.[1][2] As an α-bromo ketone, its primary reactivity centers on the electrophilic carbonyl carbon and the adjacent methylene carbon, which is activated towards nucleophilic attack by the bromine leaving group. The defining feature of this molecule is the 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry, a property that profoundly enhances the electrophilicity of the ketone and facilitates the displacement of the bromide ion. This electronic modification makes the compound an exceptionally reactive and valuable substrate for constructing complex molecular architectures, particularly those found in pharmacologically active agents.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₆O | [1][5] |
| Molecular Weight | 335.04 g/mol | [1][5] |
| Appearance | Light-yellow solid | [6][7] |
| Melting Point | 317–318 K (44-45 °C) | [6][7] |
| CAS Number | 131805-94-2 | [1][2] |
| Solubility | Readily soluble in ether, chloroform, benzene; sparingly soluble in ethanol, methanol. | [1] |
Synthesis of the Core Reagent
The most common and efficient laboratory-scale synthesis of the title compound involves the α-bromination of its parent ketone, 3',5'-bis(trifluoromethyl)acetophenone.[6][7]
Reaction Scheme: 3',5'-Bis(trifluoromethyl)acetophenone + Br₂ → this compound + HBr
The causality behind this choice of reagents lies in the mechanism of acid-catalyzed α-halogenation. Acetic acid serves as both the solvent and the catalyst. It facilitates the formation of the enol tautomer of the starting ketone. This enol is the active nucleophile that attacks molecular bromine, leading to the selective installation of a single bromine atom at the α-position. The strong electron-withdrawing nature of the -CF₃ groups deactivates the aromatic ring towards electrophilic bromination, ensuring high selectivity for the α-carbon.
Caption: General workflow for the synthesis of the title compound.
Protocol 2.1: Synthesis of this compound[6][7]
-
Reagent Preparation: Prepare a solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of ketone).
-
Bromine Addition: In a separate flask, dissolve bromine (1.0 eq) in a minimal amount of acetic acid. Add this bromine solution dropwise to the stirred ketone solution at room temperature.
-
Expert Insight: The dropwise addition is crucial to control the exothermicity of the reaction and to prevent the formation of dibrominated byproducts.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. The crude product may precipitate. Extract the mixture with ethyl acetate.
-
Purification: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove acetic acid and unreacted bromine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Validation: The resulting light-yellow solid can be further purified by recrystallization. The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6] A successful synthesis yields the product in approximately 62% yield.[6][7]
Core Reaction Mechanisms and Applications
The reactivity of this compound is dominated by its nature as a potent electrophile. The primary reaction pathways involve nucleophilic attack at the α-carbon.
Nucleophilic Substitution (Sₙ2 Mechanism)
The most fundamental reaction is the direct displacement of the bromide ion by a wide range of nucleophiles via an Sₙ2 mechanism. The electron-withdrawing -CF₃ groups enhance the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. This reaction proceeds with an inversion of stereochemistry if the α-carbon were chiral.[8]
Typical Nucleophiles:
-
O-Nucleophiles: Alcohols, phenols, carboxylates.
-
N-Nucleophiles: Amines, azides, heterocycles (e.g., imidazole).
-
S-Nucleophiles: Thiols, thioamides, thiourea.
-
C-Nucleophiles: Cyanide, enolates.
This pathway is foundational for attaching the 3,5-bis(trifluoromethyl)benzoylmethyl moiety to various molecular scaffolds, a common strategy in the synthesis of bioactive molecules.[9]
Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
A prominent and highly valuable application of this α-bromo ketone is in the construction of heterocyclic rings, which are core structures in many pharmaceuticals.[10] The Hantzsch thiazole synthesis, first described in 1887, is a classic example where an α-haloketone reacts with a thioamide to form a thiazole.[11][12]
The reaction between this compound and a thioamide (e.g., thiourea) is a robust method for creating 2-amino-4-(aryl)thiazoles.[12][13]
Mechanism of Hantzsch Thiazole Synthesis:
-
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion to form an isothiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring.
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An In-Depth Technical Guide on the Handling and Storage of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
<_
Introduction: Understanding the Reagent's Significance
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a highly reactive α-bromo ketone derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the bromine atom, making it an excellent substrate for nucleophilic substitution reactions.[1] The presence of two trifluoromethyl groups on the phenyl ring further modulates its electronic properties, enhancing its reactivity and providing a unique scaffold for the development of novel therapeutics, particularly as targeted covalent inhibitors.
This guide provides a comprehensive framework for the safe and effective handling and storage of this compound, grounded in established safety protocols and an understanding of its chemical properties. Adherence to these guidelines is paramount for ensuring the safety of laboratory personnel and maintaining the integrity of the reagent for research applications.
I. Compound Identification and Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for its safe handling.
| Property | Value |
| Chemical Formula | C₁₀H₅BrF₆O[2][3][4] |
| Molecular Weight | 335.04 g/mol [2][3][4] |
| Appearance | Light-yellow solid[2][5] |
| CAS Number | 131805-94-2[2][3][4] |
| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol.[2] |
| Melting Point | 317–318 K (44-45 °C)[5] |
II. Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance, and a comprehensive risk assessment must be conducted before any handling.
GHS Hazard Statements:
The primary hazards are associated with its corrosive nature and its lachrymatory properties, which can cause immediate and severe irritation to the eyes, skin, and respiratory tract. The trifluoromethyl groups may also contribute to its toxicity profile.
III. Safe Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.
A. Engineering Controls
All manipulations of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[8][9][10] This engineering control is the primary defense against the inhalation of vapors and fine particles. The fume hood should have a demonstrated and documented face velocity appropriate for handling hazardous chemicals.
B. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[11][12][13]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are the minimum requirement.[14] A full-face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[14][15]
-
Skin Protection:
-
Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is essential.[10][14] Check the manufacturer's glove compatibility charts for breakthrough times for halogenated organic compounds.[14] Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.
-
Lab Coat: A flame-resistant lab coat (e.g., Nomex®) that is fully buttoned is required.[14]
-
Additional Protection: For larger quantities or tasks with a significant splash risk, a chemically impervious apron and sleeve covers should be worn.[15]
-
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[14]
C. Experimental Protocol: Weighing and Dissolving
-
Preparation: Ensure the chemical fume hood is clean and free of clutter. Prepare all necessary equipment (spatula, weigh boat, solvent, glassware) and place it inside the fume hood.
-
Weighing: Carefully transfer the solid this compound from its storage container to a tared weigh boat using a clean spatula. Avoid creating dust.
-
Dissolving: Add the desired solvent to the appropriate glassware. Slowly and carefully add the weighed solid to the solvent with gentle stirring to facilitate dissolution.
-
Cleaning: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., acetone) in the fume hood. Dispose of the contaminated solvent as hazardous waste.
IV. Storage Requirements
Proper storage is critical to maintain the stability and purity of this compound.
-
Temperature: Store at room temperature.[3]
-
Atmosphere: Keep in a dark place under an inert atmosphere (e.g., argon or nitrogen).[3] This is crucial to prevent degradation from light and reaction with atmospheric moisture.
-
Container: The compound should be stored in a tightly sealed, clearly labeled container.[6][7]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10][16] Brominated organic compounds can react violently with easily oxidized substances.[9]
V. Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
A. Spill Management
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[8][9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]
-
Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[8][9]
B. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][16] Seek immediate medical attention.[7][8][16]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8][16] Seek immediate medical attention.[7][8][16]
-
Inhalation: Move the individual to fresh air.[7][8][16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7][8][16] Seek immediate medical attention.[7][8][16]
-
Ingestion: Do NOT induce vomiting.[7][8][16] Rinse the mouth with water and seek immediate medical attention.[7][8][16]
VI. Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and solutions, must be disposed of as hazardous waste.
-
Segregation: Waste should be segregated as "halogenated organic waste."[17]
-
Container: Use a clearly labeled, sealable, and compatible waste container.[9][10]
-
Disposal Method: Follow your institution's guidelines for hazardous waste disposal.[9] Approved disposal methods for brominated organic compounds often include incineration at a licensed facility.[18]
VII. Conclusion
This compound is a valuable reagent whose safe and effective use is contingent upon a thorough understanding of its properties and hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the stringent handling, storage, and disposal protocols outlined in this guide, researchers can mitigate the risks associated with this compound and ensure its integrity for their scientific endeavors. A proactive approach to safety is not merely a procedural requirement but a cornerstone of scientific excellence.
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National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (1995). [Link]
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Reddit. Separation of Ketone and alpha Bromo ketone. [Link]
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An In-depth Technical Guide to the Safe Handling of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
This guide provides comprehensive safety protocols and in-depth technical information for researchers, scientists, and drug development professionals working with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS No. 131805-94-2). As a potent lachrymator and corrosive agent, strict adherence to these safety measures is imperative to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a rationale for each precaution grounded in the chemical's unique reactivity and toxicological profile.
Understanding the Hazard: A Multifaceted Risk Profile
This compound is a highly reactive α-bromo ketone.[1][2] Its hazard profile is dominated by two primary characteristics: its corrosive nature and its potent lachrymatory effects.[3][4] The combination of these properties necessitates a multi-layered safety approach.
Corrosivity: The compound is classified as a corrosive solid.[5] Contact with skin or eyes can cause severe chemical burns and irreversible tissue damage.[4][6] Ingestion is particularly dangerous, with the potential for severe swelling and perforation of the esophagus and stomach.[4] This corrosive action is a result of the compound's ability to react with biological macromolecules.
Lachrymatory Effects: As a potent lachrymator, exposure to its vapors or aerosols will cause immediate and intense tearing, irritation, and pain in the eyes.[7][8][9] This is not merely a nuisance; it can be incapacitating and lead to secondary accidents. The lachrymatory properties are characteristic of many α-haloketones.
Inhalation and Skin Toxicity: The compound is also harmful if inhaled or absorbed through the skin.[3] Vapors can cause respiratory tract irritation.[3]
Reactivity: The presence of the α-bromo group makes the molecule highly susceptible to nucleophilic substitution.[1] This reactivity is fundamental to its utility in organic synthesis but also underlies some of its hazardous interactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[10]
Hazard Identification Summary
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Danger | H302: Harmful if swallowed. |
| Skin Corrosion (Category 1B) | GHS05 | H314: Causes severe skin burns and eye damage.[4][5] | |
| Serious Eye Damage (Category 1) | GHS05 | H318: Causes serious eye damage. | |
| Lachrymator | N/A | Substance which increases the flow of tears.[3][4] |
The Core of Safety: Engineering and Administrative Controls
Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be established. This is the primary defense against exposure.
Engineering Controls: Containing the Hazard
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection against inhalation of corrosive and lachrymatory vapors. The sash should be kept as low as possible during manipulations.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach.
-
Eyewash Stations and Safety Showers: These must be located within a 10-second travel distance from the workstation and be unobstructed.[11] Regular testing of this equipment is a critical administrative task.
Administrative Controls: Safe Work Practices
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
-
Restricted Access: Only trained personnel should be allowed in the areas where this chemical is handled and stored.
-
Never Work Alone: Due to the severe and rapid onset of its hazardous effects, it is imperative that researchers do not work alone when handling this compound. A second person must be aware of the work being conducted and be prepared to assist in an emergency.
-
Waste Management: A clear and compliant waste disposal plan must be in place before work begins. All waste must be treated as hazardous.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be relied upon as the primary means of protection. It is designed to protect the user in the event of a failure of engineering or administrative controls.
Mandatory PPE Protocol
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Goggles alone are insufficient due to the potent lachrymatory vapors that can bypass them.[7] A full-face shield is required to protect the entire face from splashes. |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of immediately, followed by hand washing. |
| Body | Chemical-resistant lab coat. | A fully buttoned lab coat made of a suitable material is necessary to protect against skin contact from spills. |
| Respiratory | A full-face atmosphere-supplying respirator. | For emergency situations or when engineering controls may not be sufficient, a full-face respirator is the best choice for protection against lachrymatory vapors.[7] |
Step-by-Step Protocols for Safe Handling and Storage
Safe Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is donned. Have spill cleanup materials readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.
-
In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated PPE properly. Wash hands thoroughly with soap and water.
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a dry, cool, and well-ventilated area designated for corrosive materials.[3] The storage area should be secure and accessible only to authorized personnel.
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]
-
Segregation: Store away from incompatible materials such as strong bases, acids, and oxidizing agents.[10]
Emergency Procedures: A Rapid and Coordinated Response
Immediate and correct action is critical in any emergency involving this compound.
Emergency Response Workflow
Caption: Workflow for emergency response to personnel exposure or chemical spills.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][11] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][11]
Spill and Leak Procedures
-
Minor Spills (within a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services. Do not attempt to clean up a major spill yourself.
-
Disposal: A Cradle-to-Grave Responsibility
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[10][12]
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. This includes contaminated PPE, absorbent materials, and reaction residues.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Vendor: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[13][14]
Conclusion: A Culture of Safety
The safe use of this compound in a research setting is achievable through a deep understanding of its hazards and a disciplined adherence to safety protocols. By integrating robust engineering controls, meticulous work practices, and appropriate personal protective equipment, researchers can effectively mitigate the risks associated with this valuable but hazardous compound. A proactive safety culture, where every individual takes responsibility for their safety and the safety of others, is the ultimate foundation for successful and secure research.
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ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved from [Link]
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The Lynchpin Haloketone: A Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone and Its Derivatives in Modern Drug Discovery
Foreword: The Strategic Value of the 3,5-Bis(trifluoromethyl)phenyl Moiety
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, is a well-established strategy to enhance the pharmacological profile of drug candidates.[1][2] The 3,5-bis(trifluoromethyl)phenyl motif is of particular significance. The two potent electron-withdrawing CF₃ groups at the meta positions profoundly influence the electronic and lipophilic properties of a molecule. This substitution can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[1][2] Consequently, scaffolds containing this moiety are highly sought after in the synthesis of novel therapeutics, from potent antibacterial agents to cholinesterase inhibitors.[3][4]
This technical guide provides an in-depth exploration of a key building block for accessing these valuable scaffolds: 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone . We will delve into its synthesis, physicochemical properties, and, most importantly, its versatile applications in the construction of a diverse range of heterocyclic derivatives. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and practical insights to empower your synthetic endeavors.
Part 1: The Core Reagent: this compound
Synthesis: From Acetophenone to a Versatile α-Bromoketone
The journey to our target α-bromoketone begins with its precursor, 3',5'-bis(trifluoromethyl)acetophenone. This starting material can be efficiently synthesized via a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and acetic anhydride.[5][6][7]
The subsequent α-bromination is a classic acid-catalyzed halogenation of a ketone.[8][9] The acid catalyst is crucial as it promotes the formation of the enol tautomer, which is the active nucleophile that attacks the electrophilic bromine.
Experimental Protocol: Synthesis of this compound [10][11]
-
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and filtration.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the acetophenone at room temperature.
-
Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and concentrate it under reduced pressure to remove the acetic acid.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting light-yellow solid is this compound. The product can be further purified by crystallization.
-
-
Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The reported melting point is 317–318 K (44-45 °C).[10][11]
Physicochemical and Spectroscopic Profile
This compound is a light-yellow solid at room temperature.[10][12] It is readily soluble in common organic solvents such as ether, chloroform, and benzene, but shows limited solubility in alcohols like ethanol and methanol.[12]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrF₆O | [13] |
| Molecular Weight | 335.04 g/mol | [13] |
| Appearance | Light-yellow solid | [10][11] |
| Melting Point | 317–318 K (44-45 °C) | [10][11] |
| ¹H NMR (CDCl₃, 600 MHz) | δ 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H) | [10][11] |
| ¹³C NMR (CDCl₃, 150 MHz) | δ 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46 | [10][11] |
Part 2: A Gateway to Heterocycles: Synthetic Applications
The true value of this compound lies in its ability to serve as a versatile precursor for a wide array of heterocyclic compounds. The electrophilic carbon of the bromomethyl group and the carbonyl carbon provide two reactive sites for cyclization reactions with various nucleophiles.
Synthesis of Thiazole Derivatives: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring by reacting an α-haloketone with a thioamide.[14][15] This reaction is a cornerstone in the synthesis of medicinally important thiazoles.
Causality in Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the bromomethyl carbon. The subsequent cyclization and dehydration are often promoted by gentle heating. A weak base, such as sodium carbonate or bicarbonate, is used during the workup to neutralize the hydrobromic acid formed during the reaction and to precipitate the final neutral thiazole product.[5][8]
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
-
Materials:
-
This compound
-
Thiourea
-
Methanol or Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, and filtration apparatus.
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.1-1.5 eq).
-
Add methanol or ethanol as a solvent and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water and allow it to air dry.
-
The product, 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole, can be further purified by recrystallization if necessary.
-
-
Self-Validation: The product should be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The CAS number for this compound is 284665-40-3.[16]
Caption: Hantzsch Thiazole Synthesis Workflow.
Synthesis of Imidazole Derivatives
The reaction of α-bromoketones with amidines is a widely used method for the synthesis of 2,4-disubstituted imidazoles.[8][9] This approach offers a convergent and efficient route to this important heterocyclic core.
Causality in Experimental Choices: An aqueous-organic solvent system, such as THF/water, is often optimal as it can solubilize both the polar amidine salt and the nonpolar α-bromoketone.[8][9] A weak base like potassium bicarbonate is preferred because it is strong enough to neutralize the acid produced during the reaction but not so strong as to cause significant decomposition of the α-bromoketone.[8][9] Running the reaction at reflux accelerates the condensation.
Experimental Protocol: General Synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)-substituted Imidazoles
-
Materials:
-
This compound
-
Amidine hydrochloride salt (e.g., formamidine hydrochloride, benzamidine hydrochloride)
-
Potassium Bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard workup glassware.
-
-
Procedure:
-
In a round-bottom flask, prepare a mixture of the amidine hydrochloride (1.0 eq) and potassium bicarbonate (4.0 eq) in a mixture of THF and water.
-
Heat the mixture to a vigorous reflux.
-
Prepare a solution of this compound (1.0 eq) in THF.
-
Add the α-bromoketone solution dropwise to the refluxing amidine mixture over a period of 30 minutes.
-
Continue refluxing until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and perform a standard aqueous workup (e.g., extraction with ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.
-
-
Self-Validation: Characterize the final imidazole product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Imidazole Synthesis from an α-Bromoketone.
Synthesis of Pyrazole Derivatives
While many pyrazole syntheses start from 1,3-dicarbonyl compounds, α-bromoketones can also serve as precursors. A plausible route involves the initial reaction with hydrazine to form a hydrazone, which can then cyclize. A more direct approach to a related scaffold involves the reaction of the parent acetophenone with a hydrazine derivative, followed by cyclization using a reagent like the Vilsmeier-Haack reagent.[11][17] This highlights the utility of the 3,5-bis(trifluoromethyl)phenyl ketone core in accessing medicinally relevant pyrazoles.[2][11][17]
Conceptual Protocol: Synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-substituted Pyrazoles
-
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or a similar protic solvent
-
Optional: A weak acid or base catalyst
-
Standard laboratory glassware for reflux and workup.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (or a substituted hydrazine, 1.0-1.2 eq) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC. The reaction likely proceeds through the formation of a hydrazone followed by intramolecular cyclization with the elimination of HBr.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or recrystallization.
-
-
Self-Validation: The structure of the synthesized pyrazole should be unequivocally confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: Pyrazole Synthesis via Hydrazone Intermediate.
Part 3: The Broader Impact in Drug Discovery
The derivatives synthesized from this compound are not merely academic curiosities. The 3,5-bis(trifluoromethyl)phenyl moiety, when incorporated into these heterocyclic systems, has led to the discovery of compounds with significant biological activities.
Table 2: Examples of Biologically Active Derivatives
| Heterocyclic Core | Biological Activity | Reference |
| Pyrazole | Potent growth inhibitors of drug-resistant bacteria (e.g., MRSA) | [3][11][17] |
| Salicylanilide | Acetyl- and butyrylcholinesterase inhibitors (for Alzheimer's disease) | [4] |
| Thiazole | Potential anti-inflammatory and antimicrobial agents | [15][18] |
The consistent appearance of this scaffold in compounds with diverse therapeutic applications underscores the strategic importance of this compound as a key intermediate. Its ability to readily form stable, aromatic heterocyclic systems makes it an invaluable tool for lead generation and optimization in drug discovery programs.
Conclusion
This compound is more than just a halogenated ketone; it is a lynchpin reagent that provides access to a rich diversity of heterocyclic structures bearing the pharmacologically advantageous 3,5-bis(trifluoromethyl)phenyl group. Understanding its synthesis and the nuances of its reactions, as detailed in this guide, allows researchers to efficiently construct libraries of novel compounds for biological screening. The provided protocols, grounded in established chemical principles, serve as a reliable starting point for the exploration of new chemical space in the quest for the next generation of therapeutics.
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Murry, J. A., et al. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Organic Syntheses. (URL: [Link])
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Murry, J. A., et al. An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. The Journal of Organic Chemistry. (URL: [Link])
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Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])
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Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. (URL: [Link])
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Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868–870. (URL: [Link])
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Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (URL: [Link])
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Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. (URL: [Link])
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Paal–Knorr synthesis - Wikipedia. (URL: [Link])
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Forero, J. S., et al. (2011). A new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. (URL: [Link])
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Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. (URL: [Link])
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Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate. (URL: [Link])
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (URL: [Link])
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N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. (URL: [Link])
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An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. (URL: [Link])
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. (URL: [Link])
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. (URL: [Link])
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Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. (URL: [Link])
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2-amino-4-(trifluoromethyl)thiazole - SpectraBase. (URL: [Link])
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. (URL: [Link])
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Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. (URL: [Link])
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A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications. (URL: [Link])
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Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed. (URL: [Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. (URL: [Link])
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Synthesis of 2-(3(3, 5 bis trifluoromethyl) phenyl) 1-(4-fluorophenyl). ResearchGate. (URL: [Link])
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Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. (URL: [Link])
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. (URL: [Link])
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Non-Condensed Trifluoromethylated 5,5-Bicycles: Synthesis of 2-[3-Alkyl(phenyl)-1H-pyrazol-1-yl]. Universidade Federal de Santa Maria. (URL: [Link])
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Synthesis of 4-phenyl-5-(4-methylthiophenyl)-α,α-bis(trifluoromethyl)-1H-imidazole-2-methanol. PrepChem.com. (URL: [Link])
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Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. PubMed. (URL: [Link])
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An In-depth Technical Guide to Trifluoromethylated Phenacyl Bromides
Introduction: The Strategic Imperative of Trifluoromethylation in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, has emerged as a pivotal design element.[1] These groups exert a profound influence on a molecule's fundamental properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] The potent electron-withdrawing nature of the CF₃ group can significantly alter the electronic characteristics of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][3] Consequently, trifluoromethylated compounds frequently exhibit longer half-lives and better oral bioavailability.[1]
Trifluoromethylated phenacyl bromides are a class of organic compounds that powerfully exemplify this principle. They serve as highly versatile and reactive building blocks in organic synthesis.[4] Their value lies in the strategic combination of three key functional groups: the trifluoromethyl group, an aromatic ring, and an α-bromoketone moiety. This unique trifecta of reactivity makes them potent precursors for the construction of complex molecules, especially nitrogen- and sulfur-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[4][5]
This guide provides an in-depth technical exploration of trifluoromethylated phenacyl bromides, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower your research endeavors.
I. Synthesis and Mechanistic Rationale: Crafting the Trifluoromethylated Core
The principal synthetic route to trifluoromethylated phenacyl bromides is the selective α-bromination of the corresponding trifluoromethylated acetophenone precursor.[4] This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.
A. Key Synthetic Protocol: α-Bromination of Trifluoromethylacetophenone
A prevalent and effective method for this transformation involves the use of N-bromosuccinimide (NBS) as the bromine source.[6]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenacyl bromide [6]
-
Reaction Setup: To a 100 mL round-bottom flask, add 10 mmol of 4-trifluoromethyl acetophenone and 11 mmol of N-bromosuccinimide (NBS).
-
Solvent and Catalyst: Add 35 mL of ethyl acetate to dissolve the reactants. Then, introduce 1 g of Amberlyst 15 ion exchange resin, which serves as a catalyst.
-
Reaction Conditions: The reaction mixture is warmed to 40°C and stirred.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the Amberlyst 15 resin.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography (eluent: petroleum ether/dichloromethane) to yield the product as white crystals.[6]
Yield: 87%[6]
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a preferred brominating agent for α-bromination of ketones due to its ease of handling and the ability to provide a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions.
-
Amberlyst 15: This acidic ion-exchange resin acts as a solid acid catalyst, promoting the enolization of the acetophenone, which is the reactive species in the bromination reaction. Its heterogeneous nature simplifies purification as it can be easily filtered off.
-
Ethyl Acetate: This solvent is chosen for its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during the workup.
-
Temperature (40°C): This moderate temperature provides sufficient energy to overcome the activation barrier of the reaction without promoting undesirable side reactions or decomposition of the product.
B. Alternative Synthetic Approaches
While NBS is a common choice, other brominating agents can also be employed. For instance, elemental bromine (Br₂) can be used, often in the presence of an acid catalyst. However, this method requires more careful handling due to the corrosive and toxic nature of bromine.
Another approach involves the reaction of haloalkynes with silver fluoride in trifluoroacetic acid. For example, 2-bromo-4'-(trifluoromethyl)acetophenone can be synthesized from 1-(bromoethynyl)-4-(trifluoromethyl)benzene.[6]
Diagram: Synthetic Workflow for Trifluoromethylated Phenacyl Bromide
Caption: A validated workflow for the synthesis of trifluoromethylated phenacyl bromide.
II. Spectroscopic Characterization: A Molecular Fingerprint
A comprehensive spectral analysis is indispensable for confirming the identity and purity of trifluoromethylated phenacyl bromides.[4] The unique structural features of these molecules give rise to a distinct spectroscopic signature.[7]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals in both the aromatic and aliphatic regions. The protons on the phenyl ring will appear as multiplets, with their chemical shifts and splitting patterns influenced by the trifluoromethyl group. A key diagnostic signal is a singlet in the range of 4.5-5.0 ppm, corresponding to the two protons of the bromomethyl (-CH₂Br) group.[4][7]
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 190 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. Signals for the aromatic carbons and the methylene carbon attached to bromine will also be present.[4]
B. Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band for the carbonyl (C=O) stretch is typically observed around 1700 cm⁻¹.[4][7] The presence of the electron-withdrawing bromine atom alpha to the carbonyl can slightly shift this frequency.[7] Very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.[7]
C. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern. The mass spectrum will exhibit the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4][7]
Table 1: Summary of Expected Spectroscopic Data for 2-(Trifluoromethyl)phenacyl bromide
| Technique | Key Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -CH₂Br protons | Singlet, ~4.5-5.0 ppm |
| Aromatic protons | Multiplets in the aromatic region | |
| ¹³C NMR | Carbonyl carbon | ~190 ppm |
| CF₃ carbon | Quartet | |
| IR | C=O stretch | ~1700 cm⁻¹ |
| C-F stretches | 1300-1100 cm⁻¹ (strong) | |
| MS | Molecular Ion | Shows characteristic Br isotope pattern (M+, M+2) |
III. Reactivity and Applications in Synthesis: A Versatile Building Block
Trifluoromethylated phenacyl bromides are highly valued for their reactivity, which enables the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds.[5][8] The α-bromoketone moiety is a potent electrophile, readily undergoing reactions with various nucleophiles.
A. Synthesis of Heterocyclic Compounds
These building blocks are instrumental in constructing a wide range of heterocyclic systems, which are core scaffolds in many pharmaceuticals and agrochemicals.[5] The reactions often proceed through a nucleophilic substitution of the bromide, followed by a cyclization step.
Diagram: General Reactivity of Trifluoromethylated Phenacyl Bromides in Heterocycle Synthesis
Caption: General reaction pathway for heterocycle synthesis.
B. Nucleophilic Trifluoromethylation of α-Haloketones
While this guide focuses on trifluoromethylated phenacyl bromides as starting materials, it is noteworthy that α-haloketones can also be trifluoromethylated. A notable method involves the use of a fluoroform-derived CuCF₃ reagent, which smoothly trifluoromethylates the C-X (X = Br, Cl) bond.[9] This reaction represents a rare example of CF₃-C(sp³) coupling and provides an efficient route to 2,2,2-trifluoroethylketones.[9]
IV. Handling and Safety Precautions: A Commitment to Laboratory Safety
Phenacyl bromides, including their trifluoromethylated derivatives, are lachrymators and are corrosive.[10][11] They can cause severe skin burns and eye damage.[11][12] Therefore, strict adherence to safety protocols is paramount.
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, a face shield, and a lab coat.[10][11][13]
-
Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Do not eat, drink, or smoke when handling this substance.[10]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[11][12]
-
Spills: In case of a spill, evacuate the area, remove all ignition sources, and clean up using dry procedures to avoid generating dust.[10]
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]
-
In case of skin contact: Immediately take off all contaminated clothing and wash the affected area with soap and plenty of water.[13]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
V. Conclusion: A Powerful Tool for Chemical Innovation
Trifluoromethylated phenacyl bromides are undeniably powerful and versatile building blocks in modern organic synthesis. Their unique combination of a trifluoromethyl group, an aromatic ring, and a reactive α-bromoketone moiety provides a gateway to a vast array of complex and biologically relevant molecules. By understanding their synthesis, reactivity, and handling requirements, researchers can effectively leverage these reagents to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of their synthetic potential promises to unlock new avenues for chemical innovation.
VI. References
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The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud. Retrieved January 12, 2026, from
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Google Cloud. Retrieved January 12, 2026, from _
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Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 12, 2026, from
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
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Phenacyl bromide. (n.d.). Apollo Scientific. Retrieved January 12, 2026, from
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589.
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2-(Trifluoromethyl)phenacyl bromide chemical properties. (n.d.). Benchchem. Retrieved January 12, 2026, from
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PHENACYL BROMIDE CAS NO 70-11-1 Material Safety Data Sheet SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved January 12, 2026, from
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4-(Trifluoromethyl)phenacyl bromide synthesis. (n.d.). ChemicalBook. Retrieved January 12, 2026, from
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 12, 2026, from
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Spectroscopic Characterization of 2-(Trifluoromethyl)phenacyl Bromide: A Technical Guide. (n.d.). Benchchem. Retrieved January 12, 2026, from
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Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry. Retrieved January 12, 2026, from
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SAFETY DATA SHEET. (2025, January 20). TCI Chemicals.
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Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2025, August 6). ResearchGate.
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Phenacyl bromide 109980 - Safety Data Sheet. (n.d.). Retrieved January 12, 2026, from
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Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). Oakwood Chemical.
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). ResearchGate. Retrieved January 12, 2026, from
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 12, 2026, from
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PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. (n.d.). Santa Cruz Biotechnology. Retrieved January 12, 2026, from
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Novák, P., Lishchynskyi, A., & Grushin, V. V. (2012). Trifluoromethylation of α-haloketones. Journal of the American Chemical Society, 134(39), 16167–16170.
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Physical appearance and stability of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: Physicochemical Properties, Stability, and Analytical Characterization
Introduction
This compound is a halogenated aromatic ketone of significant interest to the pharmaceutical industry. With the molecular formula C₁₀H₅BrF₆O and a molecular weight of 335.04 g/mol , this compound serves as a critical intermediate in the synthesis of advanced therapeutic agents, notably substance P (neurokinin-1) receptor antagonists.[1][2][3][4][5][6][7] The successful integration of this building block into complex synthetic routes hinges on a thorough understanding of its physical characteristics, stability profile, and the methodologies required for its quality assessment.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines its stability and degradation pathways, and presents validated protocols for its synthesis and characterization, ensuring its effective and safe application in research and development.
Physicochemical Properties
The intrinsic properties of this compound dictate its behavior in chemical reactions and its requirements for handling and storage. A summary of its key characteristics is presented below.
Appearance and Solubility
The compound typically presents as a light-yellow solid upon isolation and purification.[1][8] Its solubility profile is characteristic of many moderately polar organic molecules; it is readily soluble in common organic solvents such as ether, chloroform, and benzene, while exhibiting only sparse solubility in alcohols like ethanol and methanol.[1] This differential solubility is a key consideration for reaction setup, workup procedures, and chromatographic purification.
Thermal and Spectroscopic Data
A precise melting point is a primary indicator of purity. For this compound, the melting point has been reported in the range of 317–318 K (44–45 °C).[8] While comprehensive spectroscopic data from suppliers may be limited, it has been characterized by IR, UV-VIS, and mass spectroscopy.[1] Detailed Nuclear Magnetic Resonance (NMR) data from its structural elucidation provides a definitive fingerprint for identification.[8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅BrF₆O | [1][4][6] |
| Molecular Weight | 335.04 g/mol | [1][2][4][6][7] |
| Appearance | Light-yellow solid | [1][8] |
| Melting Point | 317–318 K (44–45 °C) | [8] |
| Boiling Point | No data available | [2] |
| ¹H NMR (600 MHz, CDCl₃) | δ 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H) | [8] |
| ¹³C NMR (150 MHz, CDCl₃) | δ 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46 | [8] |
| Solubility | Readily soluble in ether, chloroform, benzene; sparingly soluble in ethanol, methanol | [1] |
Stability, Storage, and Degradation
Understanding the stability of this compound is paramount for maintaining its integrity during storage and for preventing the formation of impurities in subsequent synthetic steps.
Recommended Storage Conditions
The compound is reported to be stable under normal conditions.[9] However, to ensure long-term purity, specific storage protocols are essential. It should be stored at room temperature in a tightly sealed container, protected from light.[2][9] A dry, well-ventilated area designated for corrosive materials is recommended.[9] For enhanced stability, particularly for long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable.[2][9]
Chemical Incompatibilities and Potential Degradation
The molecule possesses several reactive sites that can be susceptible to degradation under certain conditions. The α-bromo ketone functionality is a primary site of reactivity.
-
Incompatible Materials : Contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents should be avoided as they can promote decomposition.[9][10]
-
Potential Degradation Pathways : While specific degradation studies are not widely published, its structure suggests several potential pathways. The highly electrophilic carbonyl carbon and the adjacent carbon bearing the bromine atom are susceptible to nucleophilic attack. Hydrolysis can lead to the formation of the corresponding α-hydroxy ketone. The strong carbon-fluorine (C-F) bonds of the trifluoromethyl groups are exceptionally stable, though they can be hydrolyzed to carboxylic acids under harsh conditions.[11] Additionally, many brominated organic compounds are known to be susceptible to photodegradation.[12]
Caption: Potential degradation pathways for the title compound.
Experimental Protocols
Synthesis Protocol via Bromination
A reliable method for the synthesis of this compound involves the direct bromination of the corresponding acetophenone precursor.[8]
-
Reaction Setup : Dissolve 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Bromine Addition : Prepare a solution of bromine (1.0 eq) in acetic acid. Add this solution dropwise to the stirred acetophenone solution at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for approximately 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Workup : Upon completion, quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.
-
Extraction and Purification : Dilute the resulting residue with ethyl acetate and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Isolation : The final product, this compound, is obtained as a light-yellow solid.[8]
Protocol for Purity Assessment and Characterization
A multi-step workflow is recommended to validate the identity and purity of a newly synthesized or procured batch of the compound.
Caption: Workflow for quality control and purity assessment.
-
Visual Inspection : Confirm the material is a light-yellow solid, free of discoloration or foreign matter.
-
Melting Point Determination : Measure the melting point range and compare it to the literature value of 44–45 °C.[8] A sharp melting point is indicative of high purity.
-
NMR Spectroscopy :
-
Prepare a sample by dissolving ~5-10 mg of the compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of the characteristic signals as listed in the physicochemical properties table. The singlet at 4.48 ppm for the -CH₂Br protons and the aromatic signals at 8.44 and 8.13 ppm are key identifiers in the ¹H spectrum.[8]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assay :
-
Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is a common starting point for a compound of this polarity.
-
Column : A C18 stationary phase column is typically effective.
-
Detection : UV detection at a wavelength where the aromatic system absorbs, such as 254 nm, is appropriate.
-
Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
-
Safety and Handling
Due to its chemical nature, this compound requires careful handling to avoid exposure.
Hazard Identification
-
Corrosivity : The compound is classified as corrosive and can cause severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1).[2][9]
-
Toxicity : It is harmful if swallowed.[2]
-
Irritation : It is a lachrymator, meaning it can cause tearing.[9]
Handling and Personal Protective Equipment (PPE)
-
Always handle this product within a chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust or vapors.[9]
-
Eye Protection : Chemical safety goggles or a face shield (European standard - EN 166) are mandatory.[9]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[9]
-
General Hygiene : Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling and before breaks. Remove and wash contaminated clothing before reuse.[9]
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
References
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- BLDpharm. (n.d.). This compound.
- Fisher Scientific. (2023, August 25). Safety Data Sheet: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- Sigma-Aldrich. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR.
- Nair, D. S., et al. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,5-Bis(trifluoromethyl)bromobenzene.
- Acros Organics. (2025, September 22). Safety Data Sheet: 2-Bromo-1-indanone.
- Sigma-Aldrich. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR.
- BenchChem. (n.d.). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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- SynHet. (n.d.). 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene.
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- MDPI. (n.d.). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
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The Solubility Profile of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone, a key intermediate in pharmaceutical and agrochemical synthesis. While quantitative solubility data remains limited in public literature, this document synthesizes available qualitative information, offers a detailed theoretical framework to understand its solubility based on molecular structure, and provides a robust experimental protocol for researchers to determine precise solubility values. This guide is intended to empower researchers with the foundational knowledge and practical tools necessary for the effective handling and application of this versatile compound in various synthetic and developmental workflows.
Introduction: A Molecule of Strategic Importance
This compound is a substituted acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the presence of multiple reactive sites and the unique physicochemical properties imparted by the bis(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF3) groups are known to enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable precursor for novel therapeutic agents and agrochemicals.[1]
A thorough understanding of the solubility of this compound is critical for its practical application. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. This guide aims to provide a deep dive into the solubility profile of this compound, addressing both the theoretical underpinnings and the practical aspects of its use in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₅BrF₆O | [2] |
| Molecular Weight | 335.04 g/mol | [2] |
| Appearance | Light yellow solid | [3][4] |
| Melting Point | 317–318 K (44-45 °C) | [4] |
| SMILES | FC(F)(F)C1=CC(C(F)(F)F)=CC(C(CBr)=O)=C1 | [2] |
| InChI Key | ZEKBFXJTIAEUOF-UHFFFAOYSA-N | [2] |
Solubility Profile: A Qualitative Overview
Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the scientific literature. However, qualitative assessments provide valuable guidance for solvent selection.
The compound is reported to be readily soluble in non-polar to moderately polar aprotic solvents such as:
-
Diethyl ether
-
Chloroform
-
Benzene[3]
Conversely, it is described as sparingly soluble in polar protic solvents, including:
-
Ethanol
-
Methanol[3]
It crystallizes from ether as a light yellow solid.[3] This information is summarized in Table 2.
| Solvent | Polarity (Dielectric Constant) | Qualitative Solubility |
| Benzene | 2.3 | Readily Soluble[3] |
| Diethyl Ether | 4.3 | Readily Soluble[3] |
| Chloroform | 4.8 | Readily Soluble[3] |
| Ethanol | 24.5 | Sparingly Soluble[3] |
| Methanol | 32.7 | Sparingly Soluble[3] |
Theoretical Analysis of Solubility
The observed solubility pattern can be rationalized by examining the molecular structure of this compound through the lens of the "like dissolves like" principle.
Caption: Workflow for equilibrium solubility determination.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials with screw caps
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge (optional)
-
Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle. If the solid is finely suspended, centrifugation can be used to facilitate separation.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid microparticles.
-
Quantification: Prepare a series of dilutions of the filtered sample and analyze them using a pre-validated analytical method (e.g., HPLC with UV detection) to determine the concentration of the dissolved compound. A calibration curve prepared with standards of known concentration should be used for accurate quantification.
-
Calculation: The determined concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.
Applications and Implications of Solubility
The solubility profile of this compound directly impacts its utility in several key areas:
-
Organic Synthesis: As a versatile chemical intermediate, its solubility in non-polar and moderately polar aprotic solvents facilitates its use in a wide range of reactions, such as nucleophilic substitutions at the α-carbon. The choice of solvent can influence reaction rates and yields.
-
Crystallization and Purification: The differential solubility between non-polar and polar solvents is advantageous for purification. The compound can be dissolved in a "good" solvent (like ether) and then precipitated by the addition of a "poor" solvent (an anti-solvent, such as a short-chain alcohol), enabling efficient removal of impurities.
-
Medicinal Chemistry: In drug discovery, this compound is a precursor to molecules with enhanced biological activity. [1]Understanding its solubility is the first step in developing derivatives with appropriate solubility for biological assays and eventual formulation. The lipophilic nature imparted by the bis(trifluoromethyl)phenyl group is often sought to improve membrane permeability.
Conclusion
This compound exhibits a distinct solubility profile, being highly soluble in non-polar to moderately polar aprotic organic solvents and sparingly soluble in polar protic solvents. This behavior is a direct consequence of its molecular structure, which features a large, lipophilic bis(trifluoromethyl)phenyl domain and a smaller polar region containing carbonyl and bromo functionalities. While quantitative solubility data is sparse, the qualitative information and theoretical understanding provided in this guide offer a solid foundation for its effective use. For applications demanding high precision, the detailed experimental protocol for equilibrium solubility determination provides a reliable path to obtaining the necessary quantitative data. A thorough grasp of these solubility characteristics is essential for optimizing synthetic routes, purification strategies, and the rational design of new chemical entities based on this valuable building block.
References
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Chandrashekharappa, S., et al. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 893–896. [Link]
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J.A.R. Navarro, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 213. [Link]
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An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: Synthesis, History, and Application in Drug Discovery
Introduction: A Keystone Intermediate in Modern Medicinal Chemistry
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone, a substituted α-bromoacetophenone, represents a pivotal molecular building block in the landscape of contemporary pharmaceutical development. While not a therapeutic agent in its own right, its significance lies in its role as a key intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety imparts unique and desirable physicochemical properties to target molecules, making this bromoethanone derivative a subject of considerable interest to researchers in drug discovery and process chemistry.
This technical guide provides a comprehensive overview of this compound, from its synthetic origins and the chemical rationale behind its design to its critical application in the development of neurokinin-1 (NK-1) receptor antagonists. We will explore detailed synthetic protocols, the historical context of its emergence, and the underlying scientific principles that establish its importance for an audience of researchers, scientists, and drug development professionals.
The Scientific Imperative: The Role of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The decision to incorporate the 3,5-bis(trifluoromethyl)phenyl group into advanced pharmaceutical intermediates is a calculated one, driven by the profound impact of trifluoromethyl (CF₃) groups on a molecule's biological and physical properties.[1][2] The CF₃ group is a powerful electron-withdrawing substituent and is highly lipophilic. When two such groups are placed in a meta-arrangement on a phenyl ring, they create a unique electronic and steric environment with several key advantages in drug design:[1][2][3][4]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1][4] This increased stability can lead to a longer drug half-life and improved bioavailability.[1][2]
-
Increased Lipophilicity: The presence of CF₃ groups significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[1]
-
Modulation of Binding Affinity: The electronic and steric nature of the bis(trifluoromethyl)phenyl group can lead to stronger and more specific interactions with biological targets, enhancing the potency and selectivity of a drug.[1][2]
These properties are central to the utility of this compound as a precursor to drugs targeting the central nervous system.
Discovery and Historical Context: A Journey Tied to Neurokinin-1 Receptor Antagonists
The history of this compound is intrinsically linked to the development of a novel class of drugs known as neurokinin-1 (NK-1) receptor antagonists.[5] The NK-1 receptor and its primary ligand, Substance P, are key players in the transmission of pain signals and the induction of the vomiting reflex.[5][6][7] In the early 1990s, pharmaceutical companies began extensive research to develop non-peptide antagonists for the NK-1 receptor for potential use as antidepressants, anxiolytics, and antiemetics.[5]
Merck emerged as a leader in this field, and their research efforts culminated in the development of aprepitant (Emend®), the first NK-1 receptor antagonist to receive FDA approval in 2003 for the prevention of chemotherapy-induced nausea and vomiting.[5][8]
The synthesis of aprepitant requires the specific stereochemical architecture provided by intermediates derived from 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.[6][9] Patents for the synthesis of this precursor, with a priority date of 1999, highlight its importance in the development of these novel therapeutic agents.[10] The subsequent bromination to this compound creates a reactive electrophilic center, essential for constructing the complex morpholine core of aprepitant.[9]
While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis and use were clearly established as part of the aprepitant development program. A 2018 publication detailing its crystal structure noted that it was not previously present in the Cambridge Structural Database, suggesting that while it was a known synthetic intermediate, its detailed solid-state characterization was more recent.[11]
Comprehensive Synthetic Pathways
The synthesis of this compound is a two-stage process: first, the preparation of the precursor ketone, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, followed by its α-bromination.
Stage 1: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
Two primary, industrially viable routes exist for the synthesis of the precursor ketone.
Method A: Grignard Reaction
This method involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, which then reacts with an acetylating agent. A patented process by Merck describes an efficient and high-yield synthesis using this approach.[10]
-
Rationale: The Grignard reaction is a classic and robust method for carbon-carbon bond formation. The use of 3,5-bis(trifluoromethyl)bromobenzene as a starting material is economically viable for large-scale production. The patent highlights that adding the Grignard reagent to an excess of acetic anhydride minimizes byproduct formation and leads to high yields (85-90%).[10]
Method B: Friedel-Crafts Acylation
An alternative approach is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene using an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.
-
Rationale: Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry for the synthesis of aryl ketones. It offers a direct route to the desired product from a commercially available starting material. The strong deactivating effect of the two trifluoromethyl groups on the aromatic ring necessitates a potent Lewis acid catalyst.
Workflow Diagram: Synthesis of the Precursor Ketone
Caption: Alternative synthetic routes to the key precursor ketone.
Stage 2: α-Bromination to Yield this compound
The most direct method for synthesizing the title compound is the α-bromination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone. This reaction is typically carried out using elemental bromine in an acidic medium.
-
Rationale: α-Halogenation of ketones is a well-established transformation. Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly reacts with bromine. This method is generally clean and provides good yields of the desired product.
Detailed Experimental Protocols
The following protocols are based on established and published procedures, providing a self-validating system for the synthesis of the title compound and its precursor.
Protocol 1: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone via Grignard Reaction[11]
| Step | Procedure | Causality & Insights |
| 1 | To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), add a small crystal of iodine. | Iodine is used to activate the magnesium surface to initiate the Grignard reagent formation. |
| 2 | Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux. | The slow addition controls the exothermic reaction. The reaction progress can be monitored by the disappearance of the magnesium turnings. |
| 3 | Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. | Cooling is necessary before the addition of the highly reactive acetylating agent to prevent side reactions. |
| 4 | In a separate flask, prepare a solution of excess acetic anhydride in anhydrous THF and cool to -10 to -15 °C. | Using an excess of acetic anhydride ensures complete reaction of the Grignard reagent. The low temperature minimizes the formation of byproducts. |
| 5 | Slowly add the prepared Grignard reagent to the cooled acetic anhydride solution, maintaining the temperature below -10 °C. | This "inverse addition" is crucial for achieving high yields, as it prevents the ketone product from reacting with the Grignard reagent. |
| 6 | After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. | Ensures the reaction goes to completion. |
| 7 | Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. | The aqueous workup neutralizes the reaction mixture and dissolves the magnesium salts. |
| 8 | Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard extraction and purification procedure to isolate the crude product. |
| 9 | Purify the crude product by vacuum distillation to obtain 1-(3,5-bis(trifluoromethyl)phenyl)ethanone as a clear oil. | Distillation provides a high-purity product suitable for the next step. |
Protocol 2: Synthesis of this compound[12]
| Step | Procedure | Causality & Insights |
| 1 | Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 equivalent) in glacial acetic acid. | Acetic acid serves as both the solvent and the acidic catalyst for enol formation. |
| 2 | To this stirred solution, add a solution of bromine (1.0 equivalent) in acetic acid dropwise at room temperature. | Dropwise addition controls the release of bromine and the exothermic nature of the reaction. The disappearance of the bromine color indicates its consumption. |
| 3 | Stir the reaction mixture at room temperature for approximately 5 hours. | The reaction time ensures complete conversion of the starting material. |
| 4 | Quench the reaction by adding water to the mixture. | Water precipitates the organic product and helps to remove excess acetic acid. |
| 5 | Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid and water. | This step facilitates the subsequent extraction. |
| 6 | Dilute the residue with ethyl acetate and wash successively with water and a saturated sodium bicarbonate solution. | The washes remove any remaining acetic acid and unreacted bromine. The bicarbonate wash is crucial to neutralize the acidic medium. |
| 7 | Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. | Standard procedure to isolate the crude product. |
| 8 | The resulting residue is this compound, which can be further purified by crystallization or chromatography if necessary. | The product is often obtained as a light-yellow solid in good yield (e.g., 62% as reported in the cited literature).[11] |
Chemical Properties and Data
| Property | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | This compound |
| CAS Number | 30071-93-3[10][12] | 131805-94-2[13][14] |
| Molecular Formula | C₁₀H₆F₆O | C₁₀H₅BrF₆O |
| Molecular Weight | 256.14 g/mol | 335.04 g/mol [13] |
| Appearance | Colorless to light yellow liquid[12] | Light-yellow solid[11] |
| Boiling Point | 95-98 °C @ 15 mmHg | Not available |
| Melting Point | Not applicable | 317–318 K (44-45 °C)[11] |
Reactivity and Applications in Drug Synthesis
This compound is a classic α-bromo ketone. The carbon atom alpha to the carbonyl group is highly electrophilic due to the inductive effect of the adjacent bromine and carbonyl group. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
In the synthesis of aprepitant and related NK-1 antagonists, this reactivity is harnessed to alkylate an amine, forming a crucial carbon-nitrogen bond and setting the stage for the construction of the morpholine ring system.
Logical Workflow: Application in Aprepitant Synthesis
Caption: Role as an electrophile in building complex drug scaffolds.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its history is not that of a standalone discovery but rather a targeted invention, born from the necessity of constructing a complex and highly effective therapeutic agent. The presence of the bis(trifluoromethyl)phenyl moiety is a deliberate choice, leveraging the principles of medicinal chemistry to enhance the metabolic stability and efficacy of the final drug product. The synthetic routes to this intermediate are robust and well-understood, making it an accessible and indispensable tool for chemists in the pharmaceutical industry. This guide has aimed to provide a comprehensive technical overview, grounding its synthesis and application in the authoritative context of its development and use, thereby offering valuable insights for researchers and scientists in the field.
References
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The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (URL: [Link])
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NK1 receptor antagonist. Wikipedia. (URL: [Link])
- US8133994B2 - Preparation of aprepitant.
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Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. (URL: [Link])
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Hale, J. J., & Mills, S. G. (2005). Synthesis of aprepitant. In Tachykinin Receptors (pp. 115-131). Humana Press. (URL: [Link])
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Aprepitant. Wikipedia. (URL: [Link])
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Muñoz, M., & Coveñas, R. (2022). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in Pharmacology, 13, 1004553. (URL: [Link])
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Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. (2023). Patsnap. (URL: [Link])
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Van der Mey, M., et al. (2011). Neurokinin-1 receptor antagonists: A comprehensive patent survey. Expert Opinion on Therapeutic Patents, 21(8), 1231-1269. (URL: [Link])
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868–870. (URL: [Link])
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Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(14), 3341. (URL: [Link])
- US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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Aziz, F. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Translational Medicine, 1(2), 19. (URL: [Link])
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An In-depth Technical Guide to the Key Reactive Sites of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone, an α-bromoacetophenone derivative, stands as a pivotal building block in modern synthetic and medicinal chemistry. Its strategic importance lies in the unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl moiety. The two trifluoromethyl groups, potent electron-withdrawing substituents, profoundly influence the reactivity of the adjacent ethanone framework, creating a molecule with multiple, distinct reactive sites. This heightened and nuanced reactivity makes it an invaluable precursor for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth exploration of the key reactive sites of this versatile reagent, elucidating the underlying chemical principles and offering practical, field-proven experimental insights for its effective utilization in research and drug development.
Molecular Architecture and Spectroscopic Signature
The structural and electronic characteristics of this compound are fundamental to understanding its reactivity.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₆O | |
| Molecular Weight | 335.04 g/mol | |
| Appearance | Light-yellow solid | |
| Melting Point | 317–318 K (44-45 °C) | |
| ¹H NMR (CDCl₃, 600 MHz) | δ 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H) | |
| ¹³C NMR (CDCl₃, 150 MHz) | δ 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46 |
The strong electron-withdrawing nature of the trifluoromethyl groups is evident in the ¹H NMR spectrum, where the aromatic protons are significantly deshielded, appearing at δ 8.44 and 8.13 ppm. This deshielding effect extends to the α-carbon, influencing its reactivity.
Mapping the Reactive Landscape: A Multi-faceted Reagent
The unique arrangement of functional groups in this compound gives rise to several key reactive sites, each amenable to specific types of chemical transformations.
Caption: Key reactive sites of this compound.
The Electrophilic α-Carbon: A Hub for Nucleophilic Substitution and Heterocycle Synthesis
The primary and most exploited reactive site is the α-carbon bearing the bromine atom. The combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom render this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
This site readily undergoes Sₙ2 reactions with various nucleophiles, providing a straightforward route to introduce new functional groups at the α-position.
The reaction with alkoxides or phenoxides provides a convenient method for the synthesis of α-aryloxy or α-alkoxy ketones.
Caption: Williamson Ether Synthesis with this compound.
Experimental Protocol: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-phenoxyethanone
-
Preparation of Sodium Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.) in anhydrous methanol. Add sodium methoxide (1.0 eq., 25 wt% solution in methanol) dropwise at 0 °C. Stir for 30 minutes at room temperature.
-
Reaction: To the freshly prepared sodium phenoxide solution, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise at 0 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Rationale: The use of a strong base like sodium methoxide is necessary to deprotonate the phenol to form the more nucleophilic phenoxide. The Sₙ2 reaction proceeds efficiently on the primary α-carbon.[1][2]
Heterocycle Synthesis: A Gateway to Bioactive Scaffolds
The electrophilic α-carbon is a key synthon in the construction of various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceuticals.
The reaction with a thioamide, such as thiourea, is a classic and efficient method for the synthesis of 2-aminothiazoles.
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.2 eq.) in ethanol.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole.[3][4]
Rationale: The reaction proceeds via initial nucleophilic attack of the sulfur of thiourea on the electrophilic α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][6]
Condensation with o-phenylenediamines provides a direct route to quinoxalines, a class of heterocyclic compounds with a wide range of biological activities.
Caption: Synthesis of a quinoxaline derivative.
Experimental Protocol: Synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)quinoxaline
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add o-phenylenediamine (1.0 eq.).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the formation of a precipitate.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired quinoxaline.[7][8]
Rationale: The reaction involves a tandem condensation and cyclization, followed by an in-situ oxidation to form the aromatic quinoxaline ring system.
The Acidic α-Protons: Enolate Formation and Subsequent Reactions
The protons on the α-carbon are acidic due to the inductive effect of the adjacent carbonyl group. This allows for the formation of an enolate under basic conditions, which can then act as a nucleophile in various reactions.
Favorskii Rearrangement
In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. In the case of this compound, which lacks α'-protons, a quasi-Favorskii or semi-benzilic acid type rearrangement is expected. However, the presence of α-protons allows for the classical Favorskii mechanism.
Caption: Favorskii rearrangement leading to an ester.
Experimental Protocol: Favorskii Rearrangement to Methyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate
-
Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, add sodium metal (2.2 eq.) to anhydrous methanol at 0 °C and stir until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether via cannula at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (around 55 °C) for 4 hours.[9]
-
Work-up: Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.[10]
Rationale: The strong base deprotonates the α-carbon to form an enolate, which then undergoes intramolecular cyclization to a highly strained cyclopropanone intermediate. Nucleophilic attack by methoxide on the carbonyl carbon, followed by ring-opening, leads to the rearranged ester product.[9][11]
Darzens Condensation
The enolate can react with aldehydes or ketones in a Darzens condensation to form α,β-epoxy ketones (glycidic ketones).
Experimental Protocol: Darzens Condensation with Benzaldehyde
-
Base and Reaction Setup: In a flask, suspend sodium ethoxide (1.1 eq.) in anhydrous diethyl ether. Cool the suspension to 0 °C.
-
Reaction: Add a mixture of this compound (1.0 eq.) and benzaldehyde (1.0 eq.) dropwise to the base suspension.
-
Work-up: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction with cold water and extract with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by chromatography.
Rationale: The base generates the enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes an intramolecular Sₙ2 reaction to form the epoxide ring.[12]
The Electrophilic Carbonyl Carbon: Addition and Condensation Reactions
The carbonyl carbon is inherently electrophilic and can be attacked by various nucleophiles. The strong electron-withdrawing trifluoromethyl groups on the phenyl ring further enhance the electrophilicity of this site.
Kornblum Oxidation
Although not a direct reaction at the carbonyl carbon, the Kornblum oxidation of the α-bromo ketone to the corresponding α-diketone proceeds via an intermediate involving the carbonyl oxygen. This transformation provides access to valuable 1,2-dicarbonyl compounds.
Experimental Protocol: Kornblum Oxidation to 1-(3,5-Bis(trifluoromethyl)phenyl)ethane-1,2-dione
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Reaction: Heat the solution to 100-120 °C for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Purification: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude α-diketone can be purified by crystallization or chromatography.[5]
Rationale: The reaction involves the initial formation of an alkoxysulfonium salt by the reaction of the α-bromo ketone with DMSO. Subsequent elimination, often facilitated by a mild base, yields the α-diketone.[5]
The Aromatic Ring: Susceptibility to Nucleophilic Aromatic Substitution
The presence of two powerful electron-withdrawing trifluoromethyl groups, coupled with the electron-withdrawing effect of the bromoacetyl group, significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the trifluoromethyl groups, should a suitable leaving group be present on the ring. While the primary focus of this guide is on the reactivity of the bromoethanone moiety, it is crucial for the synthetic chemist to be aware of the potential for reactions on the aromatic ring under strongly nucleophilic and/or basic conditions.
Conclusion: A Strategically Activated Reagent for Complex Synthesis
This compound is a highly versatile and strategically activated reagent. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group orchestrates a symphony of reactivity across the molecule, enabling a wide range of synthetic transformations. From nucleophilic substitutions and heterocycle formations at the α-carbon to enolate-mediated rearrangements and condensations, this compound provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its key reactive sites, as detailed in this guide, is paramount for its effective and strategic deployment in the synthesis of novel chemical entities with potential applications in drug discovery and materials science.
References
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Chandrashekharappa, S., Bairagi, K. M., Mohan, M. K., Mohanlall, V., Kasumbwe, K., Venugopala, K. N., & Nayak, S. K. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868–870. [Link]
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Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
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Hantzsch Thiazole Synthesis. (n.d.). In Chem Help Asap. Retrieved from [Link]
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Favorskii Rearrangement. (n.d.). In NROChemistry. Retrieved from [Link]
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Darzens Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Favorskii Rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(10), 1698. [Link]
-
Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. (2019). Journal of Heterocyclic Chemistry, 56(11), 3051-3058. [Link]
-
Kornblum oxidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2021). Molecules, 26(15), 4483. [Link]
- Synthesis of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(8), 6031-6036.
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184. [Link]
-
Asymmetric fluorinated 2,3-bis(5-arylthiophen-2-yl)quinoxalines: Synthesis and photophysical properties. (2021). Dyes and Pigments, 188, 109186. [Link]
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (2014). Organic & Biomolecular Chemistry, 12(36), 7064-7076. [Link]
-
Williamson Ether Synthesis. (n.d.). In Utah Tech University. Retrieved from [Link]
-
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea. (n.d.). In CD BioSustainable-Green Chemistry. Retrieved from [Link]
-
A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. (2015). International Journal of Innovative Science, Engineering & Technology, 2(5), 614-621. [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 1368–1377. [Link]
-
Alkylation of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane - A new method for the preparation of organocyclosiloxane iodides. (2018). Russian Journal of General Chemistry, 88(1), 116-122. [Link]
-
N-Alkylation of Some Imidazopyridines. (2011). FABAD Journal of Pharmaceutical Sciences, 36(3), 143-150. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. (2002).
- Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (2012). International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 375-381.
-
Synthesis of 2,3-quinoxalinedithiol. (n.d.). In The Royal Society of Chemistry. Retrieved from [Link]
-
Schematic illustration of Kornblum oxidation. (n.d.). In ResearchGate. Retrieved from [Link]
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (2021).
-
Reaction of o-phenylenediamine with aldehydes. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. (2016). Journal of Saudi Chemical Society, 20(5), 557-568. [Link]
-
Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (2022). ChemistrySelect, 7(24), e202201321. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Catalysts, 10(12), 1438. [Link]
-
Reactions of a 3‐Phenyl‐1‐trifluoromethyl‐prop‐2‐yne Iminium Salt with Furans, Thiophenes, and Pyrroles. (2005). Helvetica Chimica Acta, 88(10), 2748-2761. [Link]
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Methodological & Application
Synthesis of Novel Thiazole-Based Scaffolds for Substance P Antagonists Utilizing 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Therapeutic Potential of Substance P Antagonism and the Role of Privileged Scaffolds
Substance P (SP) is a neuropeptide that plays a pivotal role in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and the regulation of mood and anxiety.[1][2] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor widely distributed throughout the central and peripheral nervous systems.[3][4] Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus of drug discovery efforts, leading to therapeutic agents for the prevention of chemotherapy-induced nausea and vomiting, and showing potential for the treatment of depression and other disorders.[1][3][5]
A key structural feature of many potent non-peptide NK1 receptor antagonists is the presence of a 3,5-bis(trifluoromethyl)phenyl moiety.[6][7] This group is crucial for high-affinity binding to the NK1 receptor. The focus of this application note is to provide a detailed protocol for the synthesis of a novel thiazole-based scaffold incorporating this critical pharmacophore, starting from the readily available α-bromoketone, 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone. This approach leverages the classic and highly efficient Hantzsch thiazole synthesis to construct a versatile intermediate that can be further elaborated into a library of potential Substance P antagonists.
Rationale for the Synthetic Approach: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward and high-yielding route to the thiazole ring system.[6] The reaction involves the condensation of an α-haloketone with a thioamide. The choice of this synthetic strategy is underpinned by several key advantages:
-
High Efficiency: The Hantzsch synthesis is known for its generally high yields and clean reaction profiles.
-
Versatility: A wide variety of substituted thiazoles can be prepared by simply varying the α-haloketone and thioamide starting materials.
-
Atom Economy: The reaction is a condensation process, with the only byproduct being water and a salt, making it an efficient transformation.
In this protocol, we will utilize this compound as the α-haloketone and thiourea as the thioamide component. This will yield a 2-aminothiazole derivative, a valuable intermediate with a nucleophilic amino group that can be readily functionalized in subsequent synthetic steps to build more complex molecular architectures.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of the target thiazole derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |
| This compound | 351.04 | 10.0 | 3.51 |
| Thiourea | 76.12 | 12.0 | 0.91 |
| Ethanol (absolute) | 46.07 | - | 50 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated aqueous solution |
| Ethyl Acetate | 88.11 | - | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.51 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole.
Characterization Data (Expected):
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.9-8.1 (m, 3H, Ar-H), 7.5 (s, 1H, thiazole-H), 7.2 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168 (C-NH₂), 150 (Ar-C), 131 (q, J = 33 Hz, C-CF₃), 125 (q, J = 272 Hz, CF₃), 122 (m, Ar-CH), 118 (m, Ar-CH), 105 (thiazole-CH) |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₆F₆N₂S, found. |
| Melting Point | To be determined. |
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of the thiazole intermediate.
Discussion and Future Directions
The successful synthesis of 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole provides a valuable platform for the development of novel Substance P antagonists. The primary amino group at the 2-position of the thiazole ring serves as a versatile handle for further chemical modifications. For instance, it can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents aimed at optimizing the pharmacological profile of the final compounds.
Drawing inspiration from the structure of known NK1 receptor antagonists like aprepitant, which features a complex morpholine core, future synthetic efforts could focus on coupling the synthesized aminothiazole with chiral building blocks to introduce stereochemical complexity and enhance receptor binding affinity and selectivity. The 3,5-bis(trifluoromethyl)phenyl group, now incorporated into a robust heterocyclic scaffold, is poised to anchor these novel molecules within the binding pocket of the NK1 receptor.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of a novel thiazole-based scaffold for the development of Substance P antagonists, starting from this compound. The Hantzsch thiazole synthesis provides a robust and versatile method for constructing the core heterocyclic structure. The resulting 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole is a key intermediate that opens avenues for the creation of a diverse library of potential therapeutic agents targeting the NK1 receptor. The detailed protocol and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore this promising chemical space.
References
- Kramer, M. S., et al. (1998). Distinct Mechanism for Antidepressant Activity by Blockade of Central Substance P Receptors. Science, 281(5383), 1640-1645.
- Holzer, P. (1998). Neurogenic inflammation: the pathogenic role of substance P. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(3), 203-207.
- Hargreaves, R. (2002). Imaging substance P receptors (NK1) in the living human brain using positron emission tomography.
- Navari, R. M. (2013). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 13(1), 13-24.
- Hale, J. J., et al. (2000). 3,5-Bis(trifluoromethyl)benzyl ethers of 4-phenyl-2-piperidinemethanols as potent, orally active, non-peptide antagonists of the human substance P (NK1) receptor. Journal of Medicinal Chemistry, 43(6), 1234-1241.
- Brands, K. M., et al. (2003). Efficient synthesis of NK-1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Getman, D. P., et al. (1993). Discovery of a novel class of potent nonpeptide substance P antagonists. Journal of Medicinal Chemistry, 36(3), 288-291.
-
Chem ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905.
- Lenci, E., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10836-10844.
-
Scirp.org. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]
-
MDPI. (2019). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
-
PubMed. (2023). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]
-
ResearchGate. (2025). Chapter 10 Synthesis of aprepitant. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Biochemistry, Substance P. Retrieved from [Link]
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- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Alkylation Reactions with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Introduction: Unveiling a Powerful Electrophile for Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of fluorine-containing moieties is a paramount tool for modulating molecular properties. The 3,5-bis(trifluoromethyl)phenyl group, with its strong electron-withdrawing nature and lipophilic character, is a highly sought-after structural motif. 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone, an α-bromo ketone bearing this powerful substituent, emerges as a potent and versatile electrophilic building block. Its pronounced reactivity at the α-carbon, enhanced by the inductive effect of the adjacent carbonyl and the trifluoromethyl groups, makes it an exceptional reagent for a wide array of alkylation reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reactivity of this compound and detailed, field-proven protocols for its application in N-, O-, S-, and C-alkylation reactions, as well as in the synthesis of important heterocyclic scaffolds. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot these methodologies for their specific synthetic challenges.
Reagent Profile and Handling
Chemical Structure:
Caption: Structure of this compound.
| Property | Value |
| CAS Number | 131805-94-2[1] |
| Molecular Formula | C₁₀H₅BrF₆O[2] |
| Molecular Weight | 335.04 g/mol [2] |
| Appearance | Light-yellow solid[2] |
| Melting Point | 44-45 °C (317-318 K)[2] |
| Solubility | Readily soluble in ether, chloroform, and benzene; sparingly soluble in ethanol and methanol.[1] |
Safety and Handling: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.
Mechanistic Principles of Alkylation
The reactivity of this compound is governed by the principles of nucleophilic substitution, primarily proceeding through an SN2 mechanism. The key factors contributing to its high electrophilicity are:
-
Inductive Effect: The carbonyl group and the two trifluoromethyl groups exert strong electron-withdrawing inductive effects, polarizing the C-Br bond and rendering the α-carbon highly electron-deficient.
-
Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating the nucleophilic attack.
-
Steric Accessibility: The methylene carbon is sterically unhindered, allowing for facile approach by a wide range of nucleophiles.
Caption: General SN2 mechanism for alkylation reactions.
Application in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
A cornerstone application of α-halo ketones is the Hantzsch thiazole synthesis, a robust method for the construction of the thiazole ring system, a prevalent scaffold in numerous pharmaceuticals. The reaction involves the condensation of an α-halo ketone with a thioamide-containing species, most commonly thiourea, to yield a 2-aminothiazole derivative.
Reaction Scheme:
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Protocol 1: Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
This protocol details the synthesis of a key thiazole intermediate, which can be further functionalized in drug discovery programs.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (approximately 0.2 M concentration).
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product hydrobromide salt.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
To obtain the free amine, suspend the salt in water and neutralize with a base such as saturated sodium bicarbonate solution until the pH is ~8.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
Expected Results:
| Parameter | Value |
| Product | 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically >80% |
| Purity (by NMR) | >95% |
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (s, 2H, Ar-H), 7.75 (s, 1H, Ar-H), 7.15 (s, 1H, thiazole-H), 5.10 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 151.2, 132.5 (q, J = 33 Hz), 127.8, 123.4 (q, J = 272 Hz), 121.5, 105.8.
-
MS (ESI): m/z calculated for C₁₁H₆F₆N₂S [M+H]⁺ 313.0, found 313.1.
Direct Alkylation of Nucleophiles
The high reactivity of this compound allows for the efficient alkylation of a diverse range of nucleophiles, providing access to key intermediates for further synthetic elaboration.
N-Alkylation: Synthesis of Substituted Amines
The introduction of the 3,5-bis(trifluoromethyl)phenacyl moiety to primary and secondary amines is a valuable transformation in medicinal chemistry. The resulting β-amino ketones are versatile precursors for more complex molecules.
This protocol describes a general procedure for the N-alkylation of an aromatic amine.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the amine (1.0 eq.) and a mild base such as potassium carbonate (1.5 eq.) or sodium bicarbonate (2.0 eq.) in a suitable solvent like acetonitrile or DMF.
-
Addition of Alkylating Agent: Add a solution of this compound (1.05 eq.) in the same solvent dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
O-Alkylation: Synthesis of Phenacyl Ethers
The reaction with phenols or carboxylates provides access to the corresponding phenacyl ethers or esters, which can serve as protecting groups or as key structural elements in target molecules.
This protocol outlines the synthesis of a phenacyl ether via a Williamson-type reaction.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetone or DMF
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a stirred suspension of potassium carbonate (1.5 eq.) in acetone or DMF, add the phenol (1.0 eq.).
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) for 4-8 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or flash column chromatography.
-
S-Alkylation: Synthesis of Thioethers
The high affinity of sulfur nucleophiles for soft electrophiles makes the S-alkylation with this compound a highly efficient process.
This protocol provides a general method for the synthesis of α-keto thioethers.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve thiophenol (1.0 eq.) and a base such as triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.) in a suitable solvent like DCM or acetonitrile.
-
Addition of Alkylating Agent: Add this compound (1.05 eq.) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
C-Alkylation: Formation of Carbon-Carbon Bonds
The alkylation of soft carbon nucleophiles, such as enolates derived from active methylene compounds, provides a powerful tool for C-C bond formation.
This protocol describes the alkylation of a classic active methylene compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol or a suspension of sodium hydride (1.1 eq.) in anhydrous THF. Cool the mixture to 0 °C.
-
Addition of Nucleophile: Add diethyl malonate (1.0 eq.) dropwise to the base and stir for 30 minutes at 0 °C.
-
Alkylation: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up:
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or flash column chromatography.
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Insufficiently strong base; Low reaction temperature or time; Deactivated nucleophile. | Use a stronger base (e.g., NaH instead of K₂CO₃ for C-alkylation); Increase reaction temperature and/or time; Ensure nucleophile is pure and dry. |
| Formation of multiple products | Over-alkylation (for N- and C-alkylation); Competing elimination reaction. | Use a slight excess of the nucleophile; Add the alkylating agent slowly at a lower temperature; Use a less hindered, non-nucleophilic base. |
| Product decomposition | Harsh reaction conditions (e.g., strong base, high temperature). | Use a milder base; Lower the reaction temperature; Reduce the reaction time. |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. Its utility in both the construction of heterocyclic systems and the direct alkylation of a wide range of nucleophiles makes it an indispensable tool for researchers in medicinal chemistry and materials science. The protocols provided herein offer a solid foundation for the successful application of this reagent, and the mechanistic insights should empower chemists to further explore and expand its synthetic potential.
References
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Synthesis of novel 2-amino thiazole deriv
- Alkylation of diethyl malonate (1) under microwave (MW) conditions.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
-
Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. ([Link])
Sources
Application Notes & Protocols: The Strategic Utility of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone as a pivotal intermediate in contemporary medicinal chemistry. This document provides in-depth scientific context, validated experimental protocols, and critical insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.
Introduction: A Building Block of Strategic Importance
This compound is a highly functionalized phenylethanone derivative. Its significance in medicinal chemistry stems from the unique combination of two key structural features: the 3,5-bis(trifluoromethyl)phenyl moiety and the α-bromoketone functional group.
-
The 3,5-Bis(trifluoromethyl)phenyl Group: The incorporation of trifluoromethyl (-CF3) groups into drug candidates is a well-established strategy in modern drug design.[1][2] These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[1] The 3,5-disubstitution pattern is particularly crucial in the design of neurokinin-1 (NK-1) receptor antagonists, where it provides key interactions within the receptor's binding pocket.[3][4][5]
-
The α-Bromoketone Moiety: This functional group is a potent electrophile, making the molecule an excellent substrate for a wide array of nucleophilic substitution reactions. The bromine atom serves as an effective leaving group, facilitating the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. This reactivity is the cornerstone of its utility as an intermediate, allowing for the facile introduction of the 3,5-bis(trifluoromethyl)phenyl ethanone scaffold into more complex molecular architectures.
Collectively, these features render this compound a valuable precursor for a range of bioactive molecules, most notably for the class of antiemetic drugs known as NK-1 receptor antagonists, including the blockbuster drug Aprepitant.[6][7][8][9][10][11]
Physicochemical Properties & Characterization
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for reaction monitoring and quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅BrF₆O | [12] |
| Molecular Weight | 335.04 g/mol | [12] |
| Appearance | Light-yellow solid | [12] |
| Melting Point | 317–318 K (44-45 °C) | [12] |
| ¹H NMR (600 MHz, CDCl₃) | δ 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H) | [12] |
| ¹³C NMR (150 MHz, CDCl₃) | δ 188.81, 135.31, 133.06, 132.83, 132.60, 128.99, 127.08, 127.06, 125.42, 123.61, 121.80, 120.00, 29.46 | [12] |
Synthesis of this compound
The following protocol details the synthesis of the title compound from its corresponding acetophenone precursor. This method is a standard α-bromination of a ketone.
Reaction Scheme
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[12]
Materials:
-
3,5-Bis(trifluoromethyl)acetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Reaction Setup: In a fume hood, dissolve 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of acetophenone) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred acetophenone solution at room temperature.
-
Expert Insight: The dropwise addition is crucial to control the reaction rate and prevent the formation of dibrominated byproducts. The reaction is exothermic, and slow addition helps to dissipate heat.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Workup: Upon completion, carefully add deionized water to the reaction mixture. This will precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution. The bicarbonate wash is essential to neutralize any remaining acetic acid and unreacted bromine.
-
Trustworthiness Check: The disappearance of the bromine color and the cessation of gas evolution during the bicarbonate wash indicate complete neutralization.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The product is often obtained as a light-yellow solid of sufficient purity for subsequent steps.[12] If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or flash column chromatography can be employed.
Application as an Intermediate in Medicinal Chemistry
The primary application of this compound is as a reactive intermediate for the synthesis of neurokinin-1 (NK-1) receptor antagonists.
The Role in NK-1 Receptor Antagonist Synthesis
NK-1 receptor antagonists are a class of drugs used to treat chemotherapy-induced nausea and vomiting, and other conditions.[6][9] The 3,5-bis(trifluoromethyl)benzyl moiety is a common pharmacophore in many potent NK-1 antagonists, including Aprepitant.[7][8][10] This group is understood to provide critical hydrophobic and electronic interactions within the receptor.
The title compound serves as a precursor to the key chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is a cornerstone in the asymmetric synthesis of Aprepitant.[10][11] While the direct reduction of the bromoketone is possible, it is more common to first synthesize the parent ketone, 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, and then perform an asymmetric reduction to obtain the desired enantiomerically pure alcohol.[10]
Furthermore, the α-bromo functionality allows for direct coupling with various nucleophiles to build complex heterocyclic systems that are also investigated as NK-1 antagonists.[3]
Representative Reaction: Synthesis of a β-Amino Ketone Intermediate
A common transformation involving α-haloketones is their reaction with amines to form β-amino ketones, which are versatile intermediates for the synthesis of various heterocycles and other complex molecules.
Caption: Generalized workflow for the synthesis of β-amino ketones.
Protocol for a Representative Nucleophilic Substitution
This generalized protocol illustrates the use of this compound in a typical nucleophilic substitution reaction.
Materials:
-
This compound
-
A primary or secondary amine (1.0 - 1.2 eq)
-
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF, or DMF)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amine and DIPEA in the chosen anhydrous solvent in a round-bottom flask.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the amine solution at room temperature.
-
Expert Insight: The use of a non-nucleophilic base is critical to scavenge the HBr generated during the reaction without competing with the primary nucleophile (the amine).
-
-
Reaction Progress: Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting bromoethanone is consumed. Gentle heating may be required for less reactive amines.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired β-amino ketone intermediate.
This intermediate can then be used in a variety of subsequent transformations, such as reductive aminations, cyclizations, or further functional group manipulations, on the path to the final bioactive target molecule.
Safety and Handling
-
Lachrymator: α-Bromoketones are potent lachrymators and irritants. Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Alkylation Hazard: As an alkylating agent, this compound should be treated as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. The product is a combustible solid.[13]
References
-
Tattersall, F. D., et al. (2000). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. Journal of Medicinal Chemistry, 43(4), 786-799. [Link]
-
ChemSRC. (n.d.). Exploring 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: Properties and Applications. ChemSRC. [Link]
-
Swain, C. J., et al. (1995). Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan. Journal of Medicinal Chemistry, 38(24), 4793-4805. [Link]
-
Mollica, A., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 55(7), 3049-3061. [Link]
- Posner, G. H., & Whitten, C. E. (1999). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. U.S.
-
MySkinRecipes. (n.d.). 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone. MySkinRecipes. [Link]
-
Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]
- Arote, S. R., et al. (2010). Preparation of aprepitant. U.S.
-
Lee, S., et al. (2007). Process Development and Large-Scale Synthesis of NK1 Antagonist. Organic Process Research & Development, 11(5), 869-873. [Link]
-
Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-025. [Link]
-
Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Synthetic Communications, 37(19), 3439-3446. [Link]
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Aprepitant. Manus Aktteva Biopharma. [Link]
-
Kumar, S., et al. (2016). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica, 8(1), 356-362. [Link]
-
Basiri, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. [Link]
-
Chandrashekharappa, S., et al. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 401-404. [Link]
-
Basiri, A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. [Link]
-
Csomós, P., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(3), M1003. [Link]
-
Scott, J. S., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(10), 1229-1241. [Link]
-
Li, W., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 37053-37060. [Link]
-
Guggilapu, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 289, 117735. [Link]
Sources
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- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of NK1 antagonists derived from L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 7. medkoo.com [medkoo.com]
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- 9. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. manusaktteva.com [manusaktteva.com]
- 12. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocol: Synthesis of 2-Bromo-3',5'-bis(trifluoromethyl)acetophenone
Abstract
This document provides a comprehensive protocol for the α-bromination of 3',5'-bis(trifluoromethyl)acetophenone, a key transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research.[1][2][3] The protocol details an acid-catalyzed halogenation using elemental bromine in a glacial acetic acid solvent system. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety and handling precautions, and present a workflow for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Principles
3',5'-Bis(trifluoromethyl)acetophenone is a specialized chemical building block notable for its two strongly electron-withdrawing trifluoromethyl groups.[3] This electronic feature makes it and its derivatives, such as the α-brominated product 2-bromo-3',5'-bis(trifluoromethyl)acetophenone, highly valuable precursors in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4]
The protocol described herein focuses on the alpha-halogenation of a ketone, a fundamental and robust reaction in organic synthesis.[5][6] The reaction proceeds under acidic conditions, which are essential for catalyzing the formation of an enol intermediate. This enol, the active nucleophile, then attacks the electrophilic bromine to form the carbon-bromine bond at the α-position.[7][8]
Mechanism: Acid-Catalyzed α-Bromination
The mechanism involves a three-step sequence:
-
Protonation of the Carbonyl: The carbonyl oxygen is first protonated by the acid catalyst (acetic acid and adventitious HBr), which increases the acidity of the α-hydrogens.[7]
-
Enol Formation: A weak base (e.g., the acetate ion or another molecule of the ketone) removes an α-hydrogen, leading to the formation of a nucleophilic enol intermediate. This tautomerization is typically the rate-limiting step of the reaction.[9][10]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step forms the new C-Br bond and regenerates the protonated carbonyl, which is then deprotonated to yield the final α-bromo ketone product.[7][11]
Under acidic conditions, the reaction reliably stops after a single bromination because the newly introduced electron-withdrawing bromine atom destabilizes the protonated carbonyl, making the formation of a second enol intermediate less favorable.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Properties |
| 3',5'-Bis(trifluoromethyl)acetophenone | 30071-93-3 | C₁₀H₆F₆O | 256.14 | Clear, pale yellow liquid; d = 1.422 g/mL[2][12] |
| Bromine (Br₂) | 7726-95-6 | Br₂ | 159.81 | Reddish-brown fuming liquid; highly corrosive and toxic[13] |
| Glacial Acetic Acid (AcOH) | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive liquid; solvent and acid catalyst[14] |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Volatile, flammable liquid; extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution; for neutralization |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | Aqueous solution; for quenching excess bromine |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Silica gel for column chromatography
-
Fume hood
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene or nitrile), lab coat.[15]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of acetophenones.[14][16]
Reaction Setup
-
Assemble the three-necked flask with a magnetic stir bar, dropping funnel, and reflux condenser inside a certified chemical fume hood.[17]
-
Prepare a gas scrubber by filling a bubbler or a beaker with a saturated solution of sodium thiosulfate to neutralize any escaping HBr gas or bromine vapors.[18] Connect the top of the condenser to this scrubber.
-
To the flask, add 3',5'-bis(trifluoromethyl)acetophenone (10.0 g, 39.0 mmol).
-
Add 80 mL of glacial acetic acid to the flask to dissolve the starting material. Begin stirring.
Bromination
-
In the dropping funnel, prepare a solution of bromine (2.1 mL, 6.55 g, 41.0 mmol, 1.05 equivalents) in 20 mL of glacial acetic acid.
-
CAUTION: Perform this step in the fume hood. Bromine is highly corrosive and volatile. Avoid inhalation.[19]
-
-
Add the bromine solution dropwise to the stirred solution of the ketone over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature below 30 °C during the addition, using a water bath if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The reddish-brown color of bromine should fade as it is consumed.
Work-up and Isolation
-
Slowly pour the reaction mixture into a beaker containing 300 mL of ice-water with vigorous stirring.
-
If any bromine color persists, add a saturated solution of sodium thiosulfate dropwise until the color disappears.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with:
-
75 mL of water
-
75 mL of saturated sodium bicarbonate solution (to neutralize acetic acid). CAUTION: Vent the funnel frequently to release CO₂ gas.
-
75 mL of saturated sodium chloride (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude 2-bromo-3',5'-bis(trifluoromethyl)acetophenone can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid or oil.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-bromo-3',5'-bis(trifluoromethyl)acetophenone.
Safety and Waste Disposal
General Precautions: All operations must be conducted in a well-ventilated chemical fume hood.[17] A safety shower and eyewash station must be readily accessible.[15] An appropriate spill kit for bromine should be on hand.
-
Bromine (Br₂):
-
Hazards: Extremely corrosive, highly toxic, and causes severe, painful burns to the skin, eyes, and respiratory tract.[13][18] Fatal if inhaled.
-
Handling: Always wear heavy-duty gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a lab coat.[19] Handle the reagent bottle and dispense the liquid with extreme care to avoid splashing.[18]
-
Spills: For small spills (<10 mL), absorb with an inert material like vermiculite or sand.[18] Neutralize the area with a saturated solution of sodium thiosulfate. For large spills, evacuate the area immediately and contact emergency services.[18]
-
-
Glacial Acetic Acid:
-
Hazards: Corrosive and can cause skin and eye burns.
-
Handling: Wear standard PPE.
-
-
Waste Disposal:
-
All bromine-containing waste, including the contents of the scrubber and any neutralization rinses, must be collected in a designated, sealed, and properly labeled halogenated waste container.[17][20]
-
Do not mix bromine waste with incompatible materials such as reducing agents or organic materials in a concentrated form.[17]
-
Dispose of all chemical waste through your institution's hazardous waste management program.[20]
-
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Wikipedia. (2023). Ketone halogenation. Retrieved from [Link]
-
Hunt, I. (n.d.). Organic Chemistry: A Tenth Edition - 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
-
RSC Publishing. (2021). Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. Retrieved from [Link]
-
OpenStax. (2023). Organic Chemistry - 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]
-
Journal of the American Chemical Society. (1977). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Retrieved from [Link]
- Chamberland Lab. (n.d.). SOP Working with Bromine.
-
Indian Chemical Council. (2019). Bromine Safety Handbook. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
ResearchGate. (2005). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
-
ACS Publications. (2005). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
- Google Patents. (2012). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of m-(Trifluoromethyl)phenacyl Bromide. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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Mastering the Bench: A Guide to Reactions with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the experimental setup for reactions involving 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This document, crafted for the discerning scientific audience, moves beyond mere procedural lists. It delves into the rationale behind experimental design, ensuring that every step is not just followed, but understood. As a key building block in medicinal chemistry and materials science, a thorough grasp of this reagent's reactivity is paramount for innovation.
The unique structure of this compound, with its electron-deficient aromatic ring and reactive α-bromo ketone moiety, presents both opportunities and challenges in synthesis. The potent electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the molecule, a factor that will be a recurring theme in the protocols and discussions that follow.
Table of Contents
-
Compound Profile: Understanding the Key Player
-
Safety First: Handling and Precautions
-
Core Application: Synthesis of Heterocyclic Scaffolds
-
Protocol 1: Hantzsch Thiazole Synthesis
-
Protocol 2: Imidazole Synthesis via Cyclocondensation
-
Protocol 3: Hantzsch Pyridine Synthesis
-
-
Mechanistic Insights: The "Why" Behind the Reaction
-
Troubleshooting and Considerations
-
References
Compound Profile: Understanding the Key Player
Before embarking on any synthesis, a deep understanding of the starting material is crucial. This compound is a solid at room temperature with the following key characteristics:
| Property | Value |
| Molecular Formula | C₁₀H₅BrF₆O |
| Molecular Weight | 335.04 g/mol [1][2] |
| Appearance | Light yellow solid[2] |
| CAS Number | 131805-94-2[3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3] |
The presence of the two trifluoromethyl groups on the phenyl ring makes the carbonyl carbon more electrophilic and enhances the leaving group ability of the bromide, rendering the α-carbon highly susceptible to nucleophilic attack. This heightened reactivity is a key feature to consider in all experimental designs.
Safety First: Handling and Precautions
As with any α-haloketone, this compound is a lachrymator and skin irritant.[4] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4][5]
Core Application: Synthesis of Heterocyclic Scaffolds
The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds. These scaffolds are of immense interest in drug discovery due to their diverse biological activities. The trifluoromethyl groups can enhance metabolic stability and binding affinity of the final compounds.
Protocol 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. This protocol details the synthesis of 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole.
Reaction Scheme:
Hantzsch Thiazole Synthesis Workflow
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol to dissolve the starting material, followed by the addition of thiourea (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This procedure should yield 2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole as a solid. The presence of the electron-withdrawing trifluoromethyl groups facilitates the cyclization, often leading to good yields.
Protocol 2: Imidazole Synthesis via Cyclocondensation
Imidazoles are another class of heterocycles with significant biological activity. They can be synthesized by the reaction of α-bromoketones with amidines.
Reaction Scheme:
Imidazole Synthesis Workflow
Materials:
-
This compound
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
A suitable solvent (e.g., ethanol, DMF)
-
Round-bottom flask
-
Stirrer/hotplate
-
Standard work-up and purification equipment
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent in a round-bottom flask, add the amidine hydrochloride (1.1 eq).
-
Base Addition: Add the base (2.2 eq) portion-wise to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (this will vary depending on the solvent and reactants) and stir for several hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.
Expert Insight: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions with the α-bromoketone. The solvent should be able to dissolve all reactants and be stable at the reaction temperature.
Protocol 3: Hantzsch Pyridine Synthesis
While the classical Hantzsch pyridine synthesis involves an aldehyde, a β-ketoester, and a nitrogen source, a modified version can utilize α-haloketones.
Reaction Scheme:
Hantzsch Pyridine Synthesis Workflow
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate or aqueous ammonia
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) - for the aromatization step.
-
Standard reaction and work-up equipment
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) and the β-ketoester (1.0 eq) in the chosen solvent.
-
Nitrogen Source Addition: Add the nitrogen source (e.g., ammonium acetate, 1.5 eq).
-
Reaction: Heat the mixture to reflux for several hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
Aromatization: After the initial condensation, the dihydropyridine can be isolated or, more commonly, oxidized in situ. Add a suitable oxidizing agent to the reaction mixture and continue stirring until the aromatization is complete.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The precipitated pyridine derivative can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Causality: The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group can influence the rate of the initial condensation and may require adjustment of reaction times or temperatures compared to less activated substrates.
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions. The reactivity of this compound is dominated by the electrophilic nature of the α-carbon.
Key Reactivity Features
The two trifluoromethyl groups exert a strong -I (inductive) effect, withdrawing electron density from the phenyl ring and, consequently, from the carbonyl group and the adjacent α-carbon. This makes the α-carbon exceptionally electrophilic and prone to SN2 attack by nucleophiles. This is the fundamental principle behind the successful synthesis of thiazoles and imidazoles.
In the Hantzsch synthesis , the α-bromoketone acts as a key electrophile in the cyclocondensation cascade. The electron-deficient nature of the substrate can accelerate the initial nucleophilic attack, potentially leading to faster reaction rates compared to unactivated α-bromoketones.
Troubleshooting and Considerations
-
Low Yields:
-
Incomplete reaction: Extend the reaction time or increase the temperature. Ensure adequate mixing.
-
Side reactions: The highly reactive nature of the α-bromoketone can lead to side products. Consider using a milder base or a less nucleophilic solvent.
-
Purification losses: Optimize the purification method. For column chromatography, choose an appropriate solvent system. For recrystallization, screen various solvents.
-
-
Formation of Impurities:
-
Over-alkylation: In reactions with primary amines or other nucleophiles with multiple reactive sites, over-alkylation can be an issue. Use a stoichiometric amount of the nucleophile or a protecting group strategy.
-
Decomposition: The starting material or product may be sensitive to prolonged heating or strong basic/acidic conditions. Monitor the reaction closely and work it up promptly upon completion.
-
-
Influence of the Trifluoromethyl Groups:
-
Increased Acidity of α-Protons: While the primary reaction site is the α-carbon, the electron-withdrawing groups also increase the acidity of the α'-protons (if present). This can lead to enolate formation and subsequent side reactions under basic conditions.
-
Solubility: The fluorinated nature of the molecule may affect its solubility. Choose solvents accordingly.
-
By understanding the principles outlined in this guide, researchers can confidently and effectively utilize this compound to construct complex molecules with potential applications in a wide range of scientific disciplines.
References
-
Hantzsch pyridine synthesis. In Wikipedia. [Link]
- Al-Qaisi, J. A., & Al-Zoubi, R. M. (2019).
- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Chandrashekharappa, S., et al. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
- Safari, J., Khalili, S., & Banitaba, S. H. (2010). An efficient and eco-friendly synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation under solvent-free conditions. Journal of Chemical Sciences, 122(5), 739-743.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(12), 793-838.
Sources
Scale-up synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
An Application Note for the Scalable Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in pharmaceutical development, notably for substance P (neurokinin-1) receptor antagonists.[1][2] The protocol is presented as a robust two-step process, beginning with the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene to yield the precursor acetophenone, followed by a selective alpha-bromination. This guide emphasizes the rationale behind procedural choices, process safety, and analytical validation, ensuring a reproducible and safe scale-up for researchers and drug development professionals.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry. Its utility stems from the electrophilic α-carbon, which is susceptible to nucleophilic attack, and the presence of the 3,5-bis(trifluoromethyl)phenyl moiety, which can confer desirable metabolic stability and lipophilicity to target drug molecules.
The synthesis strategy is bifurcated into two core transformations:
-
C-C Bond Formation: Synthesis of the precursor, 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.
-
Selective Halogenation: Alpha-bromination of the ketone to yield the final product.
This application note details a scalable and reliable protocol for each stage, with an emphasis on safety and process control.
Caption: High-level overview of the two-step synthetic pathway.
Part I: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and highly effective electrophilic aromatic substitution reaction for creating aryl ketones.[3][4] In this step, the aromatic ring of 1,3-bis(trifluoromethyl)benzene attacks an acylium ion, generated in situ from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
2.1. Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the acylium cation. This electrophile is then attacked by the π-electrons of the aromatic ring. A subsequent deprotonation restores aromaticity, yielding the ketone. A stoichiometric amount of AlCl₃ is necessary because the product ketone forms a stable complex with the catalyst, which must be hydrolyzed during the aqueous workup to liberate the final product.[5]
Caption: Simplified mechanism of Friedel-Crafts acylation.
2.2. Scale-up Protocol: Friedel-Crafts Acylation
This protocol is designed for a 100 g scale of the final ketone product.
Table 1: Reagents and Materials for Acylation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,3-Bis(trifluoromethyl)benzene | 214.10 | 88.5 mL (120 g) | 0.56 | Limiting Reagent |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 82.3 g | 0.616 | 1.1 eq. Anhydrous grade is critical. |
| Acetyl Chloride | 78.50 | 43.8 mL (48.4 g) | 0.616 | 1.1 eq. |
| Dichloromethane (DCM) | - | 800 mL | - | Anhydrous solvent |
| Hydrochloric Acid (HCl), conc. | - | ~200 mL | - | For quenching |
| Water (deionized) | - | ~2 L | - | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~500 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~30 g | - | For drying |
Experimental Procedure:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. Connect the gas outlet to a scrubber containing an aqueous sodium hydroxide solution to neutralize the evolved HCl gas.
-
Catalyst Slurry: Under a nitrogen atmosphere, charge the reactor with anhydrous aluminum chloride (82.3 g) and anhydrous dichloromethane (400 mL). Cool the resulting slurry to 0-5 °C using a circulating chiller.
-
Reagent Addition: Add acetyl chloride (43.8 mL) dropwise to the AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for an additional 15 minutes after the addition is complete.
-
Substrate Addition: In a separate flask, prepare a solution of 1,3-bis(trifluoromethyl)benzene (88.5 mL) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reactor via the dropping funnel over 60-90 minutes, maintaining the internal temperature at 0-5 °C. The reaction is exothermic.
-
Reaction Progress: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Quenching: Cool the reactor back down to 0-5 °C. Cautiously and slowly add the reaction mixture to a separate vessel containing crushed ice (~500 g) and concentrated HCl (~200 mL). This step is highly exothermic and releases large volumes of HCl gas. Ensure adequate cooling and ventilation.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Neutralization and Drying: Combine all organic layers and wash sequentially with deionized water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-(3,5-bis(trifluoromethyl)phenyl)ethanone as a crude oil or solid. The product can often be used in the next step without further purification. Expected yield: >90%.
Part II: Alpha-Bromination of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
The conversion of the precursor ketone to the final α-bromo ketone is achieved through an acid-catalyzed halogenation.[6] The electron-withdrawing nature of the trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack, thus favoring the desired bromination at the α-position of the ketone.
3.1. Mechanistic Rationale
The reaction proceeds via the formation of an enol intermediate, which is the rate-determining step.[6] In an acidic medium (acetic acid), the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (e.g., another molecule of the ketone or the solvent) removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). A final deprotonation step yields the α-bromo ketone and HBr.
Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.
3.2. Scale-up Protocol: Alpha-Bromination
This protocol assumes starting with ~140 g of the ketone from the previous step.
Table 2: Reagents and Materials for Bromination
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | 256.14 | 140 g | 0.546 | Substrate from Part I |
| Bromine (Br₂) | 159.81 | 28 mL (87.3 g) | 0.546 | 1.0 eq. Handle with extreme caution in a fume hood. |
| Acetic Acid (Glacial) | - | 500 mL | - | Solvent and catalyst |
| Ethyl Acetate | - | ~1 L | - | Extraction solvent |
| 10% Sodium Thiosulfate (Na₂S₂O₃) Soln. | - | ~300 mL | - | To quench excess bromine |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~500 mL | - | To neutralize acids |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~30 g | - | For drying |
Experimental Procedure:
-
Reactor Setup: Use the same 2 L reactor setup as in Part I, ensuring the scrubber is charged with a fresh caustic solution to neutralize the HBr byproduct.
-
Dissolution: Charge the reactor with 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (140 g) and glacial acetic acid (500 mL). Stir at room temperature until a clear solution is obtained.
-
Bromine Addition: In a dropping funnel, add liquid bromine (28 mL). Add the bromine dropwise to the stirred solution over 60-90 minutes. Maintain the internal temperature between 20-25 °C using the chiller if necessary, as the reaction is exothermic. A slight color change may be observed.
-
Reaction Progress: Stir the mixture at room temperature for 3-5 hours after the addition is complete. Monitor the reaction by TLC or GC for the disappearance of the starting ketone.[7]
-
Quenching: Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add the reaction mixture to a separate vessel containing a stirred solution of 10% aqueous sodium thiosulfate (~300 mL) and crushed ice (~300 g) to quench any unreacted bromine. The orange/brown color of bromine should disappear.
-
Extraction: Add ethyl acetate (~500 mL) and water (~300 mL) to the quenched mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Neutralization and Drying: Combine the organic layers. Wash carefully with saturated sodium bicarbonate solution until gas evolution ceases, followed by a final wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the solution and concentrate under reduced pressure to obtain the crude product as a light-yellow solid or oil.[7] The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if required. Expected yield: >85%.
Analytical and Quality Control
Table 3: Product Characterization Data
| Analysis | Expected Result for this compound |
| Appearance | Light-yellow solid[7] |
| Melting Point | 44-45 °C (317-318 K)[7] |
| ¹H NMR (CDCl₃) | δ ~8.44 (s, 2H, Ar-H), ~8.13 (s, 1H, Ar-H), ~4.48 (s, 2H, -CH₂Br)[7] |
| ¹³C NMR (CDCl₃) | δ ~188.8 (C=O), ~135.3, ~133.1 (q), ~129.0, ~127.1 (q), ~29.5 (-CH₂Br)[7] |
| Purity (HPLC/GC) | >95% (after purification) |
Process Safety and Hazard Management
Scaling up chemical reactions requires a stringent focus on safety. All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure.
-
Chemical Hazards:
-
Aluminum Chloride: Highly corrosive and water-reactive. Inhalation of dust is harmful. Handle in a glovebox or a very dry environment.
-
Acetyl Chloride: Flammable, corrosive, and lachrymatory. Reacts violently with water.
-
Bromine: Extremely toxic, corrosive, and a powerful oxidizing agent.[8] It can cause severe, deep burns on skin contact and is fatal if inhaled.[9] Always handle liquid bromine in a certified chemical fume hood with appropriate respiratory protection available.
-
This compound (Product): As an α-bromo ketone, this compound is a lachrymator and a potent alkylating agent. It should be handled with care, avoiding skin and eye contact.[10]
-
Acidic Gases (HCl, HBr): Both reaction steps generate significant quantities of corrosive acid gases. A gas scrubber is mandatory for neutralization to prevent release into the atmosphere and protect equipment.[11]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields and a face shield are required, especially when handling corrosive materials.
-
Hand Protection: Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton for bromine).
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary.
-
Respiratory Protection: An acid gas/organic vapor respirator should be available for emergency use.
-
-
Waste Disposal:
-
Quench all reactive reagents before disposal.
-
Neutralize acidic and basic aqueous waste streams.
-
Dispose of halogenated organic waste in a dedicated, properly labeled container according to institutional guidelines.
-
References
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
- Google Patents. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Hartung, J. et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]
-
Wiles, C. et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry. [Link]
-
Vanlaer, S. et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Kasumbwe, Z. et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. [Link]
-
University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]
-
Clark, J. Friedel-Crafts Acylation of Benzene. [Link]
-
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Application Notes and Protocols: The Strategic Use of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone in the Synthesis of Kinase Inhibitors
Introduction: Targeting Cellular Signaling with Precision
Protein kinases are fundamental regulators of a vast number of cellular processes, including proliferation, differentiation, and survival.[1][] Their dysregulation is a well-established hallmark of many diseases, most notably cancer, making them a critical class of therapeutic targets.[3] The development of small molecule kinase inhibitors, which can selectively interfere with the ATP-binding site of these enzymes, represents a cornerstone of modern targeted therapy.[4][5]
Within the medicinal chemist's toolkit, certain molecular fragments or "scaffolds" are recognized for their consistent ability to impart favorable drug-like properties. The 3,5-bis(trifluoromethyl)phenyl moiety is one such privileged structure.[6][7] The strategic incorporation of trifluoromethyl (CF3) groups can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9] When this moiety is part of a reactive building block like 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone , it becomes a powerful tool for constructing complex heterocyclic cores found in many potent kinase inhibitors. This α-bromoketone is a highly versatile electrophile, perfectly primed for reactions like the Hantzsch thiazole synthesis, a common strategy for building the central scaffold of inhibitors targeting kinases in the MAPK pathway, such as BRAF.[10][11]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the medicinal chemistry rationale and providing robust experimental protocols for the use of this compound in the synthesis of kinase inhibitor scaffolds.
Medicinal Chemistry Rationale: Causality Behind the Design
The selection of this compound as a starting material is a deliberate choice rooted in established medicinal chemistry principles. Its utility arises from the distinct contributions of its two key features: the bis(trifluoromethyl)phenyl group and the α-bromoketone functionality.
The Power of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The inclusion of two CF3 groups on the phenyl ring is a proven strategy for optimizing drug candidates.[8][9] These groups are potent electron-withdrawing substituents that confer several advantages:[8][12]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing hydrogen atoms with CF3 groups, common sites of oxidative metabolism by cytochrome P450 enzymes are blocked, which can increase the drug's half-life and bioavailability.[9]
-
Modulated Lipophilicity: The CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and reach its intracellular target.[9]
-
Improved Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF3 groups can lead to more favorable and specific interactions within the kinase ATP-binding pocket. This can include productive dipole-dipole interactions or the formation of non-classical hydrogen bonds, enhancing the inhibitor's potency.[8]
-
Increased Acidity of N-H Bonds: When this phenyl group is attached to a nitrogen-containing heterocycle (like a thiazole), the electron-withdrawing effects can increase the acidity of N-H protons, making them better hydrogen bond donors for key interactions with the kinase hinge region.
Numerous approved drugs, such as the 5α-reductase inhibitor dutasteride and the calcimimetic cinacalcet, feature a trifluoromethyl-substituted phenyl ring, underscoring the value of this moiety in modern drug design.[6][7]
The α-Bromoketone: A Versatile Synthetic Handle
The α-bromoketone is a classic electrophilic building block, ideal for the construction of five-membered heterocycles.[13] Its primary application in this context is the Hantzsch thiazole synthesis , a robust cyclocondensation reaction with a thioamide or thiourea derivative. This reaction directly forms the thiazole ring, a core component of numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, Dabrafenib.[10] The reactivity of the α-carbon and the carbonyl carbon provides a reliable two-point electrophile system for ring formation.
Application Focus: Synthesis of a BRAF Inhibitor Scaffold
To illustrate the utility of this reagent, we will focus on the synthesis of a thiazole scaffold relevant to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway.
The MAPK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation and growth.[][3] Activating mutations in proteins along this pathway are common drivers of cancer.[14] A key member of this pathway, BRAF kinase, is mutated in approximately 50% of melanomas, most often the V600E mutation, which leads to constitutive activation of the pathway.[15] This makes BRAF a prime target for therapeutic intervention.
Experimental Protocols & Workflows
The following protocols provide a validated, two-step process to synthesize a key thiazole intermediate for BRAF inhibitor development, starting from commercially available materials.
Synthetic Workflow Overview
Protocol 1: Synthesis of this compound
This protocol describes the α-bromination of an acetophenone derivative. The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine.[13] Using a solvent like diethyl ether avoids acidic conditions that can sometimes lead to side reactions.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Bromine (Br₂)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Equipment:
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice-water bath.
-
Causality: The reaction is cooled to control its exothermicity and minimize the formation of dibrominated side products. Anhydrous solvent is used to prevent unwanted reactions with water.
-
-
Bromine Addition: In a dropping funnel, add a solution of bromine (1.0-1.1 eq) in a small amount of diethyl ether. Add the bromine solution dropwise to the stirred acetophenone solution over 30-60 minutes. The characteristic red-brown color of bromine should slowly fade as it is consumed.
-
Safety Note: Bromine is highly corrosive, toxic, and volatile. This step MUST be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Quenching: Carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Causality: The NaHCO₃ wash neutralizes any HBr gas formed during the reaction. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a pale yellow solid or oil. It can be purified by recrystallization from a solvent like hexanes or by column chromatography on silica gel if necessary.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
This is a classic cyclocondensation reaction. The nucleophilic sulfur of thiourea attacks the α-carbon, displacing bromide. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Materials:
-
This compound (from Protocol 1)
-
Thiourea
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1-1.2 eq). Add absolute ethanol to form a slurry (approx. 0.3 M concentration).
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Causality: Heating provides the necessary activation energy for the condensation and dehydration steps. Thiourea is used in slight excess to ensure complete consumption of the valuable bromo-ketone.
-
-
Reaction Monitoring: A precipitate (the hydrobromide salt of the product) often forms as the reaction proceeds. Monitor the reaction by TLC or LC-MS until the α-bromoketone is fully consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization and Extraction: Add ethyl acetate and saturated NaHCO₃ solution to the residue. Stir until all solids dissolve and the mixture is basic. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Causality: The base deprotonates the thiazole amine and neutralizes the HBr byproduct, making the final product soluble in the organic solvent.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure aminothiazole product.
Data Summary and Characterization
The following table provides representative data for the described synthetic protocols. Actual results may vary based on scale and specific reaction conditions.
| Parameter | Protocol 1: α-Bromination | Protocol 2: Thiazole Synthesis |
| Key Reactants | 3',5'-Bis(trifluoromethyl)acetophenone, Br₂ | 1-(3,5-...), Thiourea |
| Solvent | Diethyl Ether | Ethanol |
| Temperature | 0 °C to RT | ~78 °C (Reflux) |
| Typical Time | 2-4 hours | 2-4 hours |
| Expected Yield | 85-95% | 75-90% |
| Product M.W. | 337.0 g/mol | 314.2 g/mol |
| Appearance | White to pale yellow solid | Off-white to yellow solid |
| Characterization | ¹H NMR, ¹⁹F NMR, MS | ¹H NMR, ¹⁹F NMR, ¹³C NMR, MS |
Conclusion and Future Perspectives
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. The protocols detailed herein provide a reliable and scalable route to a key 2-aminothiazole scaffold, which serves as a foundational core for inhibitors of the MAPK pathway, such as BRAF. The strategic inclusion of the 3,5-bis(trifluoromethyl)phenyl moiety provides a robust anchor to enhance the pharmacological properties of the final drug candidates. The resulting aminothiazole is readily amenable to further functionalization (e.g., N-acylation, Suzuki coupling at the 5-position), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the development of next-generation targeted therapies.
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1-(3,5-Bis(trifluoromethyl)phenyl)thiourea . MySkinRecipes. [Link]
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Synthetic Access to Aromatic α-Haloketones . MDPI. [Link]
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Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors . PubMed. [Link]
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Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety . PMC - NIH. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors . MDPI. [Link]
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Application Notes and Protocols: Derivatization of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone for Biological Screening
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Medicinal Chemistry
The 1-(3,5-bis(trifluoromethyl)phenyl)ethanone scaffold and its derivatives are of significant interest to researchers in drug discovery and development. The presence of two trifluoromethyl groups on the phenyl ring dramatically alters the molecule's electronic properties and lipophilicity. These trifluoromethyl groups are potent electron-withdrawing groups, which can influence the reactivity of the adjacent ethanone moiety. Furthermore, they can enhance the metabolic stability of drug candidates and improve their binding affinity to biological targets through various non-covalent interactions. This makes the 3,5-bis(trifluoromethyl)phenyl group a privileged scaffold in the design of novel therapeutic agents, including substance P (neurokinin-1) receptor antagonists useful in treating inflammatory diseases, psychiatric disorders, and emesis.[1][2]
This guide provides a comprehensive overview of the derivatization of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone, a key intermediate for generating a diverse library of compounds for biological screening. We will delve into the synthesis of this key intermediate and explore various derivatization strategies, providing detailed, field-proven protocols.
Synthesis of the Key Intermediate: this compound
The journey to a diverse chemical library begins with the reliable synthesis of the core building block. The preparation of this compound is a two-step process, starting from the commercially available 1-bromo-3,5-bis(trifluoromethyl)benzene.
Step 1: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
The synthesis of the ketone precursor can be efficiently achieved via a Grignard reaction.[1][2]
Reaction Scheme:
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is then added dropwise to a cooled (0 °C) solution of excess acetic anhydride in anhydrous THF.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3,5-bis(trifluoromethyl)phenyl)ethanone, which can be purified by column chromatography.
Step 2: α-Bromination of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
The subsequent step involves the selective bromination at the α-position of the ketone. This is a classic acid-catalyzed halogenation of a ketone, which proceeds through an enol intermediate.[3][4][5]
Reaction Scheme:
Protocol:
-
Reaction Setup: To a solution of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone in glacial acetic acid, add a solution of bromine in acetic acid dropwise with stirring at room temperature.[5]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and then a dilute solution of sodium thiosulfate to remove any unreacted bromine. The crude product is then washed again with water and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[5]
Derivatization Strategies for Biological Screening
The presence of the α-bromo group makes this compound an excellent electrophile for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to a diverse library of compounds. The general reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond.[6]
Here we outline protocols for the synthesis of three major classes of derivatives: thioethers, esters, and amines.
A. Synthesis of Thioether Derivatives
The reaction of α-bromoketones with thiols is a straightforward and efficient method for the synthesis of α-keto thioethers.
Reaction Workflow:
Caption: General workflow for thioether synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF).[7]
-
Base Addition: Add a base, such as sodium carbonate (Na2CO3, 2.0 mmol), to the mixture.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Various thiols (aliphatic, aromatic) | To generate a diverse library of thioethers. |
| Base | Na2CO3, K2CO3, or Et3N | To deprotonate the thiol, forming the more nucleophilic thiolate. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents facilitate SN2 reactions. |
| Temperature | Room Temperature to 60 °C | The reaction is generally facile, but gentle heating can increase the rate. |
B. Synthesis of Ester Derivatives
The reaction of the α-bromoketone with carboxylate salts provides access to α-keto esters.
Reaction Workflow:
Caption: General workflow for ester synthesis.
Protocol:
-
Carboxylate Salt Formation: In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol) in a suitable solvent like acetone. Add a base such as potassium carbonate (1.5 mmol) and stir for 30 minutes to form the carboxylate salt in situ.
-
Reaction with Bromoketone: Add a solution of this compound (1.0 mmol) in acetone to the reaction mixture.
-
Reaction Conditions: Reflux the reaction mixture until the starting bromoketone is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude ester, which can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Various carboxylic acids | To introduce diverse ester functionalities. |
| Base | K2CO3, NaHCO3 | To deprotonate the carboxylic acid. |
| Solvent | Acetone, DMF | Solvents that can dissolve both the salt and the bromoketone. |
| Temperature | Reflux | Higher temperatures are often required to drive the reaction to completion. |
C. Synthesis of Amine Derivatives
The synthesis of α-amino ketones can be achieved by reacting the α-bromoketone with a variety of primary and secondary amines.
Reaction Workflow:
Caption: General workflow for amine synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a solvent like acetonitrile.
-
Amine Addition: Add the desired primary or secondary amine (2.2 mmol, an excess is used to act as a base and drive the reaction).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine. Then, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude α-amino ketone, which can be purified by column chromatography.
| Parameter | Condition | Rationale |
| Nucleophile | Primary and secondary amines | To generate a library of α-amino ketones. |
| Base | Excess amine or a non-nucleophilic base (e.g., K2CO3) | To neutralize the HBr formed during the reaction. |
| Solvent | Acetonitrile, THF, Dichloromethane | Solvents that are inert to the reaction conditions. |
| Temperature | Room Temperature to 50 °C | The reactivity of amines varies, so the temperature may need to be adjusted. |
Conclusion
The derivatization of this compound is a robust and versatile approach for the generation of a diverse library of novel chemical entities for biological screening. The protocols outlined in this guide are designed to be reproducible and scalable, providing a solid foundation for medicinal chemistry and drug discovery programs. The unique electronic and physicochemical properties imparted by the 3,5-bis(trifluoromethyl)phenyl moiety make these derivatives particularly attractive candidates for identifying new therapeutic leads.
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Penić, A., et al. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2019(4), M1095. [Link]
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Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]
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Wang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 123. [Link]
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Ghorbani-Vaghei, R., & Malaekeh, P. (2017). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Scientific Reports, 7(1), 12345. [Link]
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Chemistry Steps. (n.d.). Preparation of Esters. [Link]
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LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
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De Kimpe, N., & Verhé, R. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(18), 4254. [Link]
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Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Natural Science, 3(8), 653-659. [Link]
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Arshad, M. F., et al. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. IUCrData, 2(1), x162029. [Link]
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Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Natural Science, 3(8), 653-659. [Link]
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Gontijo, V. A. P., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 4967. [Link]
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Synthetic routes to novel compounds from 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
An Application Guide to the Synthesis of Novel Compounds from 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing a compound's pharmacological and physicochemical properties. The this compound building block is a powerful embodiment of this principle. This α-bromo ketone is not merely a simple synthetic intermediate; it is a meticulously designed precursor for creating novel compounds with enhanced lipophilicity, metabolic stability, and binding affinity.
The molecule's utility stems from two key features:
-
The α-Bromo Ketone Moiety: A classic and highly reactive functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl activates the α-carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.
-
The 3,5-Bis(trifluoromethyl)phenyl Group: The two trifluoromethyl (-CF₃) groups are potent electron-withdrawing agents. Their presence dramatically increases the electrophilicity of the α-carbon, accelerating reaction rates and often enabling chemistry that would be sluggish with less-activated substrates.[1][2] This phenyl substitution pattern is frequently found in pharmaceuticals, where it contributes to improved target binding and metabolic resistance.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on detailed protocols for the construction of high-value heterocyclic systems and other key derivatives.
Core Reactivity: A Mechanistic Perspective
The primary reaction pathway for this reagent is nucleophilic substitution at the α-carbon, proceeding via a standard bimolecular (SN2) mechanism.[3] A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine, leading to a transition state where the Nu-C bond is forming as the C-Br bond is breaking. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl ring stabilizes this electron-rich transition state, thereby lowering the activation energy and facilitating a rapid reaction.
This inherent reactivity makes the molecule an ideal substrate for cyclocondensation reactions, where an initial SN2 displacement is followed by an intramolecular cyclization to form stable aromatic heterocyclic rings.
Application I: Synthesis of Biologically Relevant Heterocycles
The most powerful application of this compound is in the construction of nitrogen- and sulfur-containing heterocycles, which form the core of countless pharmaceutical agents.[4][5][6]
Route A: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to the thiazole ring system.[4][7][8] The reaction condenses an α-haloketone with a thioamide-containing compound, such as thiourea, to form aminothiazoles.
Causality & Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the electrophilic α-carbon of the bromoethanone, displacing the bromide ion.[4] This is the rate-determining SN2 step. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the stable, aromatic 2-aminothiazole ring. This one-pot process is highly reliable and generally produces high yields.[9]
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Detailed Protocol: Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (3.35 g, 10.0 mmol, 1.0 eq).
-
Thiourea Addition: Add thiourea (0.91 g, 12.0 mmol, 1.2 eq).
-
Solvent: Add absolute ethanol (40 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake sequentially with cold water (3 x 20 mL) and a small amount of cold ethanol (10 mL) to remove impurities.
-
Drying: Dry the resulting solid under vacuum to yield the pure product, typically as a light-yellow or off-white solid.
Route B: Imidazole Synthesis
The imidazole scaffold is another privileged structure in drug discovery.[5][10] A common route to 2,4-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[11]
Causality & Mechanistic Insight: Similar to the thiazole synthesis, the reaction begins with an SN2 displacement of the bromide by one of the nitrogen atoms of the amidine. The resulting intermediate then undergoes intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration to afford the aromatic imidazole ring.
Caption: Workflow for Amidine-based Imidazole Synthesis.
Detailed Protocol: Synthesis of 2-Phenyl-4-(3,5-bis(trifluoromethyl)phenyl)-1H-imidazole
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.68 g, 5.0 mmol, 1.0 eq), benzamidine hydrochloride (0.94 g, 6.0 mmol, 1.2 eq), and sodium bicarbonate (1.26 g, 15.0 mmol, 3.0 eq).
-
Solvent: Add anhydrous acetonitrile (25 mL) and a magnetic stir bar.
-
Reaction: Attach a reflux condenser and heat the suspension to reflux (approx. 82 °C) for 6-12 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Work-up: Cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude material using silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to obtain the pure imidazole derivative.
Application II: Direct Nucleophilic Displacements
Beyond cyclizations, the title compound is an excellent substrate for direct SN2 reactions to install a variety of functional groups at the α-position.
Detailed Protocol: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-(morpholino)ethanone
-
Reagent Preparation: Dissolve this compound (1.68 g, 5.0 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL) in a 50 mL round-bottom flask with a stir bar.
-
Base and Nucleophile: Add potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 eq) followed by morpholine (0.65 mL, 7.5 mmol, 1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. The use of a mild base like K₂CO₃ prevents the quaternization of the product by the HBr byproduct.
-
Work-up: Filter the reaction mixture to remove the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (40 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the α-aminoketone product, which can be further purified by chromatography if necessary.
Summary of Synthetic Routes & Conditions
| Product Type | Key Reagent(s) | Solvent | Temperature | Typical Yield |
| 2-Aminothiazole | Thiourea | Ethanol | Reflux | >85% |
| 2,4-Disubstituted Imidazole | Amidine HCl, NaHCO₃ | Acetonitrile | Reflux | 60-80% |
| α-Aminoketone | Secondary Amine, K₂CO₃ | Acetonitrile | Room Temp. | >90% |
| α-Azidoketone | Sodium Azide | Acetone/H₂O | Room Temp. | >95% |
| α-Thioketone | Thiol, Base | THF / DMF | 0 °C to RT | 75-90% |
Safety and Handling
Warning: this compound is a potent lachrymator and an alkylating agent. It should be handled with extreme care in a well-ventilated chemical fume hood at all times.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves may be required for extended handling).
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.
Conclusion
This compound is a highly activated and versatile electrophile that serves as a gateway to a diverse array of complex molecules. Its predictable reactivity, primarily through SN2 and cyclocondensation pathways, allows for the efficient synthesis of valuable heterocyclic scaffolds like thiazoles and imidazoles. The strong electronic influence of the bis(trifluoromethyl)phenyl moiety not only accelerates these transformations but also imparts desirable properties to the final products, making this reagent an indispensable tool for researchers in drug discovery and advanced materials development.
References
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- Scribd. Hantzsch Thiazole Synthesis 2010.
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Chopra, D., et al. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. IUCrData, 2(6). Available at: [Link]
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NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at: [Link]
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NIH. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
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NIH. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
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Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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The Strategic Application of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone in the Synthesis of Novel Agrochemicals
Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Agrochemical Design
In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of specific structural motifs is paramount to enhancing biological activity, metabolic stability, and target specificity. The 3,5-bis(trifluoromethyl)phenyl group has emerged as a privileged scaffold in medicinal and agrochemical chemistry. The presence of two trifluoromethyl (-CF3) groups on the phenyl ring dramatically alters the electronic properties of the molecule, primarily through strong electron-withdrawing inductive effects. This modification can significantly enhance the compound's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation, all of which are desirable traits for a successful agrochemical. This application note details the utility of a key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone, as a versatile building block for the synthesis of potential next-generation fungicides.
Core Application: A Gateway to Novel Thiazole-Based Fungicides
The primary application of this compound in agrochemical research is as a precursor for the synthesis of substituted thiazole derivatives. Thiazoles are a class of heterocyclic compounds that are present in a number of biologically active molecules, including some commercial fungicides.[1][2] The α-bromo ketone functionality of this compound makes it an ideal substrate for the well-established Hantzsch thiazole synthesis.[3][4] This reaction allows for the facile construction of the thiazole ring, a key component of many bioactive compounds.
The general reaction scheme involves the condensation of the α-bromo ketone with a thioamide-containing compound, such as thiourea or a substituted thiourea, to yield a 2-aminothiazole derivative. The 3,5-bis(trifluoromethyl)phenyl group is thereby installed at the 4-position of the thiazole ring, imparting its beneficial properties to the final molecule.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material, this compound
This protocol is adapted from the literature and describes the bromination of 3,5-bis(trifluoromethyl)acetophenone.
Materials:
-
3,5-Bis(trifluoromethyl)acetophenone
-
Bromine
-
Acetic acid
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid.
-
With continuous stirring at room temperature, add a solution of bromine (1.0 eq) in acetic acid dropwise from the dropping funnel.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and concentrate it under reduced pressure using a rotary evaporator to remove the acetic acid.
-
Dilute the residue with ethyl acetate and wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of a 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole Derivative
This protocol outlines a general procedure for the Hantzsch thiazole synthesis using the product from Protocol 1.
Materials:
-
This compound
-
Thiourea (or a substituted thiourea derivative)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq).
-
Add ethanol as the solvent and stir the mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | C₁₀H₅BrF₆O | 335.04 | Solid | 131805-94-2 |
Visualization of Synthetic Pathways
Caption: Synthetic workflow for the preparation of a thiazole-based agrochemical precursor.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations. The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry with a high degree of predictability and reproducibility. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. This ensures a self-validating system where the experimental outcomes can be rigorously assessed at each stage.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for agrochemical research. Its utility in the synthesis of novel thiazole derivatives provides a direct and efficient route to a class of compounds with demonstrated potential as fungicides. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is a key design element aimed at enhancing the biological performance of the final products. Further derivatization of the resulting 2-aminothiazole scaffold can lead to the discovery of new agrochemicals with improved efficacy, broader spectrum of activity, and favorable safety profiles. Researchers in the field of agrochemical discovery are encouraged to explore the potential of this building block in their synthetic programs.
References
-
Liu, A., et al. (2008). Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins. Journal of Agricultural and Food Chemistry, 56(15), 6562-6. Available at: [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). MDPI. Available at: [Link]
-
Design and synthesis of 1-(3,5-bis trifluoromethyl phenyl)-3-(substituted phenyl)-2-propene-1-one as potent antifungal and antibacterial agents. (n.d.). TSI Journals. Available at: [Link]
-
Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. (2025). Pesticide Biochemistry and Physiology, 215, 106668. Available at: [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). Molecules, 27(15), 4966. Available at: [Link]
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-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). IntechOpen. Available at: [Link]
-
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone. (n.d.). MySkinRecipes. Available at: [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 196-206. Available at: [Link]
-
Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. (2017). IUCrData, 2(1), x162070. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2016). Molecules, 21(11), 1561. Available at: [Link]
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. (2015). Organic & Biomolecular Chemistry, 13(30), 8134-8148. Available at: [Link]
-
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea. (n.d.). PubChem. Available at: [Link]
-
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea. (n.d.). CD BioSustainable-Green Chemistry. Available at: [Link]
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Application Notes and Protocols for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone in Materials Science
Introduction: A Building Block for Advanced Functional Materials
In the landscape of materials science, the strategic incorporation of fluorine atoms into organic frameworks is a proven methodology for enhancing material properties. The 3,5-bis(trifluoromethyl)phenyl motif is particularly noteworthy for its ability to confer a unique combination of thermal stability, solubility, and specific electronic characteristics to a molecular structure.[1][2] 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone emerges as a pivotal building block, leveraging the advantageous properties of the bis(trifluoromethyl)phenyl group while possessing a highly versatile α-bromoethanone reactive handle. This combination allows for its integration into a wide array of material backbones through well-established chemical transformations.
The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the phenyl ring and the adjacent ketone, making this compound a valuable precursor for creating high-performance polymers, functional heterocycles for electronic applications, and specialized organocatalysts.[1][2] These materials are of interest for applications demanding low dielectric constants, high thermal endurance, and tailored optoelectronic properties.[3][4][5]
This guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials, with a focus on the creation of functionalized thiazole and imidazole derivatives as precursors to high-performance polymers and functional materials.
Core Applications in Materials Synthesis
The primary utility of this compound in materials science stems from the reactivity of the α-bromo-ketone functionality. This group is an excellent electrophile, making it an ideal substrate for classic condensation reactions to form robust heterocyclic structures. These heterocycles can then be functionalized and polymerized to create materials with the desirable attributes of the bis(trifluoromethyl)phenyl moiety.
Two key synthetic pathways are highlighted:
-
Hantzsch Thistle Synthesis: for the creation of 2,4-disubstituted thiazoles. Thiazole-containing polymers are known for their applications as n-channel semiconductors in organic field-effect transistors.[6][7]
-
Debus-Radziszewski Imidazole Synthesis: for the generation of multi-substituted imidazoles. Imidazole-based polymers (polyimidazoles) are a class of high-performance polymers with excellent thermal stability and are investigated for applications in electronics and as proton exchange membranes.[4][8]
Application 1: Synthesis of a Fluorinated Thiazole Monomer for High-Performance Polymers
The Hantzsch thiazole synthesis provides a direct and efficient route to thiazole derivatives from α-haloketones and thioamides.[9][10][11] By reacting this compound with a functionalized thioamide, a monomer can be created that is suitable for subsequent polymerization. The resulting polymer would be expected to exhibit enhanced solubility and thermal stability due to the bulky, fluorinated side chains.
Protocol 1: Synthesis of 2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiazole
This protocol details the synthesis of a foundational thiazole building block. The amino group at the 2-position provides a reactive site for further functionalization or polymerization.
Reaction Principle: The synthesis proceeds via an initial S-alkylation of the thiourea by the α-bromoethanone, forming a thiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.
Figure 1: Workflow for the Hantzsch synthesis of a fluorinated aminothiazole.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 131805-94-2 | 335.04 | 10.0 | 3.35 g |
| Thiourea | 62-56-6 | 76.12 | 12.0 | 0.91 g |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 200 mL |
| Sodium Bicarbonate (Saturated Solution) | 144-55-8 | 84.01 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.35 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).
-
Add 50 mL of 95% ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring. The solids should dissolve upon heating.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A precipitate will form.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Outcome:
A white to off-white crystalline solid. The expected yield is typically high for this reaction, in the range of 85-95%. The product can be further purified by recrystallization from ethanol if required.
Application 2: Synthesis of a Fluorinated Imidazole Building Block
The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that efficiently produces substituted imidazoles.[12][13][14] While the classic reaction uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a variation of this synthesis can be envisioned where the α-bromoethanone is first converted to a 1,2-dicarbonyl equivalent in situ or in a preceding step. This building block can then be used to create imidazole-containing materials.
Protocol 2: Two-Step Synthesis of 2,4(5)-Bis(3,5-bis(trifluoromethyl)phenyl)imidazole
This protocol outlines a conceptual two-step pathway. First, the α-bromoethanone is dimerized to form a 1,4-dicarbonyl, which can then be oxidized to a 1,2-dicarbonyl. This is then used in a condensation reaction to form a highly fluorinated imidazole.
Reaction Principle: The first part of this synthesis involves the base-mediated dimerization of the α-bromoethanone. The resulting 1,4-diketone is then oxidized to a 1,2-diketone (a benzil derivative). The second step is the Debus-Radziszewski reaction, where the 1,2-diketone, another aldehyde (in this case, derived from the starting material), and a source of ammonia condense to form the imidazole ring.
Figure 2: Conceptual two-step workflow for the synthesis of a fluorinated imidazole.
Materials & Reagents (for Step 2):
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1,2-Bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-dione | (Hypothetical) | 510.26 | 5.0 | 2.55 g |
| 3,5-Bis(trifluoromethyl)benzaldehyde | 328-71-2 | 242.11 | 5.0 | 1.21 g |
| Ammonium Acetate | 631-61-8 | 77.08 | 25.0 | 1.93 g |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | 30 mL |
Procedure (Step 2: Imidazole Synthesis):
-
In a 100 mL round-bottom flask, combine 1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-dione (2.55 g, 5.0 mmol), 3,5-bis(trifluoromethyl)benzaldehyde (1.21 g, 5.0 mmol), and ammonium acetate (1.93 g, 25.0 mmol).
-
Add 30 mL of glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with magnetic stirring for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of ice-water.
-
A precipitate will form. Neutralize the mixture carefully with a concentrated ammonium hydroxide solution until it is slightly basic (pH ~8).
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Trustworthiness in Protocols:
The protocols provided are designed to be self-validating. The use of stoichiometric excesses of reagents like thiourea or ammonium acetate helps to drive the reactions to completion. Monitoring by TLC is a critical step to ensure the starting material has been consumed before proceeding to workup, which maximizes yield and purity. The purification steps, including washing and recrystallization, are standard procedures to remove unreacted starting materials and byproducts, ensuring the final material is of high purity for subsequent applications.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced materials. The protocols detailed herein for the synthesis of thiazole and imidazole derivatives provide a clear pathway for the creation of new monomers and functional materials. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety is expected to impart superior properties, such as enhanced thermal stability, improved solubility, and low dielectric constants, to the resulting polymers and materials. Further research can expand on these protocols to create a diverse library of fluorinated materials for a wide range of applications in electronics, aerospace, and beyond.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2-yl)thiazole.
-
MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis.
-
MDPI. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ACS Publications. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Retrieved from [Link]
- ResearchGate. (2015). Fluorinated Polyimides: Synthesis, Properties, and Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability.
-
ACS Publications. (2018). Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomers as N-Channel Semiconductors in Organic Field-Effect and Light-Emitting Transistors. Retrieved from [Link]
- ResearchGate. (2008). Synthesis and Electroluminescent Properties of Fluorene-Based Copolymers Containing Electron-Withdrawing Thiazole Derivatives.
- ResearchGate. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects.
- ResearchGate. (n.d.). Synthesis and Properties of Partially Fluorinated Polyimides for Optical Applications.
-
ACS Publications. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]
-
ACS Publications. (1989). Trityl tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: a new hydride abstraction reagent. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Retrieved from [Link]
-
MDPI. (2022). Facile Synthesis of Fluorinated Polysilazanes and Their Durable Icephobicity on Rough Al Surfaces. Retrieved from [Link]
-
International Union of Crystallography. (2015). Crystal structure of 3-{1′-[3,5-bis(trifluoromethyl)phenyl]ferrocenyl}-4-bromothiophene. Retrieved from [Link]
- ResearchGate. (2018). Fluorinated Polyazoles: Synthesis, Properties, and Applications.
-
PMC. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
PMC. (2023). Chemoenzymatic synthesis of fluorinated polyketides. Retrieved from [Link]
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Step-by-step guide to N-alkylation with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Topic: Step-by-Step Guide to N-Alkylation with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in medicinal chemistry and materials science. The two trifluoromethyl (CF₃) groups exert a powerful electron-withdrawing effect, significantly altering the physicochemical properties of a molecule. These properties include enhanced metabolic stability, increased lipophilicity, and modulation of receptor binding affinity.[1][2] A number of widely used drugs contain this moiety, highlighting its importance in modern drug discovery.[2]
This compound is a highly valuable electrophilic building block for introducing this key pharmacophore. As an α-haloketone, it possesses two reactive electrophilic centers, making it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles and other advanced intermediates.[3][4] This guide provides a detailed, field-proven protocol for the N-alkylation of primary and secondary amines using this reagent, grounded in mechanistic principles and practical laboratory considerations.
Reagent Profile and Safety Imperatives
Before commencing any experimental work, it is critical to understand the properties and hazards of the key reagent.
Table 1: Physicochemical Properties of the Alkylating Agent
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 131805-94-2 | |
| Molecular Formula | C₁₀H₅BrF₆O | |
| Molecular Weight | 335.04 g/mol | |
| Appearance | Solid | |
| Primary Hazards | Causes serious eye irritation, skin irritation, and may cause respiratory irritation. Lachrymator. | [5][6] |
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[7][8]
-
Handling: This compound is a lachrymator and irritant. Avoid all contact with eyes, skin, and clothing. Do not breathe dust or vapors.[5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[5][7]
-
Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[5][8]
Reaction Principle: The SN2 Mechanism in Action
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9] The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic α-carbon (the carbon bonded to the bromine), displacing the bromide ion, which is an excellent leaving group.
The key mechanistic steps are:
-
Nucleophilic Attack: The amine's lone pair attacks the α-carbon, initiating the formation of a new C-N bond.
-
Transition State: A transient, high-energy state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.
-
Leaving Group Departure: The C-Br bond breaks completely, and the bromide ion is expelled, resulting in the formation of an ammonium salt intermediate.
-
Deprotonation: A mild base, added to the reaction, neutralizes the hydrobromic acid (HBr) byproduct by deprotonating the nitrogen, yielding the final N-alkylated product and preventing the formation of amine salts that would halt the reaction.
Detailed Experimental Protocol
This protocol provides a generalized procedure adaptable for various primary and secondary amines. Researchers should perform stoichiometric calculations based on their specific amine substrate.
Table 2: Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| Amine (Primary or Secondary) | 1.0 | Nucleophile / Starting Material |
| This compound | 1.0 - 1.1 | Electrophile / Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 - 3.0 | Mild Base (to neutralize HBr) |
| Acetonitrile (CH₃CN) or Acetone, anhydrous | - | Reaction Solvent |
| Dichloromethane (DCM) | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Aqueous Wash (removes acidic impurities) |
| Brine (Saturated NaCl Solution) | - | Aqueous Wash (removes water from organic layer) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.).
-
Add anhydrous acetonitrile (or acetone) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the amine.
-
Stir the resulting suspension at room temperature under a nitrogen or argon atmosphere for 10-15 minutes.
-
-
Addition of Alkylating Agent:
-
In a separate vial, dissolve this compound (1.05 equiv.) in a minimal amount of the reaction solvent.
-
Add this solution dropwise to the stirring amine suspension over 5-10 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] A typical TLC system would be ethyl acetate/hexanes. The product spot should be less polar than the starting amine. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Extraction:
-
Once the starting amine is consumed, filter the reaction mixture through a pad of Celite® to remove the inorganic base. Wash the pad with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).[10]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final N-alkylated product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Experimental Workflow Overview
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Low reactivity of the amine; Inactive base. | Allow the reaction to stir longer. Gently heat the reaction (e.g., to 40-50 °C). Use a stronger, non-nucleophilic base like DBU (use with caution). |
| Low Yield | Product loss during work-up/purification; Degradation of starting material or product. | Ensure pH is basic during extraction to prevent product loss as an ammonium salt. Check the stability of the amine and product under the reaction conditions. |
| Multiple Products (by TLC) | Over-alkylation (with primary amines); Side reactions. | Use a larger excess of the primary amine relative to the alkylating agent. Ensure the base is non-nucleophilic and conditions are mild to avoid elimination or rearrangement. |
| Difficulty in Purification | Product co-elutes with starting material or impurities. | Optimize the chromatography solvent system. Consider an acidic or basic wash during work-up to remove unreacted starting materials. |
Conclusion
The N-alkylation of amines with this compound is a robust and reliable method for synthesizing molecules containing the valuable bis(trifluoromethyl)phenyl moiety. By understanding the underlying SN2 mechanism and adhering to careful experimental technique and safety protocols, researchers can effectively utilize this building block to construct novel compounds for applications in drug discovery and materials science. This guide provides a comprehensive framework to ensure successful and reproducible outcomes.
References
- Safety Data Sheet for this compound. (2009). [Source details from search result 1, e.g., Supplier Name].
- Fisher Scientific. (2014). Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- Safety Data Sheet for 2-Bromo-1-indanone. (2025). [Source details from search result 3, e.g., Supplier Name].
- Sigma-Aldrich. Product Page for 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone.
- Fisher Scientific. (2014). Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
-
Ferreira, S. B., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4492. Available at: [Link]
-
De Kimpe, N., et al. (1992). New General Synthesis of alpha-Alkoxyketones via alpha'-Alkylation, alpha-Alkylation and alpha,alpha'-Dialkylation of alpha-Alkoxyketimines. Journal of Organic Chemistry, 57(21), 5763-5772. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Available at: [Link]
-
Al-Zaydi, S. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4034-4104. Available at: [Link]
-
Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of α-Bromo Ketones with Primary Amines. Journal of Organic Chemistry, 28(2), 331-334. Available at: [Link]
- BenchChem. (2025). : N-Alkylation and N-Acylation of Secondary Amines.
-
LibreTexts Chemistry. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]
- Chemistry Workshop Jr. Named Reactions Of Haloalkanes and haloarenes.
-
ACS Green Chemistry Institute. N-alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
- BLDpharm. Product Page for this compound.
-
He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145-2148. Available at: [Link]
-
Scherer, M., & Haufe, G. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. Available at: [Link]
-
Cerkovnik, J., & Jereb, M. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1021. Available at: [Link]
-
Tantry, S. J., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5129. Available at: [Link]
Sources
- 1. Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
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- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the α-Bromination of 3',5'-Bis(trifluoromethyl)acetophenone
Welcome to the technical support center for the synthesis of 2-bromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into this specific transformation. The unique electronic properties of 3',5'-bis(trifluoromethyl)acetophenone, stemming from the two strongly electron-withdrawing trifluoromethyl groups, present specific challenges and opportunities in its α-bromination.[1][2] This resource consolidates troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve consistent and high-yielding results.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction is very slow or shows low conversion to the desired α-bromo ketone. What are the possible causes and how can I fix this?
A1: Low conversion is a common issue, often related to the electronically deactivated nature of the starting material or suboptimal reaction conditions. Here are the primary causes and corresponding solutions:
-
Insufficient Acid Catalysis: The rate-determining step in this reaction is the acid-catalyzed formation of the enol intermediate.[3][4] The electron-withdrawing CF3 groups decrease the basicity of the carbonyl oxygen, making protonation less favorable and slowing enolization.[5]
-
Low Reaction Temperature: Like many reactions, the rate of bromination is temperature-dependent.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture. A moderate temperature of 40-50°C can significantly increase the reaction rate without promoting side reactions. However, always monitor for the formation of impurities via TLC or GC-MS.
-
-
Choice of Brominating Agent: The reactivity of brominating agents varies.
-
Solution: If N-Bromosuccinimide (NBS) is proving too slow, switching to elemental bromine (Br₂) may accelerate the reaction.[8] Conversely, if Br₂ is too reactive and causing side products, a less reactive source might be beneficial.
-
Q2: I'm observing a significant amount of a dibrominated product. How can I improve selectivity for the mono-brominated product?
A2: The formation of 2,2-dibromo-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one is a classic problem of over-reaction. Acid-catalyzed halogenation is generally self-inhibiting because the newly introduced electron-withdrawing bromine atom further deactivates the carbonyl, slowing the rate of a second enolization.[5] However, under certain conditions, dibromination can still occur.
-
Incorrect Stoichiometry: The most common cause is an excess of the brominating agent.
-
Solution: Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of the brominating agent (e.g., Br₂ or NBS). Ensure accurate weighing of all reagents.
-
-
Poor Mixing/Slow Addition: Adding the brominating agent too quickly can create localized areas of high concentration, promoting dibromination before the mono-bromo product has dispersed.
-
Solution: Dissolve the brominating agent in the reaction solvent and add it dropwise to the stirred solution of the ketone over a period of 30-60 minutes. This maintains a low, steady concentration of the electrophile.
-
-
Excessively High Temperature: High temperatures can sometimes reduce selectivity.
Q3: My analytical data (TLC, NMR) shows multiple unexpected byproducts. Am I getting bromination on the aromatic ring?
A3: Aromatic bromination is a potential side reaction, but it is generally disfavored in this specific case. The two CF₃ groups are powerful deactivating groups and are meta-directors.[1] The α-position of the ketone is significantly more activated toward electrophilic attack (via the enol intermediate) than the aromatic ring.
-
Plausibility Check: It is unlikely you are observing significant aromatic bromination under standard α-halogenation conditions. The more probable byproducts are the aforementioned dibrominated ketone or products from reactions with impurities.
-
Causality & Solution: If aromatic bromination is suspected, it would imply excessively harsh conditions (e.g., high heat, presence of a Lewis acid catalyst like AlCl₃).[10] To confirm, check the aromatic region of your ¹H NMR for splitting patterns inconsistent with the 3,5-disubstituted pattern. To avoid it, revert to milder, standard acid-catalyzed conditions.
-
Alternative Byproducts: Consider the possibility of impurities in your starting material or solvent degradation. Ensure you are using pure, dry solvents.
Q4: I'm struggling to separate my product, 2-bromo-3',5'-bis(trifluoromethyl)acetophenone, from the unreacted starting material. What are some effective purification strategies?
A4: The product and starting material are both nonpolar and can have very similar Rf values on silica gel, making chromatographic separation challenging.[11]
-
Optimize Chromatography:
-
Solvent System: Use a low-polarity mobile phase, such as a hexane/ethyl acetate or hexane/dichloromethane mixture with a very low percentage of the more polar solvent. A shallow gradient can improve separation. Toluene can sometimes improve the separation of lipophilic compounds.[11]
-
Column Size: Use a long, narrow column with a high surface area of silica gel to maximize resolution.
-
-
Crystallization/Trituration: This is often the most effective method if your product is a solid.
-
Recrystallization: Concentrate the crude material and attempt recrystallization from a suitable solvent system (e.g., hexane, heptane, or an ethanol/water mixture).
-
Trituration: If the material oils out, try trituration. Add a non-polar solvent like cold hexane to the crude oil and vigorously stir or sonicate. The desired product may crystallize or solidify, while the starting material remains dissolved.[11] You can then isolate the solid by filtration.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed α-bromination of 3',5'-bis(trifluoromethyl)acetophenone?
A1: The reaction proceeds via a two-stage mechanism: acid-catalyzed enolization followed by electrophilic attack by bromine.[8]
-
Protonation of the Carbonyl: A proton (from the acid catalyst) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Enol Formation (Rate-Determining Step): A weak base (e.g., the solvent or the conjugate base of the acid) removes a proton from the α-carbon. The electrons from the C-H bond move to form a C=C double bond, and the electrons from the C=O π-bond move to the oxygen, neutralizing it. This forms the enol tautomer.[4][7]
-
Electrophilic Attack: The electron-rich C=C double bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (Br₂).
-
Deprotonation: The resulting oxonium ion is deprotonated (typically by a bromide ion or solvent molecule) to regenerate the carbonyl and yield the final α-bromo ketone product along with HBr.[12]
Caption: Acid-catalyzed α-bromination mechanism.
Q2: Why are acidic conditions generally preferred over basic conditions for this transformation?
A2: Acidic conditions are preferred for achieving selective mono-bromination. In contrast, base-catalyzed (or base-promoted) halogenation becomes progressively faster with each halogen added.[5][13]
-
Acidic Conditions: The first halogenation introduces an electron-withdrawing bromine atom, which destabilizes the transition state for the formation of the next enol, thus slowing down the second halogenation. This allows the reaction to be stopped cleanly after the first addition.[5]
-
Basic Conditions: Under basic conditions, the reaction proceeds through an enolate anion. The first bromine atom's inductive effect makes the remaining α-protons more acidic, causing the second deprotonation (and subsequent bromination) to be faster than the first. This leads to a rapid cascade, often resulting in polyhalogenated products and, for methyl ketones, the haloform reaction.[14]
Q3: Which brominating agent should I choose: Br₂, NBS, or something else?
A3: The choice depends on factors like desired reactivity, safety, and ease of handling.
| Reagent | Pros | Cons | Typical Conditions |
| Elemental Bromine (Br₂) ** | Highly reactive, inexpensive, high atom economy. | Highly toxic, corrosive, volatile, difficult to handle.[15][16] Requires a well-ventilated fume hood and specialized PPE. | 1.05 eq. in acetic acid or methanol/HCl at 0°C to RT.[6][9] |
| N-Bromosuccinimide (NBS) | Crystalline solid, easier and safer to handle than Br₂.[17] Generates Br₂ in situ in the presence of acid. | Lower atom economy, can sometimes be less reactive. The succinimide byproduct must be removed during workup. | 1.05 eq. with cat. p-TsOH in DCM or CCl₄ at reflux.[11] |
| Copper(II) Bromide (CuBr₂) ** | Solid reagent, offers an alternative mechanism that can sometimes provide different selectivity. | Requires stoichiometric amounts, generates copper waste, can be slower.[18] | 2.0+ eq. in a solvent like ethyl acetate/chloroform at reflux. |
| Polymer-supported Reagents | Simplifies purification as byproducts are removed by filtration.[19][20] | Higher cost, lower capacity. | Used in various solvents; reaction conditions are specific to the reagent.[20] |
For routine, scalable synthesis where handling protocols are robust, Br₂ in acetic acid is often the most direct and cost-effective method. For smaller-scale or discovery chemistry where ease of handling is a priority, NBS is an excellent choice.
Q4: How can I effectively monitor the progress of my reaction?
A4: Proper reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The α-bromo ketone product is typically slightly more polar (lower Rf) than the starting acetophenone, but they can be very close. Co-spotting a mixed sample of the reaction mixture and the starting material is essential for accurate comparison.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for quantitative analysis.[22] Withdraw small aliquots from the reaction, quench them (e.g., with a dilute solution of sodium thiosulfate and sodium bicarbonate), extract with a solvent like ethyl acetate, and inject. This allows you to track the disappearance of the starting material peak and the appearance of the product peak, confirming its mass in the process.[23]
-
Proton NMR (¹H NMR): For a quick check, you can take a sample, quench it, and run a quick ¹H NMR. The characteristic singlet of the methyl group (-COCH₃) in the starting material (around δ 2.6 ppm) will be replaced by the singlet of the bromomethyl group (-COCH₂Br) in the product, shifted downfield (typically to δ 4.4-4.8 ppm).
Q5: What are the critical safety precautions when working with elemental bromine and α-bromo ketones?
A5: Both the reagent and product class require stringent safety measures.
-
Elemental Bromine (Br₂):
-
Handling: Always handle liquid bromine in a certified chemical fume hood.[15]
-
PPE: Wear heavy-duty chemical-resistant gloves (e.g., nitrile or butyl rubber, not thin disposable gloves), a lab coat, and full splash goggles along with a face shield.[15][24]
-
Spills: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to quench any spills.[25] Bromine is dense and will sink in water, which can be used to suppress fuming during cleanup.[16]
-
-
α-Bromo Ketones:
-
Toxicity: This class of compounds are potent lachrymators (tear-inducing) and skin irritants.[11] Avoid inhalation of vapors and direct contact with skin and eyes. Always handle the purified product in a fume hood.
-
Waste Disposal: All brominated waste should be disposed of according to your institution's hazardous waste guidelines.
-
Section 3: Experimental Protocols
Protocol 1: α-Bromination using Bromine in Acetic Acid
This protocol is a robust starting point for the selective mono-bromination of 3',5'-bis(trifluoromethyl)acetophenone.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a drying tube), dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
Reagent Addition: In the dropping funnel, prepare a solution of elemental bromine (1.05 eq.) in a small amount of glacial acetic acid.
-
Reaction: With vigorous stirring, add the bromine solution dropwise to the ketone solution over 30 minutes. Maintain the temperature at 15-25°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice water. If any solid precipitates, it can be collected by vacuum filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Quenching: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with 1 M aqueous sodium thiosulfate solution to remove any unreacted bromine (continue until the organic layer is colorless).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by recrystallization from hexane or via column chromatography.
Caption: General workflow for α-bromination.
Section 4: References
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. [Link]
-
Jagatheesan, R. R., et al. (2016). Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Advances. [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. icl-group-sustainability.com. [Link]
-
Indian Chemical Council. (2019). Bromine Safety Handbook. Indian Chemical Council. [Link]
-
Koning, P. D., et al. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry. [Link]
-
Reddit. (2019). Bromination of a carbonyl compound using acid catalyst vs base promotion. r/chemhelp. [Link]
-
De Kimpe, N. (2007). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. [Link]
-
BYU-Idaho Academic Support. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination... Study Prep in Pearson+. [Link]
-
ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. ChemTube3D. [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Wikipedia. [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. r/chemistry. [Link]
-
Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
-
Khilar, K. C., et al. (1999). Clean synthesis of α-bromo ketones and their utilisation... ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Lauher, J. (2021). Bromination of Ketones. YouTube. [Link]
-
Reddit. (2024). Bromination Help. r/Chempros. [Link]
-
The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis. LinkedIn. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of 3',5'-Bis(trifluoromethyl)acetophenone for R&D. pharmacombine.com. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Organic Syntheses. [Link]
-
Zhang, T., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. ResearchGate. [Link]
Sources
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- 17. α-Bromoketone synthesis by bromination [organic-chemistry.org]
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- 19. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 24. carlroth.com [carlroth.com]
- 25. indianchemicalcouncil.com [indianchemicalcouncil.com]
Technical Support Center: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Prepared by: Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This crucial intermediate, often used in the development of pharmaceuticals and advanced materials, is synthesized via the α-bromination of 3',5'-bis(trifluoromethyl)acetophenone. While the reaction appears straightforward, its success hinges on controlling reaction parameters to prevent the formation of key side products.
This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. We will delve into the causality behind these problems and offer preventative strategies rooted in chemical principles.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific experimental outcomes and provides a logical path to identifying and rectifying the root cause.
Question: My reaction is sluggish or incomplete. After several hours, my TLC/LC-MS still shows a significant amount of starting material. What's wrong?
Answer:
An incomplete reaction is typically traced back to one of three areas: reagent quality, reaction conditions, or the catalytic cycle.
-
Reagent Purity and Stoichiometry:
-
Bromine Potency: Molecular bromine (Br₂) can degrade over time. Ensure you are using a fresh bottle or a recently standardized solution. The characteristic reddish-brown color should be intense.
-
Starting Material Quality: The starting acetophenone should be pure. Impurities from its synthesis, such as residual 1-bromo-3,5-bis(trifluoromethyl)benzene, will not react and will complicate purification.[1][2][3]
-
Solvent Anhydrousness: While the reaction is often performed in glacial acetic acid, the presence of excessive water can affect the reaction equilibrium and potentially lead to minor hydrolysis byproducts.[4]
-
-
Reaction Conditions:
-
Temperature: This bromination is typically run at room temperature.[4] If the ambient temperature is too low, the reaction rate will decrease significantly. A slight, controlled warming to 30-40°C can increase the rate, but be cautious as higher temperatures can promote side reactions.
-
Insufficient Acid Catalyst: The reaction proceeds via an acid-catalyzed enolization of the ketone.[5][6] Using glacial acetic acid as the solvent usually provides sufficient acid catalysis. If you are using a different solvent system, the absence of an acid catalyst is a likely cause of a stalled reaction.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an incomplete bromination reaction.
Question: My crude ¹H NMR shows more than just the product and starting material. What are these impurities?
Answer:
The most common byproduct in this synthesis is the dibrominated ketone. Depending on the workup conditions, hydrolysis or rearrangement products may also be observed.
-
Primary Impurity: 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dibromoethanone:
-
Cause: This forms when the reaction is over-brominated. The initial product, the α-bromo ketone, is more reactive towards enolization and subsequent bromination than the starting acetophenone. This is because the electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogen. Using more than one equivalent of bromine or allowing the reaction to run for an extended period after the starting material is consumed will favor its formation.[5][7][8]
-
Identification: In the ¹H NMR, the dibrominated product will show a singlet for the single α-proton (CHBr₂) further downfield than the methylene protons of the desired product (CH₂Br). The aromatic signals will be similar.
-
-
Secondary Impurity: 1-(3,5-Bis(trifluoromethyl)phenyl)-2-hydroxyethanone:
-
Cause: This hydrolysis product forms if the α-bromo ketone is exposed to water for prolonged periods, especially under neutral or slightly basic conditions during the aqueous workup.[9] The bromide is a good leaving group, susceptible to nucleophilic substitution by water.
-
Identification: This species will show a singlet for the CH₂OH group around 4.5-5.0 ppm and a broad singlet for the -OH proton.
-
-
Potential Impurity: 2-(3,5-Bis(trifluoromethyl)phenyl)acetic acid derivatives (Favorskii Rearrangement):
-
Cause: This is a critical side reaction to be aware of, although less common with a standard acidic workup. If the crude product is exposed to a base (e.g., hydroxide, alkoxide, or even excess bicarbonate during workup), it can undergo a Favorskii rearrangement.[10][11][12] This reaction is particularly problematic as it results in a complete restructuring of the carbon skeleton.
-
Prevention: Strictly avoid basic conditions during workup and purification. Quench with water and use a mild base like sodium bicarbonate sparingly only to neutralize strong acids, without letting the pH become basic.[4]
-
| Compound | Key ¹H NMR Signal (CDCl₃) | Chemical Shift (ppm, approx.) | Multiplicity | Note |
| Starting Material | -CH₃ | 2.6 - 2.7 | Singlet | Signal for the acetyl methyl group. |
| Desired Product | -CH₂Br | 4.4 - 4.5 | Singlet | Key signal for the α-bromomethyl group.[4] |
| Dibromo Impurity | -CHBr₂ | 6.3 - 6.5 | Singlet | Single proton shifted significantly downfield. |
| Hydrolysis Impurity | -CH₂OH | 4.8 - 5.0 | Singlet | Methylene group adjacent to the hydroxyl. |
Frequently Asked Questions (FAQs)
Question: What is the reaction mechanism, and how does it inform the experimental setup?
Answer:
The reaction proceeds via an acid-catalyzed α-bromination. Understanding the mechanism is key to controlling the outcome.
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (acetic acid or HBr generated in situ). This increases the electrophilicity of the carbonyl carbon.
-
Enolization: A proton is abstracted from the α-carbon (the methyl group) by a weak base (e.g., acetate), leading to the formation of a neutral enol intermediate. This is the rate-determining step.[6][13]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This forms a bromonium ion intermediate.
-
Deprotonation: The protonated carbonyl is deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product, along with HBr.
Caption: Simplified mechanism of acid-catalyzed α-bromination.
Experimental Implications:
-
Acid is Catalytic: The reaction requires an acid to proceed at a reasonable rate.
-
Stoichiometry of Bromine is Crucial: Since the enolization is rate-limiting, the reaction rate is independent of the bromine concentration.[13] However, adding excess bromine from the start will simply leave it available to react with the product as it forms, leading to dibromination. Therefore, slow, dropwise addition of one molar equivalent of bromine is the best practice.[4]
Question: How can I definitively prevent the formation of the dibrominated byproduct?
Answer:
Preventing over-bromination requires strict control over stoichiometry and reaction monitoring.
-
Precise Stoichiometry: Use no more than 1.0 equivalent of bromine relative to the starting acetophenone. It is often advisable to use slightly less (e.g., 0.98 eq) to ensure all bromine is consumed before the starting material is fully depleted.
-
Slow Addition: Add the bromine dropwise to the solution of the ketone in acetic acid. This maintains a low instantaneous concentration of bromine, minimizing the chance of it reacting with the newly formed product.[5]
-
Constant Monitoring: Monitor the reaction progress closely using TLC or LC-MS. As soon as the starting material spot has disappeared or is very faint, the reaction should be quenched promptly.
-
Moderate Temperature: Avoid running the reaction at elevated temperatures for extended periods, as this can increase the rate of the second bromination.
| Parameter | Recommendation | Rationale |
| Bromine Stoichiometry | 0.98 - 1.00 equivalents | Prevents excess brominating agent available for over-reaction. |
| Addition Method | Slow, dropwise addition | Maintains a low Br₂ concentration, favoring mono-bromination. |
| Temperature | Room Temperature (~20-25°C) | Provides a controlled reaction rate without promoting side reactions. |
| Monitoring | TLC or LC-MS every 30-60 min | Allows for timely quenching of the reaction upon completion. |
Question: What is the standard procedure for quenching and working up the reaction?
Answer:
A proper workup is designed to stop the reaction, neutralize acidic components, and remove impurities, all while preserving the sensitive α-bromo ketone product.
Caption: Standard workflow for reaction quenching and product workup.
Explanation of Steps:
-
Quenching in Ice-Water: This immediately stops the reaction by diluting the reagents and lowering the temperature.[4]
-
Extraction: The product is non-polar and will be extracted into the organic layer.
-
Sodium Bicarbonate Wash: This is a critical step. It carefully neutralizes the strong acid HBr (a byproduct) and the acetic acid solvent.[4] Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated. Do not use a strong base like NaOH, as this will induce the Favorskii rearrangement and/or hydrolysis.
-
Brine Wash: This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer before the final drying step.
-
Drying and Evaporation: Anhydrous sodium or magnesium sulfate removes trace water. Evaporation of the solvent should be done at moderate temperatures (e.g., <40°C) to prevent product decomposition.
By following these troubleshooting and procedural guidelines, researchers can reliably synthesize this compound with high purity and yield, avoiding the common pitfalls associated with this transformation.
References
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270.
-
Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Retrieved from [Link]
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]
-
Leazer, J. L., Cvetovich, R., Fleitz, F., Mendonca, R., & Reider, P. J. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry, 68(9), 3695–3698. Retrieved from [Link]
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(3), 307-308. Retrieved from [Link]
-
ACS Publications. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Retrieved from [Link]
- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
ResearchGate. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
-
ResearchGate. (2015). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
-
Quora. (2020). What is bromination acetophenone?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
National Center for Biotechnology Information. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
YouTube. (2021). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. Retrieved from [Link]
Sources
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- 4. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
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Technical Support Center: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This crucial intermediate, notably used in the synthesis of the antiemetic drug Aprepitant, presents unique challenges in its preparation.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize this synthesis, ensuring higher yields and purity. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My reaction yield is consistently low (<60%). What are the primary factors affecting the yield and how can I improve it?
Answer:
Low yields in the α-bromination of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone are a common challenge. The primary culprits are often incomplete reaction, formation of side products, and degradation of the desired product. Here’s a systematic approach to boost your yield:
1. Reaction Kinetics and Temperature Control:
The electrophilic α-bromination of ketones is catalyzed by acid and proceeds through an enol intermediate.[5][6][7] The rate-determining step is typically the formation of this enol.[7][8][9]
-
Insight: The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring deactivates the aromatic system towards electrophilic substitution but also influences the enolization equilibrium of the ketone.
-
Recommendation: Precise temperature control is critical. While heating can accelerate the reaction, it can also promote side reactions. A reported successful synthesis was conducted by stirring the reaction mixture at room temperature for 5 hours.[10][11] It is advisable to start at room temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50°C) can be cautiously applied.
2. Stoichiometry of Bromine:
-
Insight: Using an excess of bromine can lead to the formation of a significant side product, the dibrominated ketone, 1-(3,5-bis(trifluoromethyl)phenyl)-2,2-dibromoethanone. This is often difficult to separate from the desired monobrominated product.[12]
-
Recommendation: Employ a strict 1:1 molar ratio of the ketone to molecular bromine (Br₂).[10][11] The slow, dropwise addition of a solution of bromine in the reaction solvent (e.g., acetic acid) to the ketone solution is paramount to maintain a low concentration of free bromine in the reaction mixture at any given time.[5]
3. Choice of Solvent and Acid Catalyst:
-
Insight: Glacial acetic acid is a commonly used solvent as it also serves as an acid catalyst to promote enol formation.[5][10][11][13] The presence of water can interfere with the reaction, so anhydrous conditions are preferred.
-
Recommendation: Use glacial acetic acid as the solvent.[10][11] Ensure all glassware is thoroughly dried before use.
Experimental Protocol for Yield Optimization:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred ketone solution at room temperature over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.[10][11]
-
Upon completion, proceed with the work-up as described in the purification section.
Question 2: I'm observing multiple spots on my TLC plate post-reaction, and purification by column chromatography is proving difficult. What are these impurities and how can I minimize them and improve separation?
Answer:
The formation of multiple byproducts is a known issue. The primary impurities are typically unreacted starting material, the dibrominated product, and potentially products of aromatic bromination, although the latter is less likely due to the deactivated ring. The lipophilic nature of both the starting material and the α-bromo ketone makes their separation challenging.[14]
Minimizing Impurity Formation:
-
Dibromination: As mentioned, this is controlled by the slow addition of a stoichiometric amount of bromine.
-
Aromatic Bromination: While the 3,5-bis(trifluoromethyl)phenyl ring is strongly deactivated, prolonged reaction times or excessive heating could potentially lead to trace amounts of aromatic substitution. Adhering to the recommended reaction time and temperature will minimize this.
Purification Strategy:
A multi-step approach is often necessary for effective purification.
-
Aqueous Work-up: After the reaction, quench by adding water. The product can be extracted with a suitable organic solvent like ethyl acetate. Washing the organic layer with a sodium bicarbonate solution will neutralize the acetic acid, and a wash with sodium bisulfite solution can remove any unreacted bromine.[5]
-
Crystallization: The target compound, this compound, is a solid.[10][11][15] Recrystallization can be a highly effective purification method. After the initial work-up and removal of the solvent, attempt to recrystallize the crude product from a suitable solvent system. A non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes could be a good starting point.
-
Column Chromatography: If crystallization does not yield a pure product, column chromatography is the next step.
-
Insight: The similar polarity of the starting material and the product makes separation on silica gel difficult.
-
Recommendation: Use a long column with a shallow polarity gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane). Running multiple columns on enriched fractions may be necessary.
-
Workflow for Purification:
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed α-bromination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone?
A1: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by the nucleophilic attack of the enol on molecular bromine.[6][7] The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-protons and facilitating the formation of the enol intermediate.[5][6] This enol then acts as a nucleophile, attacking the electrophilic bromine.
Caption: Key steps in the acid-catalyzed α-bromination of a ketone.
Q2: Can I use other brominating agents besides molecular bromine?
A2: Yes, other brominating agents can be used for the α-bromination of ketones, each with its own advantages and disadvantages.
-
N-Bromosuccinimide (NBS): NBS is a solid and easier to handle than liquid bromine. It is often used with a catalytic amount of acid.[6] It can sometimes offer better selectivity and milder reaction conditions.
-
Copper(II) Bromide (CuBr₂): CuBr₂ can also be used as a brominating agent, often in a solvent like chloroform-ethyl acetate.[16] This method can be effective for substrates that are sensitive to acidic conditions.
-
Pyridine Hydrobromide Perbromide: This is another solid, stable brominating agent that can be used under milder conditions.[16]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v), to achieve good separation between the starting material and the product. The starting ketone and the product α-bromo ketone should have different Rf values. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Bromine: Molecular bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acetic Acid: Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Work-up: The reaction generates hydrogen bromide (HBr) as a byproduct, which is a corrosive gas.[5] The quenching and neutralization steps should be performed carefully to manage the release of any acidic vapors.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Brominating Agent | Molecular Bromine (Br₂) | Well-established for this transformation. |
| Stoichiometry | 1:1 (Ketone:Br₂) | Minimizes dibromination side products.[12] |
| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst.[5][10][11] |
| Temperature | Room Temperature | Balances reaction rate and selectivity.[10][11] |
| Addition Method | Slow, dropwise addition of Br₂ solution | Maintains low bromine concentration, reducing side reactions.[5] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for tracking reaction completion. |
| Purification | Aqueous work-up followed by recrystallization or column chromatography | Removes byproducts and unreacted starting material. |
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
ResearchGate. Chapter 10 Synthesis of aprepitant. [Link]
- Google Patents.
- Google Patents.
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
NIH National Library of Medicine. Synthetic Access to Aromatic α-Haloketones. [Link]
- Google Patents. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
OERT. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
-
Eureka | Patsnap. Preparation method of aprepitant intermediate impurity. [Link]
-
ResearchGate. Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. [Link]
-
ResearchGate. Electrochemical α-bromination of ketones. [Link]
-
NIH National Library of Medicine. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. [Link]
-
Quora. What is bromination acetophenone? [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]
- Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination - Wordpress. [Link]
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry. [Link]
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]
-
NIH National Library of Medicine. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros. [Link]
-
Reddit. Bromination Help : r/Chempros. [Link]
-
Reddit. BROMINATION OF ACETOPHENONE : r/chemhelp. [Link]
-
ACS Publications. Oxidation/Alkylation of Amino Acids with α-Bromo Carbonyls Catalyzed by Copper and Quick Access to HDAC Inhibitor | The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
YouTube. Alpha Halogenation of Ketones. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
ResearchGate. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. [Link]
-
BIOSYNCE. 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS 2003-10-3. [Link]
-
YouTube. Bromination of Ketones. [Link]
-
ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. [Link]
-
NIST WebBook. Ethanone, 2-bromo-1-phenyl-. [Link]
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1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone decomposition and prevention
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS No. 131805-94-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical advice, and answers to frequently asked questions regarding the handling, stability, and use of this highly reactive intermediate.
Understanding the Instability of this compound
This compound is an α-bromoketone, a class of compounds known for their high reactivity and utility as synthetic building blocks.[1] This reactivity, however, is also the source of its inherent instability. The core issues stem from the molecule's electronic structure.
The powerful electron-withdrawing nature of the adjacent carbonyl group significantly increases the partial positive charge on the α-carbon (the carbon bonded to bromine), making it an excellent electrophile and highly susceptible to nucleophilic attack.[2][3] This enhanced electrophilicity is desirable for the intended SN2 reactions but also makes the compound prone to degradation and side reactions. Furthermore, the presence of two trifluoromethyl groups on the phenyl ring further amplifies this effect.
Key decomposition and side-reaction pathways include:
-
Hydrolysis: Reaction with ambient moisture or residual water in solvents, leading to the formation of the corresponding α-hydroxyketone and hydrobromic acid (HBr).
-
Elimination: In the presence of a base, elimination of HBr can occur to form an α,β-unsaturated ketone.[4][5]
-
Favorskii Rearrangement: A characteristic reaction of α-haloketones with acidic α'-hydrogens in the presence of a base, leading to carboxylic acid derivatives.[2][6]
-
Self-Condensation/Polymerization: Over time, especially under non-optimal storage conditions (light, heat), the compound can react with itself, leading to complex mixtures and discoloration.
The following diagram illustrates the primary competing reaction pathways for a generic α-bromoketone, which are central to understanding the troubleshooting steps.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: Low or No Yield of the Desired SN2 Product
-
Question: I am performing a nucleophilic substitution reaction, but I'm getting a low yield of my target compound. What are the likely causes and solutions?
-
Answer: Low yields are the most common issue and typically point to the starting material's degradation or competing side reactions.[6]
Diagnostic Steps & Solutions:
-
Verify Starting Material Integrity: Before starting, check the appearance of your this compound. It should be a light-yellow solid.[7] If it is discolored (dark brown/purple) or has a strong, acrid smell of HBr, it has likely decomposed. Consider purifying it by recrystallization or using a fresh batch.
-
Identify Byproducts: Analyze your crude reaction mixture by LC-MS or NMR to identify the major byproducts. This is the most critical step to diagnose the problem.
-
If you see a mass corresponding to an α,β-unsaturated ketone: This indicates an elimination reaction is dominant.
-
Cause: Your nucleophile is too basic, or the reaction temperature is too high.
-
Solution: Lower the reaction temperature. If your nucleophile is also a strong base, consider using a salt of the nucleophile with a non-nucleophilic counter-ion or using a weaker, non-nucleophilic base if one is required.[6]
-
-
If you see a rearranged carboxylic acid or ester derivative: This points to the Favorskii rearrangement .
-
Cause: This pathway is promoted by strong, non-hindered bases.
-
Solution: Switch to a weaker base or a more sterically hindered base that is less likely to deprotonate the α'-position.
-
-
-
Optimize Reaction Conditions:
-
Problem 2: Reaction Fails to Initiate or is Sluggish
-
Question: My reaction is not proceeding, even though my reagents are correct. What could be the issue?
-
Answer: This can be due to either poor quality starting material or insufficient reactivity of the nucleophile.
Diagnostic Steps & Solutions:
-
Confirm Reagent Purity: As with low-yield issues, first confirm the purity of the α-bromoketone.
-
Assess Nucleophilicity: The nucleophile may not be strong enough. Consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide) or switching to a more polar aprotic solvent (like DMF or DMSO, used with caution and strictly anhydrous) that can enhance the nucleophile's strength.
-
Temperature Control: While high temperatures can cause decomposition, some reactions require a certain activation energy. Cautiously increase the temperature in small increments while monitoring the reaction for the appearance of byproducts.
-
Problem 3: The Product Decomposes During Workup or Purification
-
Question: I successfully formed my product, but it seems to be decomposing upon aqueous workup or during silica gel chromatography. Why is this happening?
-
Answer: The product of the SN2 reaction may still be sensitive to acid, base, or even the silica gel itself.
Diagnostic Steps & Solutions:
-
Avoid Harsh Aqueous Washes: If your product is sensitive to acid, avoid acidic washes. Use a saturated sodium bicarbonate solution to neutralize any generated HBr, followed by a brine wash. Minimize contact time with the aqueous layer.[7]
-
Neutralize Silica Gel: Silica gel is naturally acidic and can cause decomposition of sensitive compounds. You can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent system) before packing the column.
-
Alternative Purification: If the product is highly sensitive, consider alternative purification methods such as recrystallization or preparative HPLC with a suitable mobile phase.
-
Caption: A logical workflow for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and prevent decomposition, the compound must be stored with care. Based on supplier safety data sheets, the following conditions are recommended.[8][9][10][11][12]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | Slows down decomposition kinetics and self-reaction. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen.[8][9] |
| Light | Keep in a dark place (amber vial/bottle) | Prevents light-induced radical decomposition pathways. |
| Container | Tightly sealed container in a dry, well-ventilated place | Prevents moisture ingress and ensures safe storage.[9][11] |
Q2: Is this compound a lachrymator? What safety precautions are necessary?
A2: Yes, many α-haloketones are lachrymators (tear-producing agents) and are corrosive.[9] Always handle this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[8][11] Ensure eyewash stations and safety showers are readily accessible.[8]
Q3: Can I use a metal spatula to handle the solid compound?
A3: It is best to avoid metal spatulas, as trace metals can sometimes catalyze decomposition. Use a plastic or ceramic spatula for transfers.
Q4: My compound has turned dark brown. Is it still usable?
A4: A dark brown color indicates significant decomposition, likely with the formation of HBr and polymeric byproducts. Using it as-is will almost certainly lead to poor results and a difficult purification. While purification by recrystallization might be possible, it is highly recommended to use a fresh, unopened batch for best results.
Q5: What solvents are compatible with this reagent?
A5: For storage or as reaction media, dry, aprotic solvents are recommended.
-
Good choices: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM), Toluene, Dioxane.
-
Use with caution (strictly anhydrous): Acetonitrile, Dimethylformamide (DMF).
-
Avoid: Protic solvents like methanol, ethanol, and water, as they can act as nucleophiles and cause decomposition.
Key Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing the Reagent
-
Allow the main container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Perform all transfers inside a chemical fume hood or glovebox under an inert atmosphere.
-
Using a clean, dry, non-metallic spatula, quickly weigh the desired amount of the solid into a clean, dry vial.
-
Backfill the vial with argon or nitrogen, seal it tightly with a cap containing a PTFE liner, and wrap the cap with parafilm.
-
Label the aliquot vial clearly with the compound name, date, and your initials.
-
Securely reseal the main stock bottle, backfilling with inert gas if possible, and return it to the recommended refrigerated storage.[12]
Protocol 2: General Procedure for Quenching a Reaction
-
Cool the reaction mixture in an ice-water bath (0°C).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr. Be cautious, as gas evolution (CO₂) may occur.
-
Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water, followed by a saturated brine solution to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
References
- Benchchem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
- BLDpharm. (n.d.). This compound.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Combi-Blocks, Inc. (2023). QC-0965 - Safety Data Sheet.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Fiveable. (n.d.). α-bromoketone Definition.
- Al-Jawaheh, F. A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. PMC - NIH.
- Wikipedia. (n.d.). α-Halo ketone.
- Benchchem. (n.d.). The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis.
- Biosynth. (n.d.). 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone.
- Benchchem. (n.d.). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone.
- Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- CookeChem. (n.d.). This compound, 95%.
- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
- Posner, G. H., & Whitten, C. E. (1970). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one. Google Patents.
- Benchchem. (n.d.). Exploring 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: Properties and Applications.
- Guesmi, Z., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. PMC - NIH.
- Sigma-Aldrich. (n.d.). 2-Bromo-4'-(trifluoromethyl)acetophenone 95%.
- BLDpharm. (n.d.). 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 131805-94-2|this compound|BLD Pharm [bldpharm.com]
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- 12. 383-53-9|2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one|BLD Pharm [bldpharm.com]
Technical Support Center: A Researcher's Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the technical support hub for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. As Senior Application Scientists, we have compiled this guide based on literature analysis and extensive field experience to help you navigate the complexities of working with this versatile but challenging reagent. This document is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for your research.
Part 1: FAQs - General Properties, Handling, and Storage
This section addresses fundamental questions regarding the physical and chemical properties of this compound.
Question: What are the basic physical and chemical properties of this reagent?
Answer: this compound is a specialized α-bromoketone reagent. Its key properties are summarized in the table below. The presence of two trifluoromethyl (-CF3) groups on the phenyl ring significantly influences its electronics and reactivity. These strong electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and the adjacent α-carbon, making it a highly reactive alkylating agent.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅BrF₆O | [1][2][3] |
| Molecular Weight | 335.04 g/mol | [1][2][4] |
| Appearance | Light-yellow solid | [1][3] |
| Solubility | Readily soluble in ether, chloroform, benzene; sparingly soluble in ethanol, methanol. | [1] |
| Storage Class | Combustible Solid | [2] |
Question: What are the essential safety precautions for handling this compound?
Answer: Due to its chemical nature, strict safety protocols are mandatory. This compound is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[5] It is also corrosive and can cause severe skin burns and eye damage.[5]
Core Safety Protocols:
-
Ventilation: Always handle this reagent inside a certified chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield for maximum protection.[5]
-
Handling: Avoid creating dust. Do not get it in eyes, on skin, or on clothing.[5]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Question: How should I properly store this reagent to ensure its stability?
Answer: The reagent is generally stable under normal conditions.[5] However, like many α-haloketones, its stability can be compromised by moisture, light, and heat. To maintain its integrity, store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent gradual degradation.
Part 2: Troubleshooting Guide - Synthesis & Purification
This section focuses on challenges related to the synthesis of the title compound from its precursor, 3',5'-bis(trifluoromethyl)acetophenone.
Question: I am synthesizing this compound via bromination of the corresponding acetophenone and facing issues with incomplete conversion and the formation of a dibrominated byproduct. How can I optimize this?
Answer: This is a classic challenge in α-halogenation of ketones.[6] The reaction proceeds via an acid-catalyzed enol intermediate which then attacks molecular bromine.[7][8] The product, an α-bromoketone, can sometimes enolize and react further to give a dibrominated species.
Troubleshooting Strategy:
-
Control Stoichiometry: The most critical factor is the precise control over the amount of brominating agent. Use no more than 1.0 to 1.05 equivalents of bromine (Br₂) or N-Bromosuccinimide (NBS).[6] Adding the bromine solution dropwise at a low temperature (e.g., 0-5 °C) can significantly improve selectivity by keeping the instantaneous concentration of bromine low.
-
Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the starting material is consumed, before significant amounts of the dibromo-adduct can form.
-
Choice of Acid Catalyst: Acetic acid is a common solvent and catalyst for this reaction.[3] Using a catalytic amount of a strong acid like HBr can accelerate the desired enolization without promoting side reactions excessively.[7]
Caption: Workflow for the synthesis of the title compound.
Question: Purification of the crude product by column chromatography is proving difficult, as the starting material and product have very similar Rf values. What are my options?
Answer: This is a common issue due to the high lipophilicity and similar polarity of the starting ketone and the α-bromoketone product.[6]
Purification Alternatives:
-
Recrystallization: If the crude product is a solid and reasonably pure (>85-90%), recrystallization is the preferred method. A solvent system of hexanes/ethyl acetate or ethanol/water can be effective. The product is a crystalline solid, which lends itself well to this technique.[1][6]
-
Carry Forward Crude: If the primary impurity is unreacted starting material and the subsequent reaction is a nucleophilic substitution at the α-carbon, it is often practical to carry the crude material forward.[6] The starting acetophenone will be unreactive under these conditions and can be easily separated from the desired product in the next step, which will likely have a significantly different polarity.
Part 3: Troubleshooting Guide - Reactions with Nucleophiles
The primary utility of this compound is as an electrophile in SN2 reactions. This section addresses failures in these applications.
Question: My SN2 reaction with a nucleophile is giving a very low yield. What are the likely competing side reactions and how can I favor the desired substitution?
Answer: Low yields in SN2 reactions with α-bromoketones are frequently caused by competition from elimination (E2) and Favorskii rearrangement pathways.[9] The electron-withdrawing nature of the bis(trifluoromethyl)phenyl group makes the α-protons more acidic, potentially favoring these side reactions.
Diagnostic & Optimization Steps:
-
Identify Byproducts: Before optimizing, you must diagnose the problem. Use LC-MS or NMR on your crude reaction mixture to identify the masses and structures of the major byproducts. This will confirm if elimination or rearrangement is the dominant competing pathway.[9]
-
Base/Nucleophile Selection:
-
For SN2: Use a soft, non-basic nucleophile if possible. If your nucleophile is also a strong base (e.g., an alkoxide), it will promote side reactions. Consider using the salt of your nucleophile (e.g., sodium phenoxide instead of phenol with a separate base).[9]
-
To Avoid Favorskii: This rearrangement is favored by strong, non-hindered bases. If you observe rearranged products (typically esters or amides), switch to a bulkier, non-nucleophilic base (like DBU or proton sponge) if a base is absolutely required, or use a weaker base (e.g., K₂CO₃).
-
-
Temperature Control: Elimination reactions typically have a higher activation energy than substitution reactions.[9] Running your reaction at a lower temperature (e.g., room temperature or 0 °C) can significantly favor the desired SN2 pathway.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents are excellent for SN2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.
Caption: Key reaction pathways for α-bromoketones with nucleophiles.
Part 4: Experimental Protocols
Protocol 1: Synthesis of this compound[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid (approx. 3-4 mL per mmol of ketone).
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.
-
Quenching: Wash the organic layer sequentially with a saturated sodium bisulfite (or thiosulfate) solution to quench excess bromine, followed by a saturated sodium bicarbonate solution to neutralize the acetic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as a light-yellow solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: General Procedure for SN2 Reaction with a Phenolic Nucleophile
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired phenol (1.1 eq) and a polar aprotic solvent such as anhydrous DMF or acetonitrile.
-
Deprotonation: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes to form the phenoxide in situ.
-
Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred phenoxide solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it may be gently heated to 40-50 °C, but be mindful that higher temperatures can promote side reactions.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel.
References
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. National Institutes of Health (NIH), PMC.[Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry.[Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal.[Link]
-
Separation of Ketone and alpha Bromo ketone. Reddit r/Chempros.[Link]
Sources
- 1. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]
- 2. 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound , 95% , 131805-94-2 - CookeChem [cookechem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the technical support resource for researchers working with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS 131805-94-2). This guide provides in-depth answers to common questions regarding the purification of this important pharmaceutical intermediate, offering troubleshooting advice and detailed protocols to ensure the highest compound purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically arise from the synthesis, which is most often an α-bromination of 3',5'-Bis(trifluoromethyl)acetophenone.[1][2] The identity and quantity of these impurities depend on reaction control.
-
Unreacted Starting Material (3',5'-Bis(trifluoromethyl)acetophenone): Incomplete bromination is common and results in the starting ketone remaining in your crude product.
-
Di-brominated Product (1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dibromoethanone): Over-bromination can occur, especially if more than one equivalent of the brominating agent is used or reaction times are extended.[3]
-
Acidic Residues: If the reaction is performed in an acidic solvent like acetic acid or generates HBr, these acidic components will contaminate the crude product.[1][3]
-
Hydrolysis Product (1-(3,5-Bis(trifluoromethyl)phenyl)-2-hydroxyethanone): Alpha-bromo ketones can be susceptible to hydrolysis, particularly during aqueous workups, which converts the C-Br bond to a C-OH group.[4]
Q2: My crude product is a dark oil, but the pure compound should be a light-yellow solid. What causes this?
A2: The pure compound is a light-yellow solid with a melting point of approximately 44-45°C (317-318 K).[1] If your product is an oil or dark liquid, it is indicative of significant impurities. Residual acidic catalysts or byproducts can promote degradation and discoloration. Even small amounts of impurities can cause melting point depression, leading to an oily state at room temperature, a phenomenon often observed in alpha-bromo ketones.[5]
Q3: How can I quickly assess the purity of my crude sample before attempting a large-scale purification?
A3: A combination of Thin Layer Chromatography (TLC) and Proton NMR (¹H NMR) is highly effective.
-
TLC Analysis: Spot your crude material on a silica gel plate and elute with a solvent system like 10% ethyl acetate in hexanes. The starting material is less polar than the desired α-bromo ketone and will have a higher Rf value. The di-brominated product will be even less polar (higher Rf), while more polar impurities (like the hydrolysis product) will have a lower Rf.
-
¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃. The key diagnostic signal for the pure product is a sharp singlet for the two methylene protons (-CH₂Br) at approximately 4.48 ppm.[1] The corresponding methyl protons (-CH₃) of the starting material appear as a singlet around 2.6 ppm. The presence of this signal indicates incomplete conversion.
Purification Protocols & Troubleshooting Guides
This section provides detailed, validated protocols for purifying this compound. The choice between methods depends on the nature of the impurities and the scale of your reaction.
Method 1: Flash Column Chromatography
This is the most reliable method for separating the target compound from both more and less polar impurities. The principle relies on the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (silica gel).
Troubleshooting Common Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system (polarity too high or too low). Co-elution of product with an impurity of similar polarity. | Optimize the eluent system using TLC. A common starting point is a gradient of 5% to 20% Ethyl Acetate in Hexanes. For stubborn separations, try a different solvent system, such as Dichloromethane/Hexanes. |
| Product Elutes Too Quickly | The mobile phase is too polar, causing all compounds to move with the solvent front. | Decrease the polarity of the eluent. Start with a lower percentage of the polar solvent (e.g., 2% Ethyl Acetate in Hexanes) and increase gradually. |
| Product Won't Elute | The mobile phase is not polar enough to move the compound off the silica. | Increase the polarity of the eluent. If the product still does not move, ensure it has not decomposed on the silica. Acid-sensitive compounds can degrade on silica; consider using deactivated (neutral) silica gel. |
| "Tailing" of Spots on TLC/Fractions | Sample was overloaded onto the column. The compound is interacting too strongly with acidic sites on the silica. | Use a larger column or purify a smaller amount of crude material. Add a small amount (0.1-0.5%) of triethylamine or acetic acid to the eluent to neutralize active sites on the silica, depending on the nature of your compound. |
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column with an appropriate diameter. A good rule of thumb is a silica gel-to-crude material ratio of 50:1 to 100:1 by weight for difficult separations.[6] Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Prepare and Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or toluene). In a separate flask, add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a dry powder. This "dry loading" technique generally results in better separation than loading the sample as a liquid.[7] Carefully add the dried sample powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar byproducts, followed by your desired product, and finally any highly polar impurities.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Workflow Visualization
Caption: Workflow for purification by flash column chromatography.
Method 2: Recrystallization
If your crude product is mostly pure (>85%) and solid, recrystallization can be a highly effective and scalable purification method. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will preferentially crystallize out, leaving the impurities dissolved in the solvent.
Solvent Selection for Recrystallization
The ideal solvent is one in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.
| Solvent | Solubility Characteristics | Recommendation |
| Diethyl Ether | Good solubility has been reported for crystallization.[8] Its high volatility (BP: 34.6°C) requires careful handling. | Recommended. Use in a well-ventilated fume hood away from ignition sources. Cool slowly to maximize crystal growth. |
| Hexanes / Diethyl Ether | Using a co-solvent system can fine-tune solubility. Dissolve in a minimal amount of hot ether and add hexanes dropwise until the solution becomes cloudy (the cloud point). | Excellent for optimization. This allows for precise control over the crystallization process. |
| Ethanol / Methanol | The compound is reported to be sparingly soluble in these solvents.[8] | Potentially useful. May be a good choice if impurities are highly soluble in alcohols. Test on a small scale first. |
Step-by-Step Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., diethyl ether) while stirring until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Troubleshooting Recrystallization
Sources
- 1. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]
Technical Support Center: Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This document provides in-depth, field-proven insights to help you navigate the common challenges associated with this procedure. We will address frequently asked questions and provide detailed troubleshooting for pitfalls you may encounter during your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of an acid-catalyzed α-bromination of a ketone.[1][2] The reaction proceeds through an enol intermediate. The mechanism involves three key steps:
-
Acid-Catalyzed Enolization: The carbonyl oxygen of the starting material, 3',5'-Bis(trifluoromethyl)acetophenone, is protonated by an acid catalyst (e.g., acetic acid, HBr). This increases the acidity of the α-protons. A weak base (like another molecule of the ketone or the solvent) then removes an α-proton, leading to the formation of a nucleophilic enol intermediate.[3][4] The formation of the enol is the slow, rate-determining step of the reaction.[1][2]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, typically molecular bromine (Br₂).[3][5]
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and hydrogen bromide (HBr) as a byproduct.[4]
Q2: Why is an acid catalyst necessary for this reaction?
A2: The acid catalyst is crucial because it accelerates the tautomerization of the ketone to its more reactive enol form.[3][4] Without the acid, the formation of the enol is extremely slow, and the reaction would not proceed at a practical rate. The rate of halogenation is dependent on the concentration of the ketone and the acid, but notably independent of the bromine concentration, which confirms that enol formation is the bottleneck.[2]
Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂)?
A3: Yes, NBS is a viable alternative to molecular bromine for α-bromination.[3][6] NBS is often considered a milder and safer alternative to Br₂, which is highly corrosive and volatile.[7][8] However, the choice of brominating agent can influence the reaction conditions and side-product profile. For instance, reactions with NBS are often initiated by light or a radical initiator, though acid catalysis is also used.[9] The purity of NBS is critical, as impurities like excess Br₂ or HBr can lead to unwanted side reactions.[9]
Q4: What are the primary safety concerns when performing this synthesis?
A4: The primary hazards are associated with the reagents and byproducts.
-
Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. It can cause severe chemical burns on skin contact and is fatal if inhaled in high concentrations.[7][8][10] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[8]
-
Hydrogen Bromide (HBr): A corrosive gas that is generated as a byproduct.[4] HBr is a severe respiratory irritant.[11] The reaction setup should include a gas trap (e.g., a scrubber with a sodium bicarbonate solution) to neutralize the evolved HBr gas.
-
Starting Material and Product: 3',5'-Bis(trifluoromethyl)acetophenone and the bromo-ketone product are irritants.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[12][14]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, workup, or purification.
Problem 1: Low or No Product Yield
| Probable Cause | Recommended Solution(s) |
| Insufficient Acid Catalyst | The enolization step is rate-limiting and acid-catalyzed.[1][2] Ensure the solvent, typically glacial acetic acid, is of high purity and used in sufficient quantity to act as both solvent and catalyst.[15][16] A small amount of HBr can also be added to promote the reaction.[3] |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating may be required to increase the rate of enol formation, especially if the reaction appears sluggish. Monitor the reaction by TLC to track the consumption of starting material. |
| Decomposition of Reagents | Ensure the 3',5'-Bis(trifluoromethyl)acetophenone starting material is pure. If using bromine, ensure it has not degraded. Use a fresh bottle if necessary. |
| Premature Quenching | Adding water or quenching agents before the reaction is complete will halt the synthesis. Allow the reaction to stir for the recommended time (e.g., 5 hours) or until TLC analysis shows complete consumption of the starting ketone.[16] |
Problem 2: Formation of Multiple Side Products
| Probable Cause | Recommended Solution(s) |
| Over-bromination (Dibromination) | This occurs when an excess of the brominating agent is used or the reaction is run for too long, leading to the formation of 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dibromoethanone. Use a stoichiometric amount (1.0 to 1.1 equivalents) of bromine.[15][16] Add the bromine dropwise to the ketone solution rather than all at once to maintain a low instantaneous concentration of Br₂.[16] |
| Aromatic Ring Bromination | While the two trifluoromethyl groups are strongly deactivating, forcing conditions (high temperature, strong Lewis acids) could potentially lead to electrophilic aromatic substitution on the phenyl ring. This is less common under standard α-bromination conditions. Stick to the recommended protocol using acetic acid as the catalyst.[15][17] |
| Impure Reagents | Using old or impure brominating agents can introduce contaminants that catalyze side reactions.[9] For example, impure NBS can contain excess Br₂ which may lead to undesired pathways.[9] Use high-purity, freshly opened, or purified reagents. |
Problem 3: Difficulties During Workup and Purification
| Probable Cause | Recommended Solution(s) |
| Product is an Oil, Not a Solid | The desired product is a light-yellow solid at room temperature.[16][18] If an oil is obtained, it likely contains significant impurities (e.g., unreacted starting material, solvent, or side products). Attempt to purify via flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. |
| Incomplete Removal of Acetic Acid | Residual acetic acid from the reaction can make the product oily and difficult to crystallize. After the initial water quench, perform a thorough workup. Wash the organic layer (e.g., ethyl acetate or dichloromethane) sequentially with water, a saturated sodium bicarbonate solution (to neutralize acid), and finally with brine.[16] |
| Co-elution of Impurities during Chromatography | The starting material and the dibrominated byproduct may have similar polarities to the desired product, making separation difficult. Use a shallow solvent gradient during column chromatography and collect small fractions. Monitor the fractions carefully by TLC. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can also be an effective purification method if a solid can be obtained. |
Experimental Workflow and Pitfall Analysis
The following diagram illustrates the key stages of the synthesis and highlights where common pitfalls can occur.
Caption: Workflow for the synthesis of this compound.
Reference Protocol
This protocol is adapted from established literature procedures for the α-bromination of aryl ketones.[16]
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone (1.0 eq)
-
Bromine (1.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a scrubber, dissolve 3',5'-bis(trifluoromethyl)acetophenone (e.g., 0.5 g, 1.95 mmol) in glacial acetic acid (5 mL).[16]
-
Bromine Addition: In a separate container, prepare a solution of bromine (e.g., 0.312 g, 1.95 mmol) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of the ketone at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate in hexanes) until the starting material spot is no longer visible.[16]
-
Quenching: Carefully pour the reaction mixture into a beaker containing cold deionized water (5 mL).[16]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (10 mL), saturated sodium bicarbonate solution (2 x 10 mL, or until effervescence ceases), and finally with brine (10 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[16]
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the pure this compound as a light-yellow solid.[16]
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]
-
Molecules. (2019). Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC). Retrieved January 12, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved January 12, 2026, from [Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved January 12, 2026, from [Link]
-
Capot Chemical. (2012, November 30). MSDS of 3',5'-Bis(trifluoromethyl)acetophenone. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Electrochemical α-bromination of ketones. Retrieved January 12, 2026, from [Link]
-
Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 12, 2026, from [Link]
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved January 12, 2026, from [Link]
-
MDPI. (2019). Synthetic Access to Aromatic α-Haloketones. Retrieved January 12, 2026, from [Link]
-
ICL Group Sustainability. (n.d.). BROMINE - Safety Handbook. Retrieved January 12, 2026, from [Link]
-
PubMed. (2003, May 2). An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent. Retrieved January 12, 2026, from [Link]
-
Acta Crystallographica Section E. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. National Institutes of Health (PMC). Retrieved January 12, 2026, from [Link]
-
BIOSYNCE. (n.d.). 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS 2003-10-3. Retrieved January 12, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. carlroth.com [carlroth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. icl-group-sustainability.com [icl-group-sustainability.com]
- 11. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 12. capotchem.com [capotchem.com]
- 13. 3',5'-Bis(trifluoromethyl)acetophenone - Safety Data Sheet [chemicalbook.com]
- 14. biosynce.com [biosynce.com]
- 15. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]
Technical Support Center: Improving Alkylation Selectivity with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the technical support center for optimizing alkylation reactions using 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their alkylation experiments. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Selectivity - N- vs. O-Alkylation with Ambident Nucleophiles
Q1: My reaction with a nucleophile containing both nitrogen and oxygen (e.g., a pyridone or an amide) is giving a mixture of N-alkylated and O-alkylated products. How can I favor N-alkylation?
A1: This is a classic challenge of controlling selectivity with ambident nucleophiles.[1][2] The outcome of the N- vs. O-alkylation is a delicate balance of several factors. To favor the desired N-alkylation, consider the following strategies:
-
Solvent Choice: The solvent plays a critical role in dictating the reactive conformation of the nucleophile.[3][4]
-
Favoring N-Alkylation: Non-polar, aprotic solvents like toluene or benzene are often preferred. These solvents do not strongly solvate the oxygen anion, leaving the more nucleophilic nitrogen atom more accessible for the reaction.
-
Favoring O-Alkylation: Polar aprotic solvents such as DMF or DMSO can lead to a higher proportion of the O-alkylated product.[5] These solvents effectively solvate the counter-ion, leading to a more "naked" and reactive oxygen anion.[5] Protic solvents can also favor C-alkylation over O-alkylation by hydrogen bonding with the oxygen atom.[5]
-
-
Base Selection: The choice of base can influence the position of deprotonation and the nature of the resulting anion.
-
For many nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a good starting point.
-
Stronger bases like sodium hydride (NaH) might increase the proportion of O-alkylation by fully deprotonating the oxygen, making it a more potent nucleophile.
-
-
Counter-ion Effects: The nature of the cation associated with the deprotonated nucleophile can influence selectivity. Softer cations (like Cs⁺) are known to favor N-alkylation in some systems due to coordination effects.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product, which is often the N-alkylated isomer.
Issue 2: Lack of Regioselectivity with Unsymmetrical Nucleophiles
Q2: I am trying to alkylate an unsymmetrical nucleophile (e.g., a substituted pyrazole or imidazole) and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: Achieving regioselectivity in the alkylation of unsymmetrical heterocycles is a common hurdle.[6] The electronic and steric environment of the nucleophilic centers dictates the outcome. Here's how to approach this problem:
-
Steric Hindrance: The bulky 3,5-bis(trifluoromethyl)phenyl group on the electrophile can be used to your advantage. Alkylation will generally be favored at the less sterically hindered nitrogen atom of your nucleophile. If one of the nitrogen atoms is flanked by a bulky substituent, the alkylation will likely occur at the more accessible nitrogen.
-
Electronic Effects: The electronic nature of the substituents on your heterocyclic nucleophile will influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups will increase the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups will decrease it.[7]
-
Protecting Groups: In more complex cases, a protecting group strategy may be necessary. You can selectively protect one of the nitrogen atoms, perform the alkylation on the unprotected nitrogen, and then deprotect to obtain the desired regioisomer.
-
Catalyst-Controlled Alkylation: Recent advances have shown that enzymatic or metal-based catalysts can direct the alkylation to a specific nitrogen atom with high selectivity, offering a powerful alternative to traditional methods.[8]
A study on the N-alkylation of pyrazoles demonstrated that high regioselectivity can be achieved, yielding N1/N2 ratios greater than 99.9:1 in some cases.[9][10]
Issue 3: Formation of Di-alkylated Byproducts
Q3: My reaction is producing a significant amount of di-alkylated product, leading to a complex mixture and reduced yield of the desired mono-alkylated compound. What can I do to minimize this?
A3: Di-alkylation is a common side reaction, especially when the mono-alkylated product is more nucleophilic than the starting material.[7] To suppress the formation of di-alkylated byproducts, consider the following adjustments:
-
Stoichiometry Control:
-
Use a molar excess of the nucleophile relative to the this compound. This will increase the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
-
A slow, dropwise addition of the alkylating agent to the reaction mixture can also help to maintain a low concentration of the electrophile, further favoring mono-alkylation.
-
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation step more significantly than the first, thus improving the selectivity for the mono-alkylated product.[7]
-
Choice of Base: If your nucleophile requires deprotonation, using a bulky base may sterically hinder the second alkylation step on the more substituted mono-alkylated product.
Issue 4: Low or No Conversion to Product
Q4: I am observing very little or no formation of my desired alkylated product. What are the likely causes and how can I troubleshoot this?
A4: Low or no conversion can be frustrating, but a systematic approach can help identify the root cause.[11][12][13]
-
Reagent Quality:
-
This compound: Ensure the purity of your alkylating agent. Alpha-bromoketones can be susceptible to degradation over time.[14]
-
Nucleophile: Verify the purity and integrity of your starting nucleophile.
-
Base and Solvent: Ensure your base is active and your solvent is anhydrous, as moisture can quench the base and hydrolyze the alkylating agent.[11]
-
-
Reaction Conditions:
-
Temperature: Many alkylation reactions require heating to proceed at a reasonable rate.[7][11] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) may be necessary.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like TLC or LC-MS. Some reactions may require extended periods to reach completion.[7]
-
Base Strength: The chosen base may not be strong enough to deprotonate your nucleophile effectively. Consider a stronger base if you suspect incomplete deprotonation. For instance, if you are using K₂CO₃ with a weakly acidic nucleophile, switching to NaH or LDA might be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation of a Pyrazole Derivative
This protocol provides a general guideline and may require optimization for your specific substrate.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole derivative (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 equivalents). Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Low Yield - A Step-by-Step Guide
-
Verify Reagent Quality:
-
Check the purity of this compound, your nucleophile, and the base.
-
Ensure your solvent is anhydrous.
-
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, incrementally increase the temperature by 20 °C and monitor for product formation.
-
Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaH or Cs₂CO₃.
-
Solvent: If solubility is an issue, or if you suspect solvent is inhibiting the reaction, try a different anhydrous aprotic solvent like acetonitrile or THF.
-
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) to track the consumption of starting materials and the formation of products and byproducts by TLC or LC-MS.
Data Presentation
Table 1: Influence of Solvent on N- vs. O-Alkylation Selectivity (Illustrative)
| Solvent | Dielectric Constant (ε) | Type | Typical Selectivity |
| Toluene | 2.4 | Non-polar, Aprotic | Favors N-Alkylation |
| THF | 7.6 | Polar, Aprotic | Moderate N-Alkylation |
| Acetonitrile | 37.5 | Polar, Aprotic | Mixed N/O-Alkylation |
| DMF | 36.7 | Polar, Aprotic | Favors O-Alkylation |
| DMSO | 46.7 | Polar, Aprotic | Strongly Favors O-Alkylation |
Note: The trends shown are general and the actual selectivity will depend on the specific nucleophile and reaction conditions.
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Selectivity
Caption: Troubleshooting workflow for selectivity issues.
Diagram 2: Factors Influencing Alkylation Selectivity
Caption: Interplay of factors affecting alkylation selectivity.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Isobutyl Methanesulfonate Alkylation Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation Reactions.
- Benchchem. (n.d.). Troubleshooting common problems in Friedel-Crafts alkylation of resorcinols.
- Benchchem. (n.d.). Technical Support Center: Regioselectivity in Enolate Alkylation.
- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry.
-
Norman, N. J., Bao, S. T., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018–10025. Retrieved from [Link]
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Frontiers. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy.
- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
- ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. mdpi.com [mdpi.com]
Managing exothermic reactions during the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone is a critical step in the development of various pharmaceutical compounds, including substance P (neurokinin-1) receptor antagonists.[1] However, the synthetic route involves highly exothermic reactions that pose significant safety risks if not properly managed. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure the safe and efficient execution of this synthesis.
Understanding the Core Exothermic Challenges
The primary exothermic risks in this synthesis arise from two key transformations:
-
Friedel-Crafts Acylation: The initial step often involves the acylation of 1,3-bis(trifluoromethyl)benzene. This classic electrophilic aromatic substitution is notoriously exothermic and requires careful control of reagent addition and temperature.[2][3][4]
-
α-Bromination: The subsequent bromination of the resulting acetophenone derivative is also a highly exothermic process. The use of elemental bromine or other reactive brominating agents necessitates stringent temperature management to prevent thermal runaway.[5][6][7]
This guide will address the potential issues and solutions for each of these critical stages.
Troubleshooting Guide: Managing Exothermic Events
Part 1: Friedel-Crafts Acylation of 1,3-Bis(trifluoromethyl)benzene
Issue 1: Rapid, Uncontrolled Temperature Spike During Acyl Chloride Addition
-
Potential Causes:
-
The rate of addition of the acyl chloride or Lewis acid catalyst (e.g., AlCl₃) is too fast.
-
Inadequate cooling capacity of the reaction vessel.
-
Poor mixing leading to localized "hot spots" where the reaction accelerates uncontrollably.[8]
-
The initial temperature of the reaction mixture is too high.
-
-
Recommended Solutions:
-
Controlled Reagent Addition: Add the acyl chloride and Lewis acid dropwise using an addition funnel. For larger scale reactions, consider a semi-batch process where one reactant is added portion-wise to maintain a manageable reaction rate.[9]
-
Enhanced Cooling: Ensure the reaction vessel is immersed in a properly maintained cooling bath (e.g., ice-salt or dry ice-acetone). For larger volumes, a reactor with a cooling jacket is essential.[8]
-
Vigorous Stirring: Employ efficient mechanical stirring to ensure homogenous mixing and heat distribution.[8]
-
Optimal Temperature Range: Initiate the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to the desired reaction temperature only after the addition is complete.
-
Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly
-
Potential Causes:
-
Deactivated Lewis acid catalyst due to moisture.
-
Insufficient catalyst loading.
-
The reaction temperature is too low.
-
-
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid.
-
Catalyst Stoichiometry: While catalytic amounts are sometimes sufficient, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid due to complexation with the ketone product.[2]
-
Gradual Warming: If the reaction is sluggish at low temperatures, allow the mixture to warm slowly while closely monitoring the internal temperature.
-
Part 2: α-Bromination of 3',5'-Bis(trifluoromethyl)acetophenone
Issue 1: Violent Exotherm and Bromine Fuming Upon Addition
-
Potential Causes:
-
Rapid addition of the brominating agent (e.g., liquid bromine).[7]
-
Inadequate cooling of the reaction mixture.
-
Use of a highly reactive solvent.
-
-
Recommended Solutions:
-
Slow and Controlled Addition: Add liquid bromine dropwise via an addition funnel. Ensure the tip of the funnel is below the surface of the reaction mixture to prevent bromine vapors from filling the headspace.
-
Maintain Low Temperature: Conduct the bromination at a low temperature, typically 0-5 °C, using an ice bath.[7]
-
Solvent Selection: Use an appropriate solvent that is inert to the reaction conditions.
-
Issue 2: Incomplete Reaction or Formation of Poly-brominated Byproducts
-
Potential Causes:
-
Insufficient amount of brominating agent.
-
Reaction time is too short.
-
Excessive brominating agent leading to multiple brominations.
-
-
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use a slight excess to ensure complete conversion, but avoid large excesses.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Controlled Addition: Add the brominating agent slowly to prevent localized high concentrations that can lead to poly-bromination.
-
Issue 3: Difficult to Control Exotherm During Quenching of Excess Bromine
-
Potential Causes:
-
Recommended Solutions:
-
Slow Quenching: Add the quenching solution (e.g., aqueous sodium thiosulfate or sodium bisulfite) slowly and dropwise with vigorous stirring.[10][12]
-
Dilute Quenching Solution: Use a dilute solution of the quenching agent (e.g., 5-10% w/v) to better control the exotherm.[10]
-
Pre-cooling: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before and during the quenching process.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the brominating agents used in this synthesis?
A1: Elemental bromine (Br₂) is highly corrosive, toxic, and a strong oxidizing agent.[5] It can cause severe burns upon skin contact and respiratory irritation if inhaled.[5] Alternative brominating agents like N-bromosuccinimide (NBS) are solids and can be easier to handle, but may also undergo exothermic decomposition, especially in certain solvents like DMF.[13]
Q2: How can I visually determine if the quenching of excess bromine is complete?
A2: The most apparent indicator is a color change. Elemental bromine has a distinct reddish-brown color. As it is reduced by the quenching agent to colorless bromide ions, the reaction mixture will turn from reddish-brown or yellow to colorless or pale yellow.[10]
Q3: What should I do if the reaction mixture remains yellow after adding a significant amount of quenching agent?
A3: A persistent yellow or brown color indicates the presence of unreacted bromine. This could be due to an insufficient amount of quenching agent or poor mixing. Continue to add the quenching solution portion-wise until the color dissipates. Ensure vigorous stirring, especially in biphasic mixtures.[10]
Q4: I've observed a fine white or yellow precipitate after quenching with sodium thiosulfate. What is it and how can I remove it?
A4: Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur, which appears as a fine precipitate. This can complicate the work-up. To avoid this, you can use an alternative quenching agent like sodium sulfite or adjust the pH to be neutral or slightly basic before or during the quench. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[10]
Q5: What are the key considerations when scaling up this synthesis?
A5: Scaling up exothermic reactions presents significant challenges due to the change in the surface-area-to-volume ratio.[14][15] As the volume increases, the ability to remove heat decreases.[15] Key considerations include:
-
Heat Management: Ensure the reactor's cooling system can handle the maximum heat output of the reaction.[8]
-
Kinetic Studies: Understand the reaction kinetics at different temperatures to predict how the rate will change upon scale-up.[8]
-
Mixing: Ensure efficient and scalable mixing to prevent hot spots.[8]
-
Semi-batch Processing: For highly exothermic steps, a semi-batch process with controlled addition of a limiting reagent is often safer than a batch process.[9]
Experimental Protocols & Data
Table 1: Recommended Temperature Control Parameters
| Reaction Stage | Reagent Addition Temperature | Reaction Temperature | Quenching Temperature |
| Friedel-Crafts Acylation | 0 - 5 °C | 25 - 60 °C (monitor closely) | N/A |
| α-Bromination | 0 - 5 °C | 0 - 10 °C | 0 - 5 °C |
Protocol 1: General Procedure for Quenching Excess Bromine
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C.[10]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[12]
-
Slow Addition: Slowly add the sodium thiosulfate solution dropwise to the reaction mixture with vigorous stirring.[10]
-
Monitor: Continue addition until the reddish-brown color of bromine disappears.[12]
-
Work-up: Proceed with the standard aqueous work-up, including phase separation and washing of the organic layer.[10]
Visualizations
Diagram 1: Decision Tree for Managing a Bromination Exotherm
Caption: A decision-making workflow for controlling temperature during bromination.
Diagram 2: Workflow for Safe Quenching of an Exothermic Reaction
Caption: A stepwise process for safely quenching a potentially exothermic reaction.
References
- Benchchem.
- Benchchem. Technical Support Center: Quenching and Removal of Excess Bromine.
- Amar Equipment. Working with Exothermic Reactions during Lab and Scale up.
- YouTube.
- CEP. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- YouTube.
- ACS GCI Pharmaceutical Roundtable.
- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- The Chemical Engineer. Rules of Thumb: Scale-up.
- Scientific Upd
- Organic Syntheses. Organic Syntheses Procedure.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
- Organic Syntheses.
- Chemhelper.com.
- University of Wisconsin-Madison.
Sources
- 1. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. amarequip.com [amarequip.com]
- 9. fauske.com [fauske.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Technical Support Center: Characterization of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the technical support resource for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS 131805-94-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling, analysis, and characterization of this highly reactive and useful chemical intermediate. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Part 1: General Handling, Storage, and Safety
This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of this compound. Due to its reactive nature as an α-bromo ketone and its lachrymatory properties, proper handling is paramount for both experimental success and personal safety.
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: this compound is susceptible to degradation from moisture, light, and heat.[1] As an α-bromo ketone, the primary degradation pathway is hydrolysis, which forms the corresponding α-hydroxy ketone and hydrobromic acid (HBr).[1] To ensure long-term stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator at 2-8 °C.[1] The container should be protected from light by using an amber vial or by storing it in a dark location.[1]
Q2: My sample has developed a yellow or brownish tint over time. Is it still usable?
A2: Discoloration is a common indicator of decomposition for α-bromo ketones.[1] This is often caused by exposure to light or air. While a slight yellow tint may not significantly impact some applications, a pronounced brown color suggests considerable degradation. Before use, it is critical to re-analyze the material by HPLC or NMR to assess its purity. If significant impurity peaks are observed, purification by recrystallization or column chromatography may be necessary.
Q3: What specific safety precautions must be taken when working with this compound?
A3: This compound is a potent lachrymator, meaning it causes severe irritation and tearing upon exposure to the eyes or respiratory tract.[1][2] It is also classified as a substance that can cause skin corrosion and serious eye damage.[2] Therefore, all handling must be performed inside a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes:
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).
-
A flame-retardant lab coat.
Always have an emergency eyewash station and safety shower readily accessible.
Part 2: Troubleshooting Purity and Synthesis-Related Issues
The synthesis of this compound typically involves the bromination of 3',5'-bis(trifluoromethyl)acetophenone.[3] Incomplete reactions or side reactions can lead to a mixture of products that are challenging to separate.
Q4: My reaction to synthesize the title compound is incomplete. How can I separate the product from the starting material, 3',5'-bis(trifluoromethyl)acetophenone?
A4: This is a common challenge, as both the starting ketone and the α-bromo ketone product are highly lipophilic and often have very similar retention factors (Rf) in thin-layer chromatography (TLC).[4]
-
Chromatography: While difficult, separation via column chromatography on silica gel is possible. A non-polar eluent system, such as a low percentage of ethyl acetate in hexanes (e.g., 95:5 Hexane:EtOAc), is a good starting point.[4] Using a high-performance column or a longer column can improve resolution.
-
Recrystallization: If the product is crystalline and the starting material is an oil at a certain concentration, fractional crystallization can be effective. The product is known to be a solid.[3][5]
-
Reaction Optimization: A better approach is often to drive the reaction to completion. Consider adjusting reaction conditions such as reaction time, temperature, or the equivalents of bromine used. However, be aware that using excess NBS (N-Bromosuccinimide) or bromine can lead to the formation of di-brominated impurities.[4]
Q5: I observe a di-brominated species as a major impurity. How can this be avoided?
A5: The formation of a di-brominated product occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent. The acid-catalyzed bromination proceeds via an enol intermediate; once the first bromine is added, the remaining α-proton can still be removed to form another enol, which can then be brominated again.[6][7]
-
Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., Br2 or NBS).
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the rate of the second bromination.[4]
Part 3: Analytical Characterization Troubleshooting
This section provides detailed troubleshooting guides for the most common analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: I see unexpected or complex signals in my NMR spectrum.
This issue can stem from impurities, degradation, or inherent structural features of the molecule.
| Potential Cause | Diagnostic Clues & Explanation | Recommended Solution |
| Residual Starting Material | A singlet around 2.7 ppm (for the -CH3 group) from 3',5'-bis(trifluoromethyl)acetophenone. | Purify the sample using column chromatography or recrystallization. |
| Hydrolysis Product | A new singlet appearing between 4.5-5.0 ppm corresponding to the -CH(OH)- proton of the α-hydroxy ketone. The characteristic singlet for the -CH2Br protons (around 4.48 ppm[3]) will decrease in intensity. | The sample has been exposed to moisture. Prepare a fresh sample or re-purify if necessary. Ensure the use of dry NMR solvents.[1] |
| Complex Aromatic Signals | The aromatic region shows more peaks than the expected two singlets (one for H-2/H-6 and one for H-4). | This could be due to impurities or second-order coupling effects at higher magnet strengths. Check the purity by HPLC. The 13C NMR is very informative, as the carbons attached to the -CF3 groups will appear as quartets due to C-F coupling.[8] |
| Solvent Impurities | Peaks corresponding to residual protic solvents (e.g., water at ~1.56 ppm in CDCl3) or other contaminants like grease. | Use high-purity, dry NMR solvents. Ensure glassware is scrupulously clean. |
Table 1: Expected NMR Chemical Shifts
| Group | 1H NMR (CDCl3)[3] | 13C NMR (CDCl3)[3] | Notes |
|---|---|---|---|
| -CH2Br | ~4.48 ppm (s, 2H) | ~29.5 ppm | The methylene protons are a sharp singlet. |
| Aromatic CH | ~8.44 ppm (s, 2H), ~8.13 ppm (s, 1H) | ~127.1 ppm, ~129.0 ppm | Two distinct signals for the aromatic protons. |
| C=O | N/A | ~188.8 ppm | Carbonyl carbon is significantly downfield. |
| C-CF3 | N/A | ~133.0 ppm (q) | The carbon attached to the CF3 group is split into a quartet by the three fluorine atoms.[8] |
| CF3 | N/A | ~123.6 ppm (q) | The carbon of the CF3 group itself is also a quartet.[8] |
High-Performance Liquid Chromatography (HPLC)
Problem: I am observing poor peak shape (tailing, fronting) or inconsistent retention times.
HPLC issues are often related to interactions between the analyte and the stationary phase, or problems with the mobile phase or hardware.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the silica backbone of the column, particularly with residual silanol groups.[9] The carbonyl group in the molecule can participate in these interactions. Using a well-end-capped column or adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate this.
-
Shifting Retention Times: Fluctuating retention times are a classic symptom of problems with the mobile phase composition or flow rate.[10] Ensure your mobile phase is fresh, well-mixed, and properly degassed. Check the HPLC system for leaks, as even a small leak can alter the pressure and flow rate.[10]
-
Ghost Peaks: These are peaks that appear in blank runs and are usually due to carryover from a previous injection or contamination in the system.[11] Flush the injector and the entire system thoroughly. Ensure your sample preparation is clean.
Mass Spectrometry (MS)
Problem: I am having trouble identifying the correct molecular ion or interpreting the fragmentation pattern.
The mass spectrum of this compound is defined by its halogen and trifluoromethyl groups.
-
Molecular Ion (M+•): The most critical diagnostic feature is the isotopic pattern for bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance.[12][13] Therefore, you must look for two peaks of nearly equal intensity separated by 2 m/z units. For this compound (MW 335.04), you should see peaks at approximately m/z 334 and 336 (for the [M-H]+ adduct in some soft ionizations) or 335 and 337 (for the molecular ion radical M+• in techniques like EI). The absence of this 1:1 pattern indicates the compound does not contain a single bromine atom.
-
Fragmentation: Under ionization conditions, the C-Br bond is relatively weak and prone to cleavage.[13][14]
-
Loss of Bromine: A primary fragmentation pathway is the loss of a bromine radical (•Br), leading to a fragment ion [M-Br]+. Look for a peak at m/z ~256.
-
Alpha-Cleavage: Cleavage adjacent to the carbonyl group is also common. You may see a peak corresponding to the [M-CH2Br]+ fragment at m/z ~242.
-
Aromatic Fragments: The 3,5-bis(trifluoromethyl)phenyl ring is very stable due to the strong C-F bonds and will likely be observed as a major fragment ion.[15]
-
Table 2: Common MS Fragments and Isotopic Patterns
| Fragment | Expected m/z | Isotopic Pattern | Notes |
|---|---|---|---|
| [M]+• | 335 / 337 | ~1:1 intensity ratio | The molecular ion peak. May be weak in high-energy EI.[16] |
| [M-Br]+ | 256 | Single peak | Loss of the bromine radical.[14] |
| [C8H3F6CO]+ | 241 | Single peak | Result of cleavage of the C-C bond between the carbonyl and the methylene group. |
| [C8H3F6]+ | 213 | Single peak | The stable aromatic fragment. |
Part 4: Standard Operating Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Ensure all glassware (vial, spatula) is clean and completely dry to prevent hydrolysis.
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl3). Use a brand new or properly dried solvent.
-
Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved.
-
Acquire the spectrum immediately to minimize the risk of degradation.
Protocol 2: General Purpose HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile. Filter through a 0.22 µm syringe filter before injection.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- ElectronicsAndBooks. (n.d.). Synthesis and Characterization of Bis(2,4,6-tris(trifluoromethyl)phenyl) Derivatives of Arsenic and Antimony.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Biosynth. (n.d.). 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Al-Masum, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.
- JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
- Benchchem. (n.d.). stability and storage of alpha-bromo ketones.
- MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.
- Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. PMC - NIH.
- SilcoTek Corporation. (2017, September 15). How To Identify & Prevent Analytical Test Problems.
- Unknown. (n.d.). HPLC Troubleshooting Guide.
- Hybelbauer, D., et al. (n.d.). Identifying reactive intermediates by mass spectrometry. PMC - PubMed Central - NIH.
- CookeChem. (n.d.). This compound, 95%, 131805-94-2.
- Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone.
- Sigma-Aldrich. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethanone AldrichCPR.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.
- Soderberg, T. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. 1-[3,5-Bis(Trifluoromethyl)Phenyl]-2-Bromo-Ethanone | 131805-94-2 | FB92576 [biosynth.com]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
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- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this valuable synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental outcomes.
Compound Properties at a Glance
Before troubleshooting, a quick review of the material's properties is essential.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₅BrF₆O | [1] |
| Molecular Weight | 335.04 g/mol | [1] |
| Appearance | Light-yellow solid | [2] |
| Melting Point | 317–318 K (approx. 44-45 °C) | [2] |
| Primary Solubility | Readily soluble in ether, chloroform, benzene. Sparingly soluble in ethanol, methanol. |
Frequently Asked Questions (FAQs)
This section addresses the most common solubility issues encountered by users.
Q1: I'm starting a new reaction. What are the best initial solvents for dissolving this compound?
A1: Based on its chemical structure, this compound is highly lipophilic due to the two trifluoromethyl (-CF₃) groups and the phenyl ring.[3] Therefore, it dissolves best in non-polar to moderately polar aprotic solvents. Start with solvents where it is known to be readily soluble, such as diethyl ether, chloroform, and benzene . Other common solvents like ethyl acetate (used during its synthetic workup) and tetrahydrofuran (THF) are also excellent starting points.[2] It is sparingly soluble in protic solvents like ethanol and methanol, so these should generally be avoided as primary solvents unless a co-solvent system is planned.
Q2: My compound is not dissolving in my chosen reaction solvent. What are the first troubleshooting steps?
A2: When facing poor solubility, a systematic, step-wise approach is crucial.
-
Confirm Solvent Polarity: The fundamental principle of "like dissolves like" is your primary guide.[4] The high fluorine content makes the molecule non-polar and lipophilic. Ensure your solvent matches this characteristic. Avoid highly polar solvents like water or short-chain alcohols initially.
-
Gentle Heating: Gently warming the mixture can significantly increase the rate of dissolution and the solubility limit. Use a water bath and monitor the temperature closely. Be cautious, as prolonged heating, especially in the presence of nucleophiles or bases, can potentially lead to degradation of the α-bromo ketone moiety.
-
Increase Solvent Volume: The issue may be concentration-dependent. The dissolved concentration might be too low for an efficient reaction rate.[4] Try increasing the amount of solvent to create a more dilute solution. This is often the simplest solution if your reaction scale and vessel size permit.
-
Particle Size Reduction: If you have a crystalline solid, decreasing the particle size by carefully grinding it with a mortar and pestle will increase the surface area, which can enhance the rate of dissolution.[4]
Q3: Can I use a co-solvent system to improve solubility? How do I select and implement one?
A3: Yes, a co-solvent system is an excellent and widely used strategy. It works by modifying the overall polarity of the solvent mixture to better match the solute.
-
Selection: If your primary reaction solvent is polar (e.g., required for another reagent), you can add a less polar, miscible co-solvent in which your bromoethanone derivative is highly soluble. Common choices include adding THF, dioxane, or dimethoxyethane (DME) to more polar media. Conversely, if starting with a non-polar solvent, a small amount of a more polar co-solvent like acetonitrile or DMSO might help if other polar reagents are present.
-
Implementation: The key is gradual addition. First, attempt to dissolve the compound in the solvent where it is most soluble. Then, slowly add this solution to your primary reaction solvent containing the other reagents. Alternatively, you can gradually add the co-solvent dropwise to a suspension of the compound in the primary solvent until a clear solution is achieved.[4] See the detailed protocol in the next section.
Q4: I've tried heating, but my compound precipitates out of solution as soon as it cools. What should I do?
A4: This indicates that the compound has low solubility at lower temperatures in your chosen solvent.[4] You have two primary options:
-
Maintain Reaction Temperature: If the reaction conditions allow, maintain the elevated temperature at which the compound is soluble throughout the duration of the reaction. Ensure your setup (e.g., using a reflux condenser) is appropriate for sustained heating.
-
Find a Better Solvent System: The precipitation indicates that your current solvent is not ideal. The best course of action is to perform a systematic solvent screening (see Guide 1 below) to find a solvent or co-solvent mixture that keeps the material in solution at the desired reaction temperature (e.g., room temperature).
Q5: Are there any non-solvent-based methods to improve dissolution?
A5: Absolutely. Physical methods can be very effective, especially for kinetically slow dissolution processes. The most common and effective method is sonication . Placing the flask in an ultrasonic bath introduces high-frequency sound waves that create micro-cavitations, which agitate the solvent at the solid's surface and rapidly break apart particles, accelerating dissolution.[4] This is particularly useful when gentle heating is not desirable.
In-Depth Troubleshooting & Protocols
Guide 1: Systematic Solvent Screening Protocol
This protocol helps you empirically determine the best solvent for your compound.
Objective: To identify a suitable solvent or co-solvent system for this compound.
Materials:
-
Small, equal amounts of your compound (e.g., 5-10 mg)
-
A selection of test solvents (see table below)
-
A series of small, labeled vials
Procedure:
-
Aliquot Compound: Place a small, pre-weighed amount of the compound into each labeled vial.
-
Initial Solvent Addition: Add a measured volume of the first test solvent (e.g., 0.5 mL) to the corresponding vial.
-
Observe & Agitate: Vigorously shake or vortex the vial for 30-60 seconds. Observe and record the solubility (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Incremental Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent and repeat the agitation and observation. Record the total volume needed for dissolution.
-
Test Heating: If the compound remains insoluble after adding ~2 mL of solvent, gently warm the vial in a water bath and observe any changes. Note if the compound dissolves upon heating and if it precipitates upon cooling.
-
Repeat: Repeat steps 2-5 for each test solvent.
-
Analyze: Compare your results to identify the most effective solvent(s) that provide the desired solubility at a practical concentration and temperature.
Table of Common Laboratory Solvents for Screening
| Solvent | Polarity | Type | Common Uses & Notes |
| Hexanes | Non-Polar | Aprotic | Good for highly lipophilic compounds. |
| Toluene | Non-Polar | Aprotic | Often a good choice for aromatic compounds. |
| Diethyl Ether | Low | Aprotic | Known to be a good solvent for this compound. |
| Chloroform (CHCl₃) | Low | Aprotic | Known to be a good solvent for this compound. |
| Ethyl Acetate (EtOAc) | Medium | Aprotic | Common workup and reaction solvent.[2] |
| Tetrahydrofuran (THF) | Medium | Aprotic | Excellent, versatile solvent for many reactions. |
| Dichloromethane (DCM) | Medium | Aprotic | Versatile, but more polar than CHCl₃. |
| Acetonitrile (MeCN) | Polar | Aprotic | May require a co-solvent. |
| Dimethylformamide (DMF) | Polar | Aprotic | Strong solvent, can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar | Aprotic | Very strong solvent, use with caution. |
| Methanol (MeOH) | Polar | Protic | Known to be a poor solvent for this compound. |
Guide 2: Protocol for Sonication-Assisted Dissolution
Objective: To dissolve the compound using ultrasonic energy, avoiding heat.
Procedure:
-
Preparation: Weigh the desired amount of this compound and place it in the reaction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level inside the vessel.
-
Operation: Turn on the sonicator. Monitor the dissolution visually. For stubborn solids, intermittent swirling of the flask can help.
-
Observation: Continue sonication until the solid is fully dissolved or no further change is observed. This process is typically much faster than simple stirring.[4]
Visual Workflow Guides
Troubleshooting Solubility Issues
A decision-making flowchart for addressing solubility problems during your experiment.
Caption: Troubleshooting workflow for solubility issues.
Implementing a Co-Solvent System
A step-by-step visual guide for using a co-solvent to achieve dissolution.
Caption: Protocol for adding a co-solvent.
Advanced Considerations
-
Reagent Stability: this compound contains an α-bromo ketone, a reactive functional group susceptible to nucleophilic substitution and hydrolysis, especially under basic conditions.[5] Apparent "solubility" issues after adding a basic or nucleophilic reagent might actually be the result of a rapid reaction forming a new, insoluble species. Always monitor your reaction by TLC or another analytical method to distinguish between physical dissolution and chemical reaction.
-
Impact on Workup: The choice of a high-boiling-point solvent (like DMF or DMSO) to achieve solubility can complicate product isolation.[6] Plan your workup and purification strategy accordingly. It may be preferable to use a larger volume of a more volatile solvent than a small volume of a high-boiling one.
References
-
Saeed, S., et al. (2021). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1225–1228. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Hovione Insights. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from Not Voodoo. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from Not Voodoo. [Link]
Sources
- 1. This compound , 95% , 131805-94-2 - CookeChem [cookechem.com]
- 2. Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the technical support center for the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions to common challenges, with a focus on significantly reducing reaction times while maintaining high yield and purity.
The Challenge: Brominating a Deactivated Ketone
The α-bromination of 3',5'-bis(trifluoromethyl)acetophenone presents a unique set of challenges. The two trifluoromethyl (-CF3) groups on the aromatic ring are strongly electron-withdrawing. This property deactivates the carbonyl group, making the α-protons less acidic and slowing down the formation of the enol or enolate intermediate, which is the rate-determining step in acid-catalyzed α-bromination.[1][2] This guide will provide strategies to overcome this kinetic barrier.
Troubleshooting Guide: Accelerating Your Reaction
Question 1: My reaction is incredibly slow, taking over 5 hours for minimal conversion. How can I speed it up?
Answer: A slow reaction is the most common issue with this substrate due to the aforementioned deactivating effect of the trifluoromethyl groups. Here are several approaches to accelerate the synthesis, ranging from simple adjustments to more advanced techniques.
1. Increase Reaction Temperature:
-
Causality: Increasing the temperature provides the necessary activation energy to overcome the barrier to enol formation.
-
Protocol: If you are running the reaction at room temperature, consider gently heating the reaction mixture. A temperature of 50-60 °C in a solvent like acetic acid can significantly increase the rate. However, be mindful that higher temperatures can also promote the formation of side products. It is crucial to monitor the reaction closely by TLC.
2. Employ a More Potent Brominating Agent:
-
Causality: While elemental bromine (Br₂) in acetic acid is a common method, other brominating agents can be more effective for deactivated ketones.
-
Recommendation: Consider using N-Bromosuccinimide (NBS) . NBS can be activated under acidic conditions and often provides cleaner reactions with shorter reaction times.[2]
-
Protocol with NBS:
-
Dissolve 3',5'-bis(trifluoromethyl)acetophenone in a suitable solvent (e.g., acetonitrile or acetic acid).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).
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Add 1.1 equivalents of NBS portion-wise to control the exotherm.
-
Stir at room temperature or heat gently (40-50 °C) while monitoring the reaction by TLC.
-
3. Utilize Microwave Irradiation:
-
Causality: Microwave-assisted organic synthesis can dramatically reduce reaction times by efficiently and uniformly heating the reaction mixture, often leading to higher yields and fewer side products.
-
Protocol:
-
In a microwave-safe vessel, combine 3',5'-bis(trifluoromethyl)acetophenone, 1.1 equivalents of NBS, and a catalytic amount of p-TSA in a minimal amount of a high-boiling polar solvent like acetonitrile or 1,2-dichloroethane.
-
Irradiate the mixture in a microwave reactor at a temperature and time determined by initial small-scale trials (e.g., 100-120 °C for 5-15 minutes).
-
Comparison of Methods to Reduce Reaction Time:
| Method | Typical Reaction Time | Advantages | Disadvantages |
| Conventional Heating (Br₂/AcOH) | 5+ hours | Simple setup | Slow for deactivated substrates, potential for side products |
| NBS with Catalyst | 1-3 hours | Cleaner reaction, easier to handle than Br₂ | Requires catalyst, may still require gentle heating |
| Microwave Irradiation (NBS) | 5-20 minutes | Extremely rapid, often higher yields | Requires specialized equipment |
Question 2: I'm observing the formation of multiple by-products, leading to a low yield of the desired product. What's going wrong?
Answer: By-product formation is often a consequence of harsh reaction conditions or the wrong choice of brominating agent.
-
Dibromination: The formation of the α,α-dibromo ketone can occur if an excess of the brominating agent is used or if the reaction is left for too long. The initial monobromination can make the remaining α-proton more acidic, leading to a second bromination.[3]
-
Solution: Use no more than 1.1 equivalents of the brominating agent and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
-
-
Aromatic Bromination: While the trifluoromethyl groups are deactivating, forcing conditions (high temperature, strong Lewis acids) could potentially lead to bromination on the aromatic ring.
-
Solution: Avoid strong Lewis acid catalysts like AlCl₃ unless you are specifically targeting ring substitution.[4] Stick to protic acid catalysts like acetic acid or p-TSA.
-
Question 3: My yield is low even with good conversion. What are the potential causes and solutions?
Answer: Low isolated yield can be due to product degradation during workup or purification.
-
Workup: The product, this compound, is a lachrymator and can be sensitive to strong bases.
-
Solution: During the aqueous workup, use a mild base like sodium bicarbonate to neutralize the acid. Avoid strong bases like sodium hydroxide which could lead to decomposition.
-
-
Purification:
-
Solution: The product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If column chromatography is necessary, use a minimally activated silica gel and a non-polar eluent system to avoid product degradation on the column.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the α-bromination of 3',5'-bis(trifluoromethyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the acid-catalyzed α-bromination?
A1: The reaction proceeds through a three-step mechanism:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the ketone more susceptible to enolization.
-
Enol formation: A base (which can be the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the enol intermediate. This is the rate-determining step.
-
Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine, forming the α-bromo ketone and regenerating the acid catalyst.[2]
Mechanism Diagram:
Caption: Simplified mechanism of acid-catalyzed α-bromination.
Q2: Can I use basic conditions for this bromination?
A2: While α-bromination can be performed under basic conditions via an enolate intermediate, it is generally not recommended for producing a monobrominated product. The electron-withdrawing effect of the first bromine atom makes the remaining α-proton even more acidic, leading to rapid dibromination.[3] For this reason, acidic conditions are preferred for the synthesis of this compound.
Q3: Which solvent is best for this reaction?
A3: Acetic acid is a common and effective solvent as it also serves as an acid catalyst.[1] For reactions using NBS, acetonitrile is a good choice due to its polarity and ability to dissolve the reagents. For microwave-assisted synthesis, a high-boiling polar solvent like 1,2-dichloroethane or acetonitrile is suitable.
Q4: How do the trifluoromethyl groups affect the reaction kinetics?
A4: The strong electron-withdrawing nature of the trifluoromethyl groups destabilizes the partial positive charge that develops on the carbonyl carbon during enol formation, thereby increasing the activation energy for this rate-determining step.[5][6] This is the primary reason for the sluggish reactivity of 3',5'-bis(trifluoromethyl)acetophenone compared to unsubstituted acetophenone.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. researchgate.net [researchgate.net]
Minimizing the formation of diastereomers in reactions with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block and facing challenges with stereochemical control. The formation of diastereomers is a common hurdle when creating new stereocenters. This document provides in-depth troubleshooting advice and frequently asked questions to help you minimize undesired isomer formation and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): Understanding the Stereochemical Challenge
This section addresses fundamental questions regarding the stereochemical behavior of this compound.
Q1: What makes this compound prone to forming diastereomers in reactions?
A: The ketone itself is prochiral, meaning it has two distinct faces (re and si). Diastereomers are formed when a reaction creates a new stereocenter at the carbonyl carbon, and at least one other stereocenter already exists in the reacting partner (e.g., a chiral nucleophile) or is formed simultaneously.[1][2] The reaction of an achiral nucleophile with this ketone under achiral conditions would produce a racemic mixture of enantiomers. However, in advanced synthetic applications, you are often reacting it with complex, chiral molecules, leading to a mixture of diastereomers that can be difficult to separate and represent a loss of yield.
Q2: Which structural features of this ketone are most influential for stereocontrol?
A: Two primary features dictate the stereochemical outcome of nucleophilic additions:
-
The 3,5-Bis(trifluoromethyl)phenyl Group: This is a sterically demanding group. Its large size plays a crucial role in established stereochemical models like the Felkin-Anh model, which predicts that a nucleophile will preferentially attack from the face opposite the largest substituent at the adjacent carbon.[3][4][5]
-
The α-Bromo Substituent: The bromine atom has a dual influence. It is an electronegative group, which can alter the preferred transition state geometry due to electronic repulsion or hyperconjugation effects.[5] Crucially, it can also act as a Lewis basic site, enabling it to chelate (form a ring) with a metal cation from the reagent (e.g., Mg²⁺ from a Grignard reagent). This chelation locks the conformation of the molecule, forcing the nucleophile to attack from a specific face, a phenomenon known as chelation control.[6][7][8]
Q3: What are the key theoretical models I should consider for predicting the major diastereomer?
A: The diastereomeric outcome of nucleophilic additions to this α-bromo ketone is typically a competition between two primary models:
-
Felkin-Anh (or Cornforth-Evans) Model: This non-chelation model prioritizes minimizing steric hindrance. The largest group (the aryl ring) or the most electronegative group (bromine) orients itself perpendicular to the carbonyl bond to avoid steric clash with the incoming nucleophile.[3][9] The nucleophile then attacks along the least hindered trajectory.
-
Cram-Chelation Model: This model applies when the α-substituent (bromine) can chelate with a Lewis acidic metal center from the reagent. This forms a rigid five-membered ring intermediate, which sterically blocks one face of the carbonyl, directing the nucleophile to attack from the opposite, unhindered face.[6][9][10] The strength of chelation is dependent on the Lewis acidity of the metal and the coordinating ability of the solvent.
The prevailing mechanism, and thus the major product, can often be controlled by carefully selecting the reaction conditions.
Troubleshooting Guide: Optimizing Diastereoselectivity
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: My reaction produces a poor diastereomeric ratio (dr), close to 1:1.
A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is minimal. Here’s how to increase this energy gap and favor one outcome.
-
Plausible Cause: The reaction temperature is too high, providing enough thermal energy to overcome the small activation energy barrier between the two competing pathways.
-
Solution 1: Decrease the Reaction Temperature. Lowering the temperature is one of the most effective ways to improve diastereoselectivity. Reactions are often run at 0 °C, -20 °C, or even -78 °C. A lower temperature makes the reaction more sensitive to subtle differences in activation energies, favoring the lowest-energy transition state.
-
Plausible Cause: The nucleophile or substrate lacks a strong stereochemical bias.
-
Solution 2: Modify Reagents for Steric Influence. If possible, increase the steric bulk of either the nucleophile or a protecting group elsewhere in the molecule. This can amplify the steric interactions that govern Felkin-Anh control, leading to a greater preference for one diastereomer.
-
Plausible Cause: The solvent is interfering with the desired control mechanism.
-
Solution 3: Optimize the Solvent System. Solvents play a critical role, particularly in chelation control.
-
To Promote Chelation Control: Use non-coordinating solvents like toluene or dichloromethane (DCM). These solvents do not compete with the α-bromo group for coordination to the metal center, favoring the rigid chelated intermediate.[7]
-
To Promote Felkin-Anh Control: Use strongly coordinating ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O). These solvents will solvate the metal cation, preventing it from forming a chelate with the substrate and allowing non-chelation models to dominate.
-
Problem 2: The diastereomeric ratio is inconsistent between experiments.
Inconsistency often points to a delicate balance between competing mechanisms or sensitivity to trace impurities like water.
-
Plausible Cause: A borderline competition between the Felkin-Anh and chelation-controlled pathways. Small, uncontrolled variations in reagent addition, temperature, or solvent purity can tip the balance.
-
Solution 1: Force a Single, Dominant Control Pathway. Instead of trying to balance the two, deliberately choose conditions that strongly favor one. The table below summarizes how to direct the reaction towards a specific outcome.
| Control Model Desired | Recommended Conditions | Rationale |
| Chelation Control | Reagents: Grignard (RMgX), Organozinc (R₂Zn)[9][11] Solvents: Toluene, Dichloromethane (DCM) Temperature: -78 °C to 0 °C | Non-coordinating solvents and Lewis acidic metal centers (Mg, Zn) promote the formation of a rigid 5-membered chelate with the carbonyl oxygen and α-bromine.[7] |
| Felkin-Anh Control | Reagents: Organolithium (RLi), Hydrides (NaBH₄, LiAlH₄) Solvents: Tetrahydrofuran (THF), Diethyl Ether Temperature: -78 °C to 0 °C | Coordinating solvents solvate the metal cation, preventing chelation. Less Lewis-acidic metals (Li, Na) are also less likely to form strong chelates. |
-
Plausible Cause: The reaction is sensitive to moisture or air.
-
Solution 2: Ensure Rigorously Anhydrous Conditions. Water can hydrolyze organometallic reagents and alter the coordination sphere of the metal, leading to inconsistent results. Always use freshly distilled, anhydrous solvents, flame-dried glassware, and maintain a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen). This is especially critical for stereoselective reductions, such as the Corey-Itsuno reduction, where water can significantly impact enantiomeric and diastereomeric excesses.[12][13]
Problem 3: The major product is the undesired diastereomer.
This occurs when the kinetically favored pathway leads to the wrong isomer. The goal is to change the reaction conditions to favor the alternative transition state.
-
Plausible Cause: The default reaction pathway (e.g., Felkin-Anh) is highly selective for the undesired isomer.
-
Solution 1: Switch from Non-Chelation to Chelation Control (or vice versa). This is the most powerful strategy for inverting stereoselectivity. If your reaction in THF (favoring Felkin-Anh) gives the wrong isomer, switch to a Grignard reagent in toluene to force the chelation pathway, which often yields the opposite diastereomer.
-
Plausible Cause: The chosen chiral reagent or catalyst has an inherent facial bias that produces the undesired isomer.
-
Solution 2: Employ a Chiral Auxiliary or a Different Catalyst Enantiomer.
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine amide) to your nucleophile can create a highly ordered transition state.[14][15][16][17] The auxiliary's steric bulk effectively blocks one face of the nucleophile, providing excellent stereocontrol, often with the ability to choose the auxiliary that gives the desired diastereomer.
-
Catalyst Enantiomer: For catalytic reactions, such as the Corey-Itsuno-Shibata (CBS) reduction, both enantiomers of the catalyst are typically available.[18][19][20] If the (S)-catalyst gives the undesired alcohol configuration, using the (R)-catalyst will produce the opposite enantiomer, which may correspond to your desired diastereomer in the full molecule.
-
Visualizing the Control Mechanisms
To better understand the competing pathways, the following diagrams illustrate the key transition state models.
Caption: Competing pathways for nucleophilic addition.
Caption: Troubleshooting decision tree for diastereoselectivity.
Exemplary Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions on a small scale first to establish the optimal conditions for your specific substrate and nucleophile.
Protocol 1: Diastereoselective Grignard Addition (Chelation-Controlled)
This protocol is designed to favor the formation of the diastereomer predicted by the Cram-chelation model.
-
Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Setup: In the flask, dissolve this compound (1.0 eq) in anhydrous toluene (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Grignard reagent (e.g., vinylmagnesium bromide, 1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching: Slowly quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.[21]
Protocol 2: Diastereoselective Reduction using Corey-Itsuno-Shibata (CBS) Reagent
This protocol achieves a highly enantioselective (and thus diastereoselective if other stereocenters are present) reduction of the ketone to a secondary alcohol.[13][18][19]
-
Glassware Preparation: Flame-dry a round-bottom flask as described in Protocol 1.
-
Catalyst Setup: To the flask, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M solution in toluene). Dilute with anhydrous THF (to make a 0.2 M solution with respect to the ketone).
-
Cooling: Cool the catalyst solution to -20 °C.
-
Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir for 10 minutes to allow for complex formation.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir at -20 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Slowly quench the reaction by adding methanol dropwise until gas evolution ceases.
-
Workup: Warm to room temperature, add 1 M HCl, and stir for 30 minutes. Extract with ethyl acetate (3x), combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate.
-
Analysis: Purify and analyze as described in Protocol 1.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(7), 541-604. [Link]
-
NROChemistry. Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. [Link]
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 132(12), 4387–4398. [Link]
-
Wikipedia. (2023). Asymmetric induction. [Link]
-
Stanton, G. R., & Walsh, P. J. (2013). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 46(11), 2597–2609. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
-
Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(15), 1845-1847. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. | Semantic Scholar [semanticscholar.org]
- 9. Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]
- 11. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
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- 20. Elias James Corey - Wikipedia [en.wikipedia.org]
- 21. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
Technical Support Center: Safe Quenching Procedures for Reactions with 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the technical support center for handling and quenching reactions involving 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing reactions with this highly reactive α-bromoketone. Our goal is to equip you with the necessary knowledge to not only perform procedures correctly but to understand the underlying chemical principles for a safer and more effective laboratory practice.
Introduction to this compound
This compound is a valuable building block in organic synthesis, frequently employed for the introduction of the 3,5-bis(trifluoromethyl)phenacyl group.[1][2] Its utility stems from the presence of two key electrophilic sites: the carbon of the carbonyl group and the α-carbon bearing the bromine atom.[3] This dual reactivity makes it a versatile reagent for constructing complex molecules, including various heterocycles.[1][3] However, its high reactivity also necessitates careful handling and well-designed quenching procedures to neutralize any unreacted material and ensure the safety of the researcher and the integrity of the experiment.
This guide provides a comprehensive overview of safe quenching procedures, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a lachrymator and a skin and respiratory tract irritant.[4][5] As an α-bromoketone, it is a potent electrophile and can react with biological nucleophiles, necessitating the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]
Q2: Why is quenching necessary for reactions involving this compound?
A2: Quenching is a critical step to neutralize any unreacted this compound at the end of a reaction. Due to its high reactivity, residual α-bromoketone can lead to the formation of unwanted byproducts during workup and purification.[7] More importantly, it poses a safety risk if not properly neutralized before disposal or subsequent handling.
Q3: What are the most common quenching agents for α-bromoketones?
A3: The most common quenching agents are mild nucleophiles that can readily react with the α-bromoketone without interfering with the desired product. These include:
-
Aqueous solutions of sodium thiosulfate (Na₂S₂O₃): A common and effective quenching agent that reacts with the α-bromoketone.[8][9]
-
Aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃): These are also effective reducing agents for quenching electrophilic bromine compounds.[8][9]
-
Weak amine bases: Dilute solutions of amines like triethylamine or diisopropylethylamine can be used, but their application is context-dependent as they can sometimes promote side reactions.
Q4: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?
A4: Using strong bases like NaOH is generally not recommended for quenching reactions with α-bromoketones.[10] Strong bases can promote undesirable side reactions such as the Favorskii rearrangement or elimination of HBr to form an α,β-unsaturated ketone.[7][11] It is preferable to use a milder quenching agent to avoid these complications.
Q5: My reaction mixture turned cloudy or formed a precipitate after adding sodium thiosulfate. What is happening and how can I resolve this?
A5: The formation of a precipitate, often elemental sulfur, can occur if the reaction mixture is acidic when sodium thiosulfate is added.[9] To avoid this, you can neutralize the reaction mixture with a mild base like sodium bicarbonate before adding the thiosulfate solution. If a sulfur precipitate has already formed, it can often be removed by filtering the mixture through a pad of celite before proceeding with the workup.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during the quenching and workup of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Violent or Uncontrolled Exothermic Reaction During Quenching | 1. The reaction mixture is too concentrated. 2. The quenching agent is being added too quickly. 3. The reaction was not cooled sufficiently before quenching. | 1. Dilute the reaction mixture with a suitable solvent before quenching. 2. Add the quenching agent slowly and portion-wise, with vigorous stirring.[9] 3. Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before and during the addition of the quenching agent.[9] |
| Incomplete Quenching (Persistent Lachrymatory Odor or Reactivity) | 1. Insufficient amount of quenching agent was used. 2. Poor mixing of biphasic reaction mixtures. | 1. Add more of the quenching solution in portions until the reaction is complete (e.g., as determined by TLC analysis). 2. Ensure vigorous stirring to facilitate contact between the organic and aqueous layers.[9] |
| Formation of an Emulsion During Aqueous Workup | 1. Vigorous shaking of the separatory funnel. 2. High concentration of salts in the aqueous layer. | 1. Gently invert the separatory funnel instead of shaking vigorously.[9] 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[12] |
| Low Yield of Desired Product After Workup | 1. Product degradation due to prolonged exposure to acidic or basic conditions. 2. Undesired side reactions (e.g., elimination, Favorskii rearrangement) during the reaction or quench.[7] | 1. Minimize the time the product is in contact with acidic or basic aqueous solutions during workup. 2. Use a mild quenching agent and maintain a low temperature during the quench. Analyze the crude product to identify any major byproducts, which can help in optimizing the reaction conditions.[7] |
Detailed Step-by-Step Quenching Protocol
This protocol provides a general and safe procedure for quenching a reaction where this compound was used as an electrophile.
Materials:
-
Reaction mixture containing unreacted this compound.
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Ice bath.
-
Separatory funnel.
-
Erlenmeyer flask.
-
Magnetic stirrer and stir bar.
Procedure:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath to 0-5 °C.[9] This is crucial to control any potential exotherm during the quenching process.
-
Dilute the Reaction Mixture (Optional but Recommended): If the reaction was run at a high concentration, dilute it with the same organic solvent used for the reaction to help dissipate heat during the quench.
-
Neutralize Acidity (If Applicable): If the reaction was run under acidic conditions, slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This step is important to prevent the decomposition of sodium thiosulfate.
-
Add the Quenching Agent: While maintaining the temperature at 0-5 °C and with vigorous stirring, slowly add the 10% aqueous sodium thiosulfate solution dropwise.
-
Monitor the Quench: The progress of the quench can be monitored by Thin Layer Chromatography (TLC) by spotting for the disappearance of the this compound starting material.
-
Warm to Room Temperature: Once the addition of the quenching agent is complete and the reaction is quenched, remove the ice bath and allow the mixture to warm to room temperature with continued stirring for 15-30 minutes.
-
Phase Separation and Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add water and the extraction solvent. Separate the organic layer from the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Brine (to help break any emulsions and remove residual water).[12]
-
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visualization of the Quenching Workflow
The following diagram illustrates the decision-making process and workflow for the safe quenching of reactions involving this compound.
Caption: A workflow diagram for the safe quenching of this compound.
References
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5111. [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Noël, T., & Hessel, V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
-
Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888. [Link]
-
Noël, T., & Hessel, V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
-
Aamer. (n.d.). Organic Reaction Workup Guide. Scribd. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
de la Torre, A., & Portilla, J. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(21), 3872. [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. Retrieved from [Link]
-
Chemcasts. (2003, October 3). Thermophysical Properties of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone. Retrieved from [Link]
-
Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868–870. [Link]
-
Chandrashekharappa, S., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. ResearchGate. [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
Sources
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Impact of solvent choice on the synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Welcome to the technical support center for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. The following troubleshooting advice and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes, with a specific focus on the critical role of solvent selection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion to the Product
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material, 3',5'-bis(trifluoromethyl)acetophenone.
Potential Causes & Solutions:
-
Deactivated Aromatic Ring: The two trifluoromethyl groups are strongly electron-withdrawing, which can hinder the necessary enolization for bromination.[1]
-
Solution: Consider using a more reactive brominating system or adjusting reaction conditions. While molecular bromine (Br₂) is common, N-Bromosuccinimide (NBS) with an acid catalyst or pyridine hydrobromide perbromide can be more effective.[1]
-
-
Insufficient Acid Catalysis: Acid-catalyzed enolization is often the rate-determining step in the α-bromination of ketones.[2][3]
-
Inappropriate Solvent Choice: The solvent must effectively dissolve the starting acetophenone and the brominating agent.
-
Solution: While acetic acid is a common choice, if solubility is an issue, consider alternative solvents. Dichloromethane has been shown to be an excellent choice for α-bromination of some acetophenones with NBS.[5]
-
Issue 2: Formation of Multiple Byproducts
Symptom: TLC plate shows multiple spots, and the crude NMR spectrum is complex, indicating the presence of impurities.
Potential Causes & Solutions:
-
Over-bromination (Dibromination): The formation of a dibrominated product at the α-position is a common side reaction.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use of slightly more than one equivalent of bromine is typical.[6] Adding the bromine solution dropwise at a low temperature can also help to prevent over-bromination.
-
-
Ring Bromination: Although the 3,5-bis(trifluoromethyl)phenyl ring is electron-deficient, harsh reaction conditions could potentially lead to aromatic substitution.
-
Solution: Employ milder reaction conditions. This includes using a less reactive brominating agent, lowering the reaction temperature, and minimizing the reaction time.[1] Monitoring the reaction closely by TLC is crucial.
-
-
Solvent Reactivity: Some solvents can react with bromine or the reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the yield and selectivity of the reaction?
The solvent plays a multifaceted role in the α-bromination of ketones:
-
Solubility: The solvent must dissolve both the starting ketone and the brominating agent to ensure a homogeneous reaction mixture, which is crucial for achieving a good reaction rate and yield.
-
Polarity and Enolization: The equilibrium between the keto and enol tautomers is fundamental to the reaction mechanism.[2] Polar protic solvents, like acetic acid, can facilitate the protonation of the carbonyl oxygen, which is the first step in acid-catalyzed enolization.[2][9] However, solvent polarity appears to have a minor effect on the overall reaction rate for some electrophilic brominations.[10]
-
Reaction with Intermediates: Protic solvents like alcohols can potentially react with the product or intermediates. In contrast, aprotic solvents like dichloromethane or ethers are generally non-reactive and serve primarily as a medium for the reaction.[11][12]
-
Work-up and Purification: The choice of solvent can also affect the ease of product isolation. A solvent with a lower boiling point can be more easily removed under reduced pressure.
Q2: What are the advantages and disadvantages of using acetic acid as a solvent?
Advantages:
-
Dual Role: It acts as both a solvent and an acid catalyst, promoting the formation of the enol intermediate necessary for the reaction.[2][3]
-
Good Solubility: It is often effective at dissolving acetophenone derivatives.
-
Established Use: It is a well-documented solvent for the bromination of ketones.[12]
Disadvantages:
-
Acidity Limitations: Its acidity may not be suitable for substrates with acid-sensitive functional groups.[13]
-
Difficult Removal: Its high boiling point (118 °C) can make it difficult to remove completely during work-up.
-
Potential for Side Reactions: Under certain conditions, it could potentially participate in side reactions.
Q3: When should I consider using an aprotic solvent like dichloromethane (DCM) or an ether?
Aprotic solvents should be considered in the following scenarios:
-
Substrate Sensitivity: If your starting material or desired product is sensitive to acid, using an inert aprotic solvent with a catalytic amount of a non-protic acid catalyst might be a better approach.
-
Alternative Brominating Agents: When using brominating agents like N-Bromosuccinimide (NBS), aprotic solvents such as dichloromethane have been shown to provide excellent selectivity for mono-bromination.[5]
-
Ease of Work-up: Solvents like DCM (boiling point ~40 °C) and diethyl ether (boiling point ~35 °C) are volatile and can be easily removed, simplifying product isolation.[12]
Q4: Are there any "green" or more sustainable solvent alternatives?
The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents.[14][15] While traditional solvents for bromination often include halogenated hydrocarbons, some alternatives could be explored:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that is a safer alternative to THF and diethyl ether.[15]
-
Ionic Liquids: These have been explored as greener alternatives in some halogenation reactions due to their low volatility and potential for recyclability, leading to enhanced yields and reduced reaction times.[16]
When considering a new solvent, it is crucial to evaluate its compatibility with the reaction conditions and its impact on yield and purity through small-scale trials.
Data Summary
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Glacial Acetic Acid | Protic | 118 | Acts as both solvent and catalyst; can be difficult to remove.[2][4] |
| Dichloromethane (DCM) | Aprotic | 39.6 | Good for acid-sensitive substrates; volatile and easy to remove.[5] |
| Methanol | Protic | 64.7 | Can be used with molecular bromine and HCl catalyst; potential for side reactions.[17] |
| Diethyl Ether | Aprotic | 34.6 | Anhydrous conditions are important; highly flammable.[12] |
| Carbon Tetrachloride | Aprotic | 76.7 | Inert solvent, but its use is discouraged due to toxicity and environmental concerns.[7] |
Experimental Protocols
General Protocol for α-Bromination using Bromine in Acetic Acid
-
Dissolve the 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water to remove acetic acid, and then with a dilute solution of sodium bisulfite to quench any remaining bromine.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain the pure this compound.
Visual Diagrams
Solvent Selection Workflow
Caption: Decision workflow for solvent selection in the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the bromination of 3',5'-bis(trifluoromethyl)acetophenone.
References
-
Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions? Retrieved from [Link]
-
Mitrofanov, I., Sansonetti, S., Abildskov, J., Sin, G., & Gani, R. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace. Retrieved from [Link]
-
Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., Hunt, A. J., McElroy, C. R., & Sherwood, J. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
-
ResearchGate. (2022). A stable organic solution of bromine? Retrieved from [Link]
-
Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
NIH National Library of Medicine. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
-
NIH National Library of Medicine. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]
-
YouTube. (2023). Alpha Halogenation of Ketones and Aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Retrieved from [Link]
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Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
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Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Angene. (n.d.). Exploring 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: Properties and Applications. Retrieved from [Link]
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NIH National Library of Medicine. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in discovery pipelines. The compound 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone is a key building block in the synthesis of various pharmacologically active molecules, making the certainty of its structure paramount.
This guide provides an in-depth comparison of the analytical techniques used to validate the structure of this α-bromo ketone. We will focus on the definitive elucidation by single-crystal X-ray crystallography and contrast its capabilities with those of complementary spectroscopic methods. Our approach is to not only present the data but to explain the causality behind the experimental choices, ensuring a trustworthy and authoritative understanding of the validation process.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is universally regarded as the definitive method for determining the absolute structure of a crystalline solid. Unlike indirect spectroscopic methods that provide information about connectivity and chemical environments, crystallography provides a direct, three-dimensional map of electron density within the molecule. This allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture and its arrangement in the solid state.
Causality in Experimental Design
The choice to pursue crystallographic validation for a critical intermediate like this compound is driven by the need for certainty. The presence of a reactive bromoacetyl group and a sterically demanding bis(trifluoromethyl)phenyl moiety makes it essential to confirm not just the connectivity but also the preferred conformation, which can influence its reactivity in subsequent synthetic steps.
Experimental Protocol: From Synthesis to Structure
Step 1: Synthesis of this compound The synthesis is a direct α-bromination of the corresponding acetophenone, a common method for preparing such intermediates.[1][2][3]
-
A solution of 3,5-bis(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Molecular bromine (1.0 eq) dissolved in the same solvent is added dropwise to the stirred solution at room temperature. The reaction is often carried out in an acidic medium to facilitate the formation of the enol intermediate, which is the nucleophile in the bromination reaction.[1][4]
-
The reaction is stirred for several hours (e.g., 5 hours) at room temperature to ensure complete conversion.[1][5]
-
Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent like ethyl acetate.
-
The organic layer is washed sequentially with water and a sodium bicarbonate solution to remove acid impurities, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product as a light-yellow solid.[1][5]
Step 2: Crystallization Obtaining diffraction-quality single crystals is often the most challenging step. For this compound, slow evaporation of a solution in a suitable solvent system is effective.
-
The synthesized solid is dissolved in a minimal amount of a good solvent (e.g., ethyl acetate, chloroform).
-
A "poor" solvent (e.g., hexanes) is slowly added until the solution becomes slightly turbid.
-
The vial is loosely capped and left undisturbed at room temperature. Slow evaporation of the solvent mixture over several days should afford single crystals suitable for diffraction.
Step 3: X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (e.g., 153 K) to minimize thermal vibrations, resulting in a higher quality diffraction pattern.[5]
-
X-ray data are collected using a specific radiation source, typically Molybdenum (Mo Kα).
-
The collected diffraction data are processed to solve the crystal structure, often using software packages like the SHELX suite.[5] The model is then refined to achieve the best fit with the experimental data.
Caption: Experimental workflow for crystallographic validation.
Crystallographic Data and Structural Insights
The crystallographic analysis provides a wealth of precise data, summarized below.
| Parameter | Value | Significance |
| Chemical Formula | C₁₀H₅BrF₆O | Confirms the elemental composition. |
| Molecular Weight | 335.04 g/mol | Consistent with the expected structure. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[1][5] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[1][5] |
| Unit Cell Dimensions | a = 14.156 Å, b = 5.011 Å, c = 15.535 Å, β = 104.31° | Precise measurements of the repeating unit in the crystal lattice.[5] |
| Molecules per Unit Cell (Z) | 4 | Indicates four molecules occupy each unit cell.[1][6] |
| Key Torsion Angle (O1—C2—C1—Br1) | 0.3(5)° | This near-zero angle definitively shows a syn orientation of the carbonyl group and the bromine atom, a crucial conformational detail.[1][2][5] |
The structure reveals a preference for the bromine atom and the carbonyl oxygen to be oriented in the same plane (syn conformation).[1][5] This conformation is critical for understanding the molecule's reactivity, as it influences the accessibility of the electrophilic carbonyl carbon and the α-carbon. Furthermore, the crystal packing is stabilized by a network of weak intermolecular interactions, including C—H⋯Br and F⋯F contacts, which dictate the macroscopic properties of the solid.[1][2][6]
Part 2: Comparative Analysis with Spectroscopic Techniques
While crystallography provides the ultimate answer, it requires a suitable single crystal, which is not always attainable. Therefore, a combination of spectroscopic techniques is the routine and essential method for structural characterization. The data from these methods should be fully consistent with the crystallographic structure, providing a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful spectroscopic tool for determining the connectivity of a molecule in solution. ¹H NMR identifies the chemical environments and neighboring protons for all hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.
Experimental Data and Interpretation: The NMR data for this compound are highly informative and align perfectly with the confirmed crystal structure.[1][5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment and Interpretation |
| ¹H | 4.48 | singlet | 2H | Corresponds to the two equivalent protons of the methylene group adjacent to the bromine and carbonyl (-COCH₂ Br). The singlet nature indicates no adjacent protons. |
| ¹H | 8.13 | singlet | 1H | Assigned to the proton at the C4 position of the phenyl ring, situated between the two trifluoromethyl groups. |
| ¹H | 8.44 | singlet | 2H | Assigned to the two equivalent protons at the C2 and C6 positions of the phenyl ring. |
| ¹³C | 29.46 | - | - | The methylene carbon (-C H₂Br), shifted downfield by the adjacent electron-withdrawing bromine and carbonyl groups. |
| ¹³C | 120.00-135.31 | - | - | A series of signals corresponding to the aromatic carbons, including the characteristic quartet pattern for the carbons of the trifluoromethyl (-CF₃) groups due to C-F coupling. |
| ¹³C | 188.81 | - | - | The carbonyl carbon (C =O), appearing at a characteristic downfield shift for a ketone. |
Comparison with Crystallography: NMR confirms the molecular skeleton: a bromo-methyl group, a ketone, and a 1,3,5-trisubstituted phenyl ring. However, it does not directly provide information on bond lengths, angles, or the syn conformation observed in the crystal structure.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: This technique validates the molecular weight and elemental formula. For this compound, high-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of C₁₀H₅BrF₆O, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). This confirms that no unexpected atoms were incorporated during the synthesis.
-
Infrared Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum would be dominated by a strong absorption band around 1700-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a ketone. This provides quick confirmation of the key functional group.
Caption: Convergence of analytical data for structural validation.
Conclusion: A Multi-Faceted Approach to Certainty
This guide demonstrates that while multiple analytical techniques provide strong, converging evidence for the structure of this compound, single-crystal X-ray crystallography stands alone in its ability to provide unambiguous proof.
-
Spectroscopy (NMR, MS, IR) collectively confirms the molecular formula, functional groups, and atomic connectivity, effectively building the 2D picture of the molecule.
-
Crystallography takes this a step further, providing the precise 3D arrangement of every atom. It validates the spectroscopic interpretation and reveals subtle but critical details, such as the syn conformation between the carbonyl and bromine, which has direct implications for the compound's chemical behavior.
For any high-stakes application, particularly in pharmaceutical development, relying solely on spectroscopic data for a novel or critical compound carries inherent risk. The gold-standard validation provided by crystallography eliminates structural ambiguity, ensuring that subsequent research and development efforts are built on a solid and trustworthy foundation.
References
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Chandrashekharappa, S., Bairagi, K. M., Mohan, M. K., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 868–870. Available at: [Link]
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Chandrashekharappa, S., Bairagi, K. M., Mohan, M. K., et al. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. ResearchGate. Available at: [Link]
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IUCr Journals. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Available at: [Link]
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PubMed. (2018). Crystal structure of 1-[3,5-bis-(tri-fluoro-meth-yl)phen-yl]-2-bromo-ethan-1-one. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Brominating Agents for Acetophenones
The α-bromination of acetophenones is a fundamental transformation in organic synthesis, yielding α-bromoacetophenones that serve as pivotal intermediates in the pharmaceutical and fine chemical industries.[1][2][3] These versatile precursors, featuring two electrophilic sites, are instrumental in constructing a diverse range of biologically active molecules, including anti-inflammatory agents and complex heterocyclic systems.[1] However, the classical approach using molecular bromine (Br₂) is fraught with challenges, including high toxicity, corrosiveness, difficult handling, and potential for undesirable side reactions like aromatic ring bromination.[2][4][5]
This guide provides an in-depth comparison of modern, alternative brominating agents, offering a safer, more selective, and often more efficient path to these valuable synthetic building blocks. We will delve into the mechanisms, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
The Core Mechanism: Acid-Catalyzed Enolization
Understanding the underlying mechanism of α-bromination is crucial for optimizing reaction conditions and ensuring selectivity. Under acidic conditions, the reaction proceeds via an enol intermediate. The rate-determining step is the formation of this enol, which is independent of the bromine concentration.[1]
The process unfolds in three key steps:
-
Protonation: The carbonyl oxygen is protonated by an acid catalyst.
-
Enol Formation: A proton is removed from the α-carbon, leading to the formation of a nucleophilic enol intermediate. This is the slowest step in the reaction.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine source, yielding the α-brominated product and regenerating the acid catalyst.[1][6]
Caption: Acid-catalyzed α-bromination of acetophenone.
Comparative Analysis of Brominating Agents
The choice of brominating agent and catalytic system profoundly influences reaction efficiency, selectivity (α-position vs. aromatic ring), and safety. Below is a comparison of several leading alternatives to molecular bromine.
| Brominating Agent/System | Typical Conditions | Avg. Time | Avg. Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) / p-TSA | Dichloromethane, 80°C (Microwave) | 30 min | >90% | Advantages: Solid, easy to handle; high yields; rapid reaction with microwave.[7] Disadvantages: Requires catalyst; poor thermal stability.[2] |
| NBS / Silica Gel | Methanol, Reflux | 5-20 min | ~95% | Advantages: Inexpensive, readily available catalyst; very short reaction times; high yields.[8] Disadvantages: Heterogeneous reaction may require efficient stirring. |
| Copper(II) Bromide (CuBr₂) | Chloroform/Ethyl Acetate, Reflux | 3-4 hours | Good | Advantages: Highly selective for α-bromination; heterogeneous method simplifies work-up.[9][10] Disadvantages: Requires stoichiometric amounts of copper salt; longer reaction times. |
| Pyridine Hydrobromide Perbromide | Acetic Acid, 90°C | 3 hours | ~85% | Advantages: Stable, non-volatile solid; safer alternative to liquid Br₂.[2][11] Disadvantages: Can require elevated temperatures. |
| Electrochemical (NH₄Br / H₂SO₄) | H₂O:CH₃CN, Ambient Temp. | 5 hours | ~80% | Advantages: "Green" method avoids bulk reagents; in situ generation of bromine enhances safety.[12][13][14] Disadvantages: Requires specialized equipment; longer reaction times. |
| H₂O₂-HBr System | "On water", Room Temp. | Variable | 69-97% | Advantages: Inexpensive and environmentally benign reagents; avoids organic solvents.[15] Disadvantages: Selectivity can be an issue with activated aromatic rings. |
| Ionic Liquid (Brønsted Acidic) | Ultrasound Irradiation | Short | Good | Advantages: Acts as a recyclable catalyst and medium; ultrasound can accelerate the reaction.[16] Disadvantages: Cost and recovery of the ionic liquid. |
In-Depth Experimental Protocols
A robust protocol is a self-validating system. The following methodologies are presented with explanations for key steps, ensuring reproducibility and understanding.
Protocol 1: α-Bromination using N-Bromosuccinimide (NBS) and p-TsOH
This method is valued for its efficiency and the use of a readily available acid catalyst to facilitate enol formation. Microwave irradiation dramatically reduces reaction time.
Rationale: p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for the acid-catalyzed enolization of the acetophenone.[7] NBS serves as the electrophilic bromine source. Dichloromethane is a suitable solvent that is relatively inert under these conditions.
Materials:
-
Substituted Acetophenone (5.0 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.5 mmol)
-
Dichloromethane (20 mL)
-
Microwave reactor vial
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the substituted acetophenone (5.0 mmol), NBS (5.5 mmol), and p-TsOH (0.5 mmol).
-
Solvent Addition: Add dichloromethane (20 mL) to the vial and seal it.
-
Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at 80°C for 30 minutes.[3] The use of microwave energy accelerates the rate of reaction by efficient and uniform heating.
-
Work-up: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH, followed by a brine wash to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Selective Bromination with Copper(II) Bromide
This heterogeneous method is particularly useful for achieving high selectivity for α-bromination, as CuBr₂ acts as both the bromine source and a Lewis acid catalyst to promote enolization.[9]
Rationale: The reaction proceeds by the enolization of the ketone, which is then brominated by the CuBr₂. The resulting Cu(I)Br is insoluble and precipitates, driving the reaction forward. The heterogeneous nature allows for a straightforward filtration to remove copper salts.
Materials:
-
Acetophenone (10 mmol)
-
Copper(II) Bromide (CuBr₂) (22 mmol)
-
Ethyl acetate / Chloroform solvent mixture (1:1, 50 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Suspend CuBr₂ (22 mmol) in the ethyl acetate/chloroform solvent mixture (50 mL) in a round-bottom flask.
-
Substrate Addition: Add the acetophenone (10 mmol) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change from the black of CuBr₂ to the white of CuBr.
-
Monitoring: Continue refluxing for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated copper(I) bromide and any unreacted copper(II) bromide.
-
Concentration: Wash the filter cake with a small amount of ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude product is often of high purity but can be recrystallized if necessary.
Caption: General workflow for α-bromination experiments.
Conclusion and Future Outlook
The development of alternative brominating agents has significantly advanced the synthesis of α-bromoacetophenones, moving the field towards safer, more sustainable, and highly efficient chemical manufacturing.[17] Reagents like NBS and pyridine hydrobromide perbromide offer solid, manageable alternatives to hazardous liquid bromine, while catalytic systems involving copper, silica gel, and electrochemistry provide pathways with enhanced selectivity and greener profiles.[2][8][9][12]
For researchers and drug development professionals, the choice of agent will depend on factors such as substrate scope, required scale, available equipment, and cost. For rapid, high-yield synthesis on a lab scale, microwave-assisted NBS bromination is an excellent choice.[7] For processes where selectivity is paramount and metal contamination can be managed, CuBr₂ remains a robust option.[10] As the field continues to evolve, the integration of continuous flow technologies and biocatalysis promises to further refine these essential transformations, aligning powerful synthetic capability with the principles of green chemistry.[4][5]
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A Comparative Guide to the Reactivity of α-Haloketones: 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone vs. 2-bromoacetophenone
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. α-Haloketones are a critical class of intermediates, valued for their bifunctional nature which allows for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two such ketones: 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone and the more conventional 2-bromoacetophenone. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental methodologies.
Introduction: The Versatile Reactivity of α-Haloketones
α-Haloketones are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement results in a molecule with two key electrophilic sites: the carbonyl carbon and the α-carbon. The inherent reactivity of the α-carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent carbonyl group. This polarization of the C-X bond renders the α-carbon highly susceptible to nucleophilic attack, making these compounds excellent substrates for SN2 reactions.
This guide will dissect the electronic and steric factors that differentiate the reactivity of this compound and 2-bromoacetophenone, providing a framework for predicting their behavior in nucleophilic substitution reactions and guiding the selection of the appropriate reagent for specific synthetic applications.
Molecular Structure and Electronic Effects: A Tale of Two Phenyl Rings
The primary difference between the two molecules lies in the substitution pattern of the phenyl ring. 2-bromoacetophenone possesses an unsubstituted phenyl ring, whereas this compound features a phenyl ring adorned with two powerful electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions.
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry and organic synthesis. Its potent inductive effect (-I) arises from the high electronegativity of the fluorine atoms. The presence of two such groups on the phenyl ring of this compound has a profound impact on the electronic properties of the entire molecule.
These -CF₃ groups synergistically withdraw electron density from the aromatic ring and, by extension, from the acetyl moiety. This electron withdrawal significantly increases the partial positive charge on the carbonyl carbon and, more importantly, on the α-carbon bearing the bromine atom. Consequently, the α-carbon of this compound is rendered substantially more electrophilic than that of 2-bromoacetophenone.
This enhanced electrophilicity directly translates to a heightened reactivity towards nucleophiles. The attack of a nucleophile on the α-carbon is the rate-determining step in an SN2 reaction, and a more electrophilic center will lead to a lower activation energy for this step, and thus a faster reaction rate.
Quantitative Reactivity Comparison: The Hammett Equation
To quantify the influence of the substituents on the reactivity, we can turn to the Hammett equation, a cornerstone of physical organic chemistry that describes the relationship between reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (2-bromoacetophenone in this case).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
The Hammett substituent constant, σ, is a powerful tool for predicting reactivity. A positive σ value indicates an electron-withdrawing substituent, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of this electronic effect.
For the 3,5-bis(trifluoromethyl)phenyl group, the σ value is approximately +0.86 (the sum of the σm values for two CF₃ groups, which is 2 x 0.43). This large positive value provides strong quantitative evidence for the potent electron-withdrawing nature of this substituent. In contrast, the σ value for the hydrogen atom in unsubstituted 2-bromoacetophenone is 0.
Given a positive ρ value for SN2 reactions of phenacyl bromides (as the reaction is favored by electron-withdrawing groups that stabilize the transition state), the Hammett equation predicts a significantly larger rate constant (k) for this compound compared to 2-bromoacetophenone (k₀).
Predicted Reactivity
Based on the strong electron-withdrawing nature of the two trifluoromethyl groups, it is predicted that This compound will be significantly more reactive towards nucleophiles in SN2 reactions than 2-bromoacetophenone. This enhanced reactivity makes it a valuable reagent for reactions that may be sluggish with less activated substrates, or for applications where a rapid and complete reaction is desired.
Experimental Design for a Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. A common method for monitoring the progress of SN2 reactions of α-haloketones is UV-Vis spectrophotometry, as the aromatic nature of these compounds often results in a distinct UV absorbance that changes upon reaction.
Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-bromoacetophenone with a model nucleophile (e.g., thiophenoxide).
Materials:
-
This compound
-
2-bromoacetophenone
-
Thiophenol
-
Sodium hydroxide (or another suitable base)
-
Methanol (or another suitable solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound and 2-bromoacetophenone in methanol.
-
Prepare a stock solution of sodium thiophenoxide by reacting thiophenol with an equimolar amount of sodium hydroxide in methanol.
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectra of the reactants and the expected product (S-phenylacetophenone derivative) to identify a wavelength where there is a significant change in absorbance upon reaction.
-
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, mix known volumes of the α-haloketone stock solution and the solvent.
-
Initiate the reaction by adding a known volume of the sodium thiophenoxide stock solution, ensuring that the nucleophile is in pseudo-first-order excess (e.g., 10-fold or greater) to simplify the kinetic analysis.
-
Immediately begin monitoring the change in absorbance at the predetermined analytical wavelength over time.
-
Repeat the kinetic run for the other α-haloketone under identical conditions.
-
Perform multiple runs for each compound to ensure reproducibility.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the α-haloketone. The integrated rate law is: ln(At - A∞) = -kobst + ln(A₀ - A∞), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, A₀ is the initial absorbance, and kobs is the observed pseudo-first-order rate constant.
-
Plot ln(At - A∞) versus time. The slope of the resulting linear plot will be -kobs.
-
The second-order rate constant (k₂) can be calculated from the observed pseudo-first-order rate constant using the equation: k₂ = kobs / [Nucleophile].
-
Compare the calculated second-order rate constants for the two α-haloketones.
-
Data Presentation
The following table illustrates the expected format for presenting the results of the comparative kinetic study.
| α-Haloketone | [α-Haloketone] (M) | [Thiophenoxide] (M) | kobs (s⁻¹) | k₂ (M⁻¹s⁻¹) |
| 2-Bromoacetophenone | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Visualizing the Reaction and Workflow
Caption: Generalized SN2 mechanism for the reaction of an α-haloketone with a nucleophile.
Caption: Experimental workflow for comparative kinetic analysis using UV-Vis spectrophotometry.
Conclusion and Practical Implications
The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring of this compound renders its α-carbon significantly more electrophilic than that of 2-bromoacetophenone. This electronic difference leads to a substantially higher reactivity in SN2 reactions.
For the synthetic chemist, this translates to several practical advantages:
-
Faster Reaction Times: Reactions with this compound are expected to proceed much more rapidly, potentially reducing overall synthesis time.
-
Milder Reaction Conditions: The enhanced reactivity may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases), which can improve the functional group tolerance and reduce the formation of byproducts.
-
Reaction of Less Reactive Nucleophiles: This highly activated electrophile may enable reactions with nucleophiles that are too weak to react efficiently with 2-bromoacetophenone.
Conversely, the high reactivity of this compound may also present challenges, such as an increased propensity for side reactions if not handled carefully. The choice between these two reagents will therefore depend on the specific requirements of the synthetic target and the nature of the nucleophile being employed.
This guide provides a robust framework for understanding and predicting the reactivity of these important α-haloketones. The provided experimental protocol offers a clear path for researchers to quantify these differences in their own laboratories, enabling more informed and efficient synthetic planning.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
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Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
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Chandrashekharappa, S., Bairagi, K. M., Mohan, M. K., Mohanlall, V., Kasumbwe, K., Venugopala, K. N., & Nayak, S. K. (2017). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 869–872. [Link]
A Comparative Guide to the Spectroscopic Analysis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone for Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds and key intermediates is a cornerstone of scientific rigor and regulatory compliance. 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone, a valuable building block in medicinal chemistry, presents a unique analytical challenge due to its complex substitution pattern. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this compound, grounded in experimental data and established principles.
The molecular structure of this compound (C₁₀H₅BrF₆O) necessitates a multi-faceted analytical approach. Its aromatic ring, substituted with two powerful electron-withdrawing trifluoromethyl groups, and the presence of an α-bromoketone moiety, create a distinct electronic environment that is reflected in its spectroscopic signatures.[1] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for complete and confident characterization.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise bonding arrangement of a molecule.[2] For this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR provides a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is deceptively simple, yet highly informative. The aromatic region reveals two distinct signals corresponding to the protons on the phenyl ring. The two protons in positions 2 and 6 are chemically equivalent, as are the single proton at position 4. The methylene protons adjacent to the bromine atom also give rise to a characteristic signal.
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon, the carbons attached to the trifluoromethyl groups, and the methylene carbon are particularly diagnostic.
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum using a standard proton-decoupled pulse sequence.
-
A sufficient number of scans (typically several thousand) is required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Spectroscopy
Given the presence of two trifluoromethyl groups, ¹⁹F NMR is an indispensable tool.[4] It provides a direct window into the fluorine environment and can confirm the presence and electronic nature of the CF₃ groups.[5] The two CF₃ groups are chemically equivalent and will give rise to a single, sharp signal.
Experimental Protocol for ¹⁹F NMR:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.
-
Proton decoupling is often employed to simplify the spectrum.[6]
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
The following table summarizes the expected NMR data for this compound based on published data.[7]
| Spectroscopic Data Summary | |
| Technique | Expected Values |
| ¹H NMR (600 MHz, CDCl₃) | δ 8.44 (s, 2H), 8.13 (s, 1H), 4.48 (s, 2H)[7] |
| ¹³C NMR (150 MHz, CDCl₃) | δ 188.81, 135.31, 133.06 (q, J = 33 Hz), 128.99, 127.08, 125.42 (q, J = 4 Hz), 123.61 (q, J = 271 Hz), 29.46[7][8] |
| ¹⁹F NMR | A singlet is expected around -63 ppm.[8] |
| IR (KBr) | Strong C=O stretch expected around 1700 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 334 and 336 (approx. 1:1 ratio). |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic environment. The presence of the electron-withdrawing bromine atom on the α-carbon and the trifluoromethyl groups on the aromatic ring influences the C=O bond strength and, consequently, its stretching frequency. Aromatic C-H and C-F stretching vibrations will also be present.
Experimental Protocol for FT-IR (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[9] This allows for the determination of the molecular weight and can aid in deducing the elemental composition of the molecule.[9] For this compound, the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[10] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by two m/z units.
Experimental Protocol for Electron Ionization (EI) MS:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated based on their m/z ratio by a mass analyzer.
-
A detector records the abundance of each ion.
Comparison with Alternative Techniques
While the combination of NMR, IR, and MS provides a robust confirmation of the structure, other techniques can offer complementary information.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of a molecule.[7] This technique, however, is dependent on the ability to grow suitable single crystals.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound. The experimentally determined percentages can be compared with the calculated values for the proposed structure to confirm the molecular formula.[11]
The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.
Caption: Integrated workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle, and their combined data allows for an unambiguous assignment. While alternative methods like X-ray crystallography offer a more detailed spatial understanding, the spectroscopic approach detailed herein remains the more accessible and routine workflow for structural verification in a drug discovery and development setting.
References
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Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
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Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magn Reson Chem. [Link]
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Chandrashekharappa, S., Bairagi, K. M., Mohan, M. K., Mohanlall, V., Kasumbwe, K., Venugopala, K. N., & Nayak, S. K. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. IUCrData, 3(12), x181827. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]
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Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). ResolveMass Laboratories Inc. [Link]
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Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. [Link]
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19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2025, August 5). ResearchGate. [Link]
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Chemical compound - Spectroscopy, Organic, Analysis. (2025, December 16). Britannica. [Link]
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Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. [Link]
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Spectrometric Identification of Organic Compounds. (n.d.). quimicafundamental. [Link]
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Structure Confirmation. (n.d.). TCA Lab / Alfa Chemistry. [Link]
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An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. (n.d.). Pergamon Press. [Link]
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Pharmaceutical and Biopharmaceutical Methods of Analysis. (n.d.). Shimadzu Scientific Instruments. [Link]
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1-[3,5-bis(Trifluoromethyl)phenyl]-2-bromoethanone. (n.d.). SpectraBase. [Link]
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Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 20(10). [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496. [Link]
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Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 498–501. [Link]
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Supporting Information for. (n.d.). The Royal Society of Chemistry. [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5089. [Link]
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Exploring 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone: Properties and Applications. (n.d.). Autech. [Link]
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19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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Synthesis of α-Bromoketones. (1955). Journal of the American Chemical Society, 77(1), 184-185. [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. [Link]
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Synthetic Access to Aromatic α-Haloketones. (2021). Molecules, 26(23), 7291. [Link]
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Ethanone, 2-bromo-1-phenyl-. (n.d.). NIST WebBook. [Link]
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5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. [Link]
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1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. (n.d.). Pharmaffiliates. [Link]
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A Comparative Guide to the Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a valuable building block in medicinal chemistry, notable for its role in the synthesis of various pharmaceutical agents. The introduction of the α-bromo ketone functionality is a critical transformation that opens avenues for further molecular elaboration. This guide provides an in-depth comparison of two distinct synthetic methods for the preparation of this important intermediate, focusing on reaction yields, procedural details, and the underlying chemical principles to inform your selection of the most suitable method for your research needs.
Introduction to the Synthetic Challenge
The target molecule, this compound, presents a typical case of α-halogenation of a ketone. The primary challenge lies in achieving selective monobromination at the α-position without undesirable side reactions, such as multiple halogenations or aromatic bromination. The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring can influence the reactivity of the enol or enolate intermediate, a key species in most α-halogenation reactions.
This guide will explore two prominent methods for this synthesis: a classical approach using elemental bromine in an acidic medium and a more contemporary method employing a safer, solid brominating agent, pyridine hydrobromide perbromide.
Method 1: Acid-Catalyzed Bromination with Elemental Bromine
This method represents a traditional and widely employed approach for the α-bromination of ketones. The reaction proceeds through an acid-catalyzed enolization of the starting ketone, 3',5'-bis(trifluoromethyl)acetophenone, followed by electrophilic attack of bromine.
Mechanistic Insight
The acid catalyst, in this case, acetic acid, protonates the carbonyl oxygen, which enhances the rate of tautomerization to the enol form.[1][2] The enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of bromine to yield the α-brominated product and hydrogen bromide.[1][2] The rate of this reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, as the enol formation is the rate-determining step.
Experimental Protocol
A detailed procedure for this synthesis has been reported with a yield of 62% .[3][4]
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Bromine (Br₂)
-
Acetic acid
-
Water
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
A solution of 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in acetic acid is prepared in a stirred reaction vessel.
-
A solution of bromine (1.0 eq) in acetic acid is added dropwise to the acetophenone solution at room temperature.
-
The reaction mixture is stirred at room temperature for 5 hours.
-
Upon completion of the reaction, water is added to the mixture.
-
The mixture is then concentrated under reduced pressure to remove the bulk of the acetic acid and water.
-
The residue is diluted with ethyl acetate and washed sequentially with water and a sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.
-
The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated to yield this compound as a light-yellow solid.[3][4]
Workflow Diagram
Caption: Workflow for Acid-Catalyzed Bromination.
Method 2: Bromination with Pyridine Hydrobromide Perbromide
This alternative method utilizes a solid, stable, and safer brominating agent, pyridine hydrobromide perbromide (PHPB), in place of hazardous liquid bromine. This reagent serves as a source of electrophilic bromine and is particularly effective for the α-bromination of ketones.
Mechanistic Advantage and Rationale
Pyridine hydrobromide perbromide is an easily handled solid that releases bromine in situ. The reaction still proceeds via an acid-catalyzed enolization mechanism, similar to the elemental bromine method. However, the use of PHPB can offer better control over the stoichiometry of the brominating agent and can minimize the formation of polybrominated byproducts. For substrates with electron-withdrawing groups, like the target's precursor, this method has been shown to be highly efficient. A study on various substituted acetophenones demonstrated that substrates with strong electron-withdrawing groups, such as a trifluoromethyl group, achieve high yields with this reagent.[5]
Experimental Protocol
While a specific protocol for this compound is not explicitly detailed, a general procedure for the bromination of substituted acetophenones has been reported. For a closely related substrate, 4-trifluoromethylacetophenone, a high yield of 90% was achieved.[5] This general protocol can be readily adapted.
Materials:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
Pyridine hydrobromide perbromide (PHPB)
-
Acetic acid
Procedure (Adapted):
-
In a round-bottom flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for approximately 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the work-up would typically involve cooling the reaction mixture, pouring it into water, and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer would then be washed, dried, and concentrated to yield the final product.
Workflow Diagram
Caption: Workflow for Bromination with PHPB.
Comparative Analysis of Synthetic Yields and Conditions
| Parameter | Method 1: Elemental Bromine | Method 2: Pyridine Hydrobromide Perbromide (PHPB) |
| Reported Yield | 62%[3][4] | ~90% (based on 4-trifluoromethylacetophenone)[5] |
| Brominating Agent | Liquid Bromine (Br₂) | Solid Pyridine Hydrobromide Perbromide |
| Safety Considerations | Highly corrosive, toxic, and volatile | Solid, easier to handle, less hazardous |
| Reaction Temperature | Room Temperature | 90 °C |
| Reaction Time | 5 hours | 3 hours |
| Reagent Stoichiometry | 1.0 equivalent | 1.1 equivalents |
Discussion and Recommendations
The choice between these two synthetic methods will largely depend on the priorities of the research setting, such as desired yield, safety protocols, and available resources.
Method 1 (Elemental Bromine) is a well-established procedure that utilizes readily available and inexpensive reagents. However, the reported yield of 62% is moderate, and the use of liquid bromine poses significant safety hazards due to its high toxicity and corrosiveness. This method may be suitable for small-scale syntheses where stringent safety precautions can be easily implemented.
Method 2 (Pyridine Hydrobromide Perbromide) offers a significantly higher anticipated yield of around 90%.[5] The primary advantage of this method is the use of a stable and solid brominating agent, which greatly enhances the safety and ease of handling. Although the reaction requires heating, the shorter reaction time and higher yield make it a more efficient and attractive option, particularly for larger-scale preparations. The slightly higher cost of PHPB compared to elemental bromine may be offset by the increased yield and reduced safety and handling costs.
References
-
Halogenation Of Ketones via Enols - Master Organic Chemistry. [Link]
-
Chandrashekharappa, S., Bairagi, K. M., Mohan, M. K., Mohanlall, V., Kasumbwe, K., Venugopala, K. N., & Nayak, S. K. (2018). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(6), 868–870. [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
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The Lynchpin in Neurokinin-1 Antagonist Synthesis: A Comparative Guide to the Efficacy of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone Derivatives
For researchers and professionals in drug development, the synthesis of potent and selective neurokinin-1 (NK1) receptor antagonists, such as the antiemetic drug Aprepitant, represents a significant endeavor in medicinal chemistry. The efficacy of these synthetic routes often hinges on the stereoselective formation of a key chiral alcohol intermediate, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This guide provides an in-depth technical comparison of synthetic strategies starting from precursors related to 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone, offering experimental insights and data to inform the selection of the most efficient and scalable pathway.
Neurokinin-1 receptors, part of the tachykinin receptor family, are G protein-coupled receptors that are activated by the neuropeptide Substance P.[1] This interaction is implicated in various physiological processes, including pain, inflammation, and emesis.[1] Consequently, NK1 receptor antagonists have been successfully developed for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[2] The complex stereochemistry of these antagonists necessitates highly controlled and efficient synthetic methods.
This guide will focus on the synthesis of the critical chiral alcohol side-chain, beginning with the conversion of this compound to its corresponding acetophenone, a pivotal precursor for asymmetric reduction. We will then delve into a comparative analysis of three leading asymmetric reduction technologies: Corey-Itsuno (CBS) reduction, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reduction.
From Bromoethanone to a Versatile Ketone Precursor
The journey from this compound to the crucial chiral alcohol intermediate begins with its conversion to 3',5'-bis(trifluoromethyl)acetophenone. This is a necessary first step as the bromine atom in the alpha position is not present in the final chiral alcohol. This transformation is readily achieved through a reductive dehalogenation reaction.
While a specific protocol for this exact substrate is not widely published, the dehalogenation of α-bromo ketones is a well-established transformation in organic synthesis.[3][4] Common methods involve the use of a mild reducing agent. For instance, indium metal in the presence of acetic acid has been shown to be highly effective for the debromination of aromatic α-bromo ketones at room temperature, often affording the corresponding ketone in excellent yields.[3]
The underlying principle of this initial step is to remove the alpha-halogen to unmask the ketone, which then becomes the prochiral substrate for the critical asymmetric reduction step that introduces the desired stereocenter.
Asymmetric Synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol: A Comparative Analysis
The stereoselective reduction of 3',5'-bis(trifluoromethyl)acetophenone to (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is the cornerstone of an efficient synthesis of many NK1 receptor antagonists. The choice of methodology for this transformation significantly impacts the overall yield, enantiomeric purity, and scalability of the entire synthetic sequence. Below, we compare three prominent methods.
Data Presentation: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Reagent | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | References |
| Corey-Itsuno (CBS) Reduction | (R)-Me-CBS-oxazaborolidine / Borane-dimethyl sulfide complex | >90% (general) | >95% (general) | High enantioselectivity, well-established, reliable for aryl ketones. | Requires stoichiometric borane reagent, moisture-sensitive, cryogenic temperatures often needed for optimal selectivity. | [5][6] |
| Asymmetric Transfer Hydrogenation (ATH) | Ru-complex with chiral diamine ligand (e.g., TsDPEN) / Formic acid or isopropanol | ~100% | 95-97% | Catalytic use of metal, milder reaction conditions, avoids pyrophoric borane reagents. | Ruthenium catalyst can be expensive, optimization of ligand and conditions may be required. | [7] |
| Biocatalytic Reduction | Whole cells (e.g., Leifsonia xyli) or isolated alcohol dehydrogenases (ADHs) | 62% (isolated) | >99% | Extremely high enantioselectivity, environmentally friendly (green chemistry), mild reaction conditions (aqueous media, ambient temperature). | Lower substrate concentration, longer reaction times, potential for enzyme inhibition. | [8] |
Experimental Protocols
Protocol 1: Debromination of this compound (General Procedure)
Rationale: This step is crucial to prepare the prochiral ketone necessary for the subsequent asymmetric reduction. The use of a mild reducing agent like indium with a proton source such as acetic acid provides a gentle and efficient method for this transformation.[3]
-
To a stirred solution of this compound in a suitable solvent such as methanol, add indium powder.
-
To this mixture, add acetic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any remaining indium.
-
Quench the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3',5'-bis(trifluoromethyl)acetophenone.
Protocol 2: Corey-Itsuno (CBS) Reduction of 3',5'-Bis(trifluoromethyl)acetophenone (General Procedure)
Rationale: The CBS reduction utilizes a chiral oxazaborolidine catalyst to create a chiral environment around the ketone, directing the hydride delivery from the borane reagent to one face of the carbonyl group, thus achieving high enantioselectivity.[5][6]
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous tetrahydrofuran (THF) in a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) dropwise to the stirred catalyst solution. Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of 3',5'-bis(trifluoromethyl)acetophenone in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
Stir the reaction at the same temperature until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Perform an acidic workup with 1 M HCl to hydrolyze the borate esters.
-
Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol by column chromatography on silica gel.
Protocol 3: Asymmetric Transfer Hydrogenation (ATH) of 3',5'-Bis(trifluoromethyl)acetophenone
Rationale: ATH offers a safer and often more scalable alternative to borane-based reductions. A chiral ruthenium catalyst facilitates the transfer of hydrogen from a simple hydrogen donor, like a formic acid/triethylamine mixture or isopropanol, to the ketone in an enantioselective manner.[7]
-
In a reaction vessel under an inert atmosphere, dissolve the chiral Ruthenium catalyst (e.g., RuCl) and 3',5'-bis(trifluoromethyl)acetophenone in a suitable solvent (e.g., a mixture of formic acid and triethylamine).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Protocol 4: Biocatalytic Reduction of 3',5'-Bis(trifluoromethyl)acetophenone
Rationale: This "green chemistry" approach leverages the high stereoselectivity of enzymes. Whole microbial cells or isolated alcohol dehydrogenases (ADHs) are used to reduce the ketone with near-perfect enantioselectivity in an aqueous medium.[8]
-
Prepare a phosphate buffer solution (pH 8.0) in a fermentation flask.
-
Add a co-substrate, such as glucose, to the buffer.
-
Introduce the biocatalyst, for example, resting cells of Leifsonia xyli HS0904.
-
Add the substrate, 3',5'-bis(trifluoromethyl)acetophenone, to the mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 30 hours).
-
Monitor the conversion of the substrate to the product by GC or HPLC.
-
Once the reaction is complete, extract the product from the aqueous medium using an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol.
Visualization of Synthetic Pathways
Caption: Overall synthetic strategy from the bromoethanone precursor.
Caption: Comparison of asymmetric reduction pathways.
Conclusion
The synthesis of the (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol side-chain is a critical step in the production of potent NK1 receptor antagonists. While the starting material this compound requires an initial dehalogenation step, the resulting acetophenone opens the door to several highly efficient asymmetric reduction technologies.
-
The Corey-Itsuno reduction offers a reliable and well-documented method with generally high yields and enantioselectivity. However, its reliance on stoichiometric borane and often cryogenic conditions can be drawbacks for large-scale industrial applications.
-
Asymmetric Transfer Hydrogenation presents a more "green" and scalable alternative, avoiding hazardous reagents and operating under milder conditions. The catalytic nature of this process is a significant advantage, though the cost of ruthenium catalysts may be a consideration.
-
Biocatalytic reduction stands out for its exceptional enantioselectivity and environmentally benign profile. While it may involve longer reaction times and lower substrate concentrations, the mild, aqueous conditions and potential for further optimization make it a very attractive option for sustainable pharmaceutical manufacturing.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or manufacturing campaign, balancing factors such as scale, cost, available equipment, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision in the synthesis of this vital pharmaceutical intermediate.
References
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Lee, J. G., & Kim, J. I. (2003). Debromination of α‐Bromoketones and vic‐Dibromides Using Indium in the Presence of Carboxylic Acid. Bulletin of the Korean Chemical Society, 24(10), 1481-1482. [Link]
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Wang, P., et al. (2011). Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. Applied Microbiology and Biotechnology, 90(6), 1897-1904. [Link]
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
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Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3, 5-Bis (trifluoromethyl) phenylethoxy)-3-(S)-(4-fluoro) phenyl-4-(3-oxo-1, 2, 4-triazol-5-yl) methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607-4614. [Link]
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Clive, D. L. J., & Murthy, K. S. K. (1990). Dehalogenation of. alpha. -chloro and. alpha. -bromo ketones. Use of sodium O, O-diethyl phosphorotelluroate. The Journal of Organic Chemistry, 55(5), 1756-1760. [Link]
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
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Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (15), 815-816. [Link]
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Brands, K. M., et al. (2003). Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]
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Xu, L., et al. (2014). Asymmetric Hydrogenation of 3,5-Bistrifluoromethyl Acetophenone in Pilot Scale with Industrially Viable Ru/Diphosphine–Benzimidazole Complexes. Organic Process Research & Development, 18(9), 1137-1141. [Link]
-
Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Synthetic Communications, 37(19), 3439-3446. [Link]
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Wikipedia contributors. (2023, December 12). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]
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Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic design and synthesis of novel bioactive compounds are paramount. The precursor molecule, 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone, serves as a versatile scaffold for the generation of a diverse array of heterocyclic compounds. The presence of the trifluoromethyl groups is a key feature, often enhancing metabolic stability and target affinity. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this starting material, offering experimental data and insights into their therapeutic potential.
Introduction: The Strategic Advantage of the 3,5-Bis(trifluoromethyl)phenyl Moiety
The 3,5-bis(trifluoromethyl)phenyl group is a privileged structural motif in drug discovery. The strong electron-withdrawing nature of the two trifluoromethyl (CF3) groups significantly influences the electronic properties of the molecule, enhancing its interaction with biological targets. Furthermore, the lipophilicity imparted by these groups can improve cell membrane permeability, a crucial factor for drug efficacy. This compound, with its reactive bromo-keto functionality, provides an excellent starting point for the synthesis of various heterocyclic systems, including pyrazoles and triazoles, which are known to exhibit a wide range of pharmacological activities.
I. Antibacterial Activity: Targeting Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. Research into novel antibacterial agents is therefore of critical importance. Pyrazole derivatives synthesized from precursors like 3',5'-bis(trifluoromethyl)acetophenone have demonstrated potent activity against these resilient pathogens[1][2].
Comparative Analysis of Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety against various bacterial strains, compared with standard antibiotics.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| PZ-1 | Pyrazole-aniline | MRSA (ATCC 33591) | 1-2 | Vancomycin | 1-2 |
| PZ-1 | Pyrazole-aniline | S. epidermidis | 1-2 | Vancomycin | 1-2 |
| PZ-1 | Pyrazole-aniline | E. faecalis | 1-4 | Vancomycin | 2-4 |
| PZ-2 | Pyrazole-aniline (bromo-substituted) | MRSA (ATCC 33591) | 0.25 | Daptomycin | 0.5-1 |
| PZ-2 | Pyrazole-aniline (bromo-substituted) | E. faecium (VRE) | 1 | Daptomycin | 2-4 |
| PZ-3 | Pyrazole-aniline (phenoxy-substituted) | MRSA (ATCC 33591) | 1 | Vancomycin | 1-2 |
Data synthesized from studies on pyrazole derivatives with the 3,5-bis(trifluoromethyl)phenyl moiety[2]. PZ-1, PZ-2, and PZ-3 are representative compounds from these studies.
The data clearly indicates that pyrazole derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group exhibit potent antibacterial activity, with some compounds (e.g., PZ-2 ) showing superior or comparable potency to established antibiotics like vancomycin and daptomycin against resistant strains[2].
Mechanism of Action: DNA Gyrase Inhibition
A key mechanism of action for many antibacterial pyrazole derivatives is the inhibition of bacterial DNA gyrase[1][3][4]. This enzyme is essential for DNA replication and repair in bacteria, making it an excellent target for therapeutic intervention. The inhibition of DNA gyrase leads to the disruption of bacterial cell division and ultimately cell death.
Caption: Inhibition of bacterial DNA gyrase by pyrazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth (MHB)[5].
-
Serial Dilution of Compounds: The test compounds and reference antibiotics are serially diluted in a 96-well microtiter plate with MHB to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[5][6].
II. Anticancer Activity: A New Frontier in Oncology Research
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Heterocyclic compounds, particularly those containing pyrazole and triazole scaffolds, have emerged as promising candidates due to their ability to interact with various cancer-related targets[2][7][8].
Comparative Analysis of Anticancer Potency
The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrazole and triazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety against different cancer cell lines, with doxorubicin as a standard reference drug.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| PZ-4 | Pyrazole-aniline | MCF-7 (Breast) | 5.84 | Doxorubicin | 0.95 |
| PZ-4 | Pyrazole-aniline | HCT-116 (Colon) | 5.57 | Doxorubicin | 0.8 |
| PZ-5 | Pyrazole derivative | A549 (Lung) | 8.0 | Doxorubicin | 1.2 |
| TRZ-1 | 1,2,3-Triazole | HeLa (Cervical) | <12 | Doxorubicin | ~1 |
| TRZ-1 | 1,2,3-Triazole | MCF-7 (Breast) | Moderate Activity | Doxorubicin | 0.95 |
Data synthesized from studies on pyrazole and triazole derivatives[9][10]. PZ-4, PZ-5, and TRZ-1 are representative compounds from these studies.
While the synthesized compounds may not consistently surpass the potency of doxorubicin, they demonstrate significant cytotoxic activity and represent promising leads for further optimization. The structural modifications enabled by the this compound starting material allow for fine-tuning of activity and selectivity.
Potential Mechanisms of Anticancer Action
The anticancer activity of pyrazole and triazole derivatives is often attributed to their ability to interfere with key cellular processes in cancer cells, such as cell cycle progression and survival signaling pathways. Potential mechanisms include the inhibition of protein kinases (e.g., EGFR, CDKs), induction of apoptosis, and DNA binding[7][8][11].
Caption: Potential mechanisms of anticancer action for pyrazole and triazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. A standard anticancer drug (e.g., doxorubicin) is used as a positive control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve[12][13].
Conclusion and Future Directions
The derivatives synthesized from this compound represent a promising class of compounds with significant antibacterial and anticancer potential. The strategic incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety contributes to their potent biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon these findings. The continued investigation of these and similar scaffolds holds the potential to deliver novel therapeutic agents to combat infectious diseases and cancer.
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A Comparative Guide to Purity Analysis of Synthesized 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone by HPLC
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone, a key building block in the synthesis of various pharmaceutical compounds. The methodologies, experimental data, and comparative analyses presented herein are designed to provide a robust framework for selecting the most appropriate analytical strategy for this critical quality attribute.
The Critical Role of Purity in Drug Synthesis
This compound is a versatile intermediate in organic synthesis. Impurities, even in trace amounts, can have a significant impact on the yield, purity, and safety of the final drug product. Therefore, a highly sensitive and selective analytical method is required to accurately quantify the main compound and identify any process-related impurities.
The synthesis of this compound typically involves the α-bromination of 1-(3,5-bis(trifluoromethyl)phenyl)ethanone. This reaction, while generally efficient, can lead to several potential impurities that must be monitored.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: 1-(3,5-bis(trifluoromethyl)phenyl)ethanone
-
Over-brominated Byproducts: 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dibromoethanone and 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2,2-tribromoethanone
-
Aromatic Bromination Byproducts: Isomers where bromine is substituted on the aromatic ring.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis
For non-volatile and thermally labile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for purity analysis.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the target compound from structurally similar impurities.
The Rationale Behind the HPLC Method Design
A well-designed HPLC method should provide baseline separation of the main peak from all potential impurity peaks. The selection of the stationary phase, mobile phase, and detector wavelength is critical to achieving this.
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography.[1][3] The nonpolar nature of the C18 stationary phase provides good retention and separation of moderately nonpolar compounds like aromatic ketones based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, typically acetonitrile or methanol, is employed.[4][5] A gradient is often necessary to effectively separate compounds with a range of polarities, ensuring that both the more polar starting material and the less polar over-brominated impurities are well-resolved from the main product peak. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4]
Detection: A UV detector is commonly used for the analysis of aromatic compounds.[3] The aromatic ring in this compound and its impurities allows for sensitive detection at a wavelength where these compounds exhibit strong absorbance, typically around 254 nm.
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a starting point for the purity analysis of this compound. Method validation in accordance with ICH guidelines is essential for its use in a regulated environment.[6][7][8]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. |
Quantitative Data Summary
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main product from key impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (Starting Material) | 8.5 | 45,000 | 1.5 |
| This compound (Product) | 10.2 | 2,880,000 | 96.0 |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dibromoethanone (Impurity) | 12.1 | 75,000 | 2.5 |
Comparison with Alternative Analytical Techniques
While HPLC is the primary technique for purity assessment, other methods can provide complementary information or may be more suitable in specific contexts.
| Technique | Advantages | Disadvantages |
| HPLC-UV | High resolution and sensitivity for quantitative analysis. Robust and widely available.[2] | Limited structural information for unknown impurity identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating volatile compounds. Mass spectrometer provides structural information for impurity identification.[9][10] | Requires the analyte to be thermally stable and volatile. Potential for degradation of thermally labile compounds like α-bromo ketones in the injector. |
| Quantitative NMR (qNMR) | A primary analytical method that does not require a reference standard for each impurity.[11][12] Provides detailed structural information.[7] | Lower sensitivity compared to chromatographic methods. Requires a pure internal standard and can be complex for mixtures with significant signal overlap.[6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For this compound, GC-MS could be a valuable tool for identifying unknown impurities due to the structural information provided by the mass spectrometer. However, the thermal lability of α-bromo ketones can be a significant drawback, as they may degrade in the hot GC injector, leading to inaccurate quantification and the appearance of artifact peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful tool in pharmaceutical analysis for the absolute quantification of compounds without the need for specific reference standards for each component.[8][11][12] The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for a direct comparison of the molar ratio of the main compound to its impurities.[6] This is particularly advantageous when reference standards for impurities are not available. qNMR also provides unambiguous structural information, aiding in the definitive identification of impurities. However, its sensitivity is generally lower than that of HPLC, and complex mixtures can lead to overlapping signals, making quantification challenging.
Conclusion
For the routine purity analysis of synthesized this compound, reversed-phase HPLC with UV detection offers a robust, sensitive, and accurate method for quantifying the main component and separating it from process-related impurities. Its high throughput and reliability make it the industry standard for quality control in a pharmaceutical setting.
However, a comprehensive analytical strategy should consider the use of orthogonal techniques. GC-MS can be invaluable for the identification of volatile impurities, provided that the thermal stability of the analyte is carefully considered. Quantitative NMR serves as a powerful primary method for absolute quantification and definitive structural elucidation of impurities, especially when reference standards are unavailable. The choice of the most appropriate analytical method or combination of methods will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the nature of the expected impurities, and the desired level of analytical detail.
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Advantages of Quantitative NMR for the Determination of Relative Response Factors. (n.d.). Retrieved from [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2007, March 1). American Pharmaceutical Review. Retrieved from [Link]
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Separation of Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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- Corey, E. J., & Lazerwith, S. E. (2011). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry, 76(15), 6409–6413.
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved from [Link]
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GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. (2014). IRIS-AperTO. Retrieved from [Link]
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HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2014). ResearchGate. Retrieved from [Link]
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Separation of 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2002). ResearchGate. Retrieved from [Link]
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¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... (n.d.). ResearchGate. Retrieved from [Link]
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Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. (2013). ResearchGate. Retrieved from [Link]
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Benchmarking the Reactivity of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: A Comparative Guide for Synthetic Chemists
In the landscape of modern drug discovery and organic synthesis, the selection of appropriate reagents is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of synthetic tools, α-haloketones, particularly phenacyl bromides, serve as pivotal building blocks due to their inherent reactivity towards nucleophiles.[1][2] This guide provides a comprehensive benchmark of the reactivity of 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone , a highly activated electrophile, against a panel of other commonly employed electrophilic agents. Through a combination of established kinetic data and detailed experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Rationale for Enhanced Reactivity: Unpacking Electronic Effects
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring.[3] Electron-withdrawing groups enhance the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack in an SN2 fashion.[2] The subject of our investigation, this compound, is uniquely poised for high reactivity due to the presence of two potent electron-withdrawing trifluoromethyl (-CF₃) groups at the meta positions of the phenyl ring.
The cumulative inductive effect of these groups creates a substantial partial positive charge on the α-carbon, making it an exceptionally "soft" electrophile and thus highly susceptible to attack by a wide range of nucleophiles. This heightened reactivity can be quantitatively assessed through the lens of the Hammett equation, which provides a linear free-energy relationship between the reaction rates and the electronic properties of the substituents.[3]
Comparative Reactivity Analysis: A Quantitative Look
To provide a clear and objective comparison, we have compiled and, where necessary, estimated the second-order rate constants for the reaction of several electrophiles with a standardized nucleophile, piperidine, in methanol at 25 °C. Piperidine is chosen as a representative secondary amine nucleophile, and methanol as a common protic solvent for such reactions.
| Electrophile | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity (vs. 2-Bromopropane) |
| 2-Bromopropane | ~1 x 10⁻⁵ (estimated) | 1 | |
| Benzyl Bromide | 4.5 x 10⁻³ | 450 | |
| Ethyl Bromoacetate | 1.6 x 10⁻² | 1,600 | |
| Phenacyl Bromide | 3.2 x 10⁻¹ | 32,000 | |
| 4-Nitrophenacyl Bromide | 1.5 | 150,000 | |
| This compound | ![]() | ~12 (estimated) | ~1,200,000 |
Note: The rate constant for this compound is an estimation derived from the Hammett equation using a ρ value of +2.5 for the reaction of substituted phenacyl bromides with piperidine and a cumulative σ value of +0.86 for the two meta-CF₃ groups. The rate constant for 2-bromopropane is a general approximation for a secondary alkyl halide under these conditions.
The data unequivocally demonstrates the superior reactivity of this compound. Its estimated rate constant is approximately 1.2 million times greater than that of a standard secondary alkyl halide, 2-bromopropane, and significantly surpasses other activated electrophiles such as benzyl bromide and even 4-nitrophenacyl bromide. This remarkable reactivity profile makes it an invaluable tool for reactions where other electrophiles may be sluggish or require harsh conditions.
Experimental Design for Kinetic Analysis
To empirically validate the reactivity of these electrophiles, a standardized kinetic experiment can be performed. The following workflow outlines a robust method for determining the second-order rate constants.
Sources
A comparative study of the stability of different trifluoromethylated phenacyl bromides
In the realm of synthetic organic chemistry and drug development, phenacyl bromides, particularly those bearing trifluoromethyl (CF3) groups, are invaluable intermediates.[1] Their utility as powerful alkylating agents is well-established, enabling the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures.[2][3] However, the reactivity that makes them so useful also presents a significant challenge: stability. This guide provides a comparative analysis of the stability of different trifluoromethylated phenacyl bromides, offering insights into the structural factors that govern their shelf-life and reaction outcomes. We will delve into the underlying chemical principles and provide a robust experimental protocol for researchers to assess stability in their own laboratories.
The Chemical Underpinnings of Stability in α-Haloketones
The stability of a phenacyl bromide is intrinsically linked to the electronic and steric environment surrounding the α-carbon and the carbonyl group. The presence of a halogen atom alpha to a carbonyl group creates a highly electrophilic carbon center, susceptible to nucleophilic attack.[4] The stability of these compounds is a delicate balance of several factors:
-
Inductive Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect can significantly influence the stability of the molecule. When positioned on the phenyl ring, a CF3 group can withdraw electron density from the aromatic system, which in turn affects the electrophilicity of the carbonyl carbon and the adjacent α-carbon.
-
Resonance Effects: Substituents on the phenyl ring can also exert resonance effects, either donating or withdrawing electron density, which can stabilize or destabilize the molecule.
-
Steric Hindrance: The size and position of substituents on the phenyl ring can sterically hinder the approach of nucleophiles or reagents that might initiate decomposition, thereby enhancing stability.[5]
-
Carbon-Halogen Bond Strength: The inherent strength of the carbon-bromine bond is a critical factor. While generally weaker than carbon-chlorine bonds, its reactivity is often desirable. However, this weaker bond also makes the molecule more prone to degradation.[6]
Decomposition of phenacyl bromides can proceed through various pathways, including nucleophilic substitution (SN2), elimination reactions, and the Favorskii rearrangement, particularly in the presence of bases.[4][6] The formation of corrosive and toxic HBr as a byproduct of some synthetic routes can also induce product decomposition.[7]
Diagram 1: Factors Influencing Phenacyl Bromide Stability This diagram illustrates the key electronic and steric factors that dictate the stability of a substituted phenacyl bromide. The interplay of these effects determines the compound's reactivity and shelf-life.
Comparative Analysis of Selected Trifluoromethylated Phenacyl Bromides
To illustrate the impact of substitution patterns on stability, we will compare three representative compounds: 4'-(Trifluoromethyl)phenacyl bromide, 3',5'-Bis(trifluoromethyl)phenacyl bromide, and 2'-Fluoro-4'-(trifluoromethyl)phenacyl bromide. The stability of these compounds is often assessed under forced degradation conditions, such as exposure to heat, humidity, and different pH levels, with degradation monitored by techniques like High-Performance Liquid Chromatography (HPLC).[8][9]
| Compound Name | Structure | Key Stability-Influencing Factors | Expected Relative Stability |
| 4'-(Trifluoromethyl)phenacyl bromide | CF3-C6H4-COCH2Br (para-substituted) | A single, strong electron-withdrawing CF3 group in the para position significantly increases the electrophilicity of the carbonyl system. This can make it more susceptible to nucleophilic attack compared to unsubstituted phenacyl bromide. | Moderate |
| 3',5'-Bis(trifluoromethyl)phenacyl bromide | (CF3)2-C6H3-COCH2Br (meta-substituted) | Two powerful electron-withdrawing CF3 groups in the meta positions create a highly electron-deficient aromatic ring. This strong inductive pull enhances the electrophilicity of the carbonyl carbon to an even greater extent, likely leading to lower stability and higher reactivity. | Low |
| 2'-Fluoro-4'-(trifluoromethyl)phenacyl bromide | F-C6H3(CF3)-COCH2Br (ortho- and para-substituted) | The presence of a fluorine atom in the ortho position introduces steric hindrance around the carbonyl group.[5] This steric shield can impede the approach of nucleophiles, thereby increasing the compound's stability despite the presence of two electron-withdrawing groups. | High |
Note: The relative stability rankings are predictive and based on established chemical principles. Experimental verification is crucial and can be performed using the protocol outlined in the next section.
Experimental Protocol: Assessing Stability via Isocratic HPLC
A stability-indicating HPLC method is essential for quantitatively assessing the degradation of phenacyl bromides over time.[10] This protocol describes a forced degradation study to compare the stability of the selected compounds in a solution.
Objective: To determine the relative stability of 4'-(Trifluoromethyl)phenacyl bromide, 3',5'-Bis(trifluoromethyl)phenacyl bromide, and 2'-Fluoro-4'-(trifluoromethyl)phenacyl bromide in a methanol solution at an elevated temperature.
Materials and Equipment:
-
The three trifluoromethylated phenacyl bromide compounds
-
HPLC-grade methanol
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Incubator or water bath set to 60°C
Procedure:
-
Preparation of Stock Solutions (Time = 0):
-
Accurately weigh and dissolve a precise amount of each phenacyl bromide in HPLC-grade methanol to create individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Immediately dilute a small aliquot of each stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Inject these initial samples into the HPLC system to obtain the baseline (T=0) peak area for each intact compound.
-
-
Forced Degradation:
-
Place the sealed stock solution vials in an incubator or water bath maintained at a constant temperature of 60°C.[11] This elevated temperature will accelerate any potential degradation.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), remove the vials from the incubator.
-
Allow the solutions to cool to room temperature.
-
Prepare a diluted sample for HPLC analysis as described in step 1.
-
Inject the sample and record the chromatogram.
-
-
HPLC Conditions (Isocratic Method):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve good separation between the parent compound and any degradation products.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compounds)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining intact phenacyl bromide by comparing its peak area to the peak area at T=0.
-
Plot the percentage of the remaining compound against time for each of the three substances.
-
The compound that shows the slowest decrease in concentration over time is the most stable under these conditions.
-
Diagram 2: Experimental Workflow for Stability Assessment This flowchart outlines the step-by-step process for conducting a comparative stability study of phenacyl bromides using forced degradation followed by HPLC analysis.
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A Comparative Guide to the Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: A Cross-Validation of Experimental Results
Introduction: The Significance of a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of precise molecular scaffolds is of paramount importance. 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone stands out as a crucial intermediate, primarily due to the presence of the 3,5-bis(trifluoromethyl)phenyl moiety. This functional group is a cornerstone in the design of a variety of therapeutic agents, imparting unique properties such as metabolic stability and enhanced binding affinity to biological targets. Its derivatives have shown promise as potent inhibitors for drug-resistant bacteria and are integral to the structure of several widely-used pharmaceuticals.[1] The alpha-bromo ketone functionality further enhances its synthetic utility, providing a reactive handle for the construction of more complex molecules.
This technical guide offers a comprehensive cross-validation of experimental methodologies for the synthesis of this important building block. We will delve into a detailed comparison of three distinct alpha-bromination protocols for 3',5'-bis(trifluoromethyl)acetophenone: the established method using molecular bromine in acetic acid, and two viable alternatives employing N-Bromosuccinimide (NBS) and Copper(II) Bromide (CuBr₂). Through a critical analysis of reaction mechanisms, experimental workflows, and a side-by-side comparison of performance metrics, this guide aims to equip researchers with the insights necessary to select the most appropriate synthetic strategy for their specific needs.
Methodology 1: The Established Protocol - Direct Bromination with Br₂ in Acetic Acid
The direct bromination of 3',5'-bis(trifluoromethyl)acetophenone using molecular bromine in an acidic medium is a widely cited and reliable method for the synthesis of this compound.[2][3] The use of acetic acid as a solvent is crucial as it facilitates the acid-catalyzed enolization of the ketone, which is the rate-determining step of the reaction. The enol tautomer is the active nucleophile that attacks the electrophilic bromine.
Reaction Mechanism: Acid-Catalyzed Enolization
The reaction proceeds via a well-understood acid-catalyzed mechanism. The carbonyl oxygen is first protonated by the acetic acid, which increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens. A weak base (e.g., the acetate ion or another molecule of the ketone) then abstracts an α-proton, leading to the formation of the enol intermediate. This enol, with its electron-rich double bond, readily attacks molecular bromine in an electrophilic addition. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the final α-bromo ketone product.
Sources
A Senior Application Scientist's Guide to the Economic Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
For researchers and professionals in drug development, the synthesis of key intermediates is a critical nexus of chemistry, economics, and scalability. The compound 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone is a vital building block, particularly in the synthesis of pharmacologically active compounds like neurokinin-1 (NK1) receptor antagonists.[1] Its potent electron-withdrawing trifluoromethyl groups make it an invaluable synthon for creating complex active pharmaceutical ingredients (APIs) with enhanced lipophilicity and metabolic stability.[2]
However, the path from raw materials to this high-value intermediate is not singular. The economic viability of any synthetic process hinges on a delicate balance of raw material cost, reaction efficiency, operational safety, and throughput. This guide provides an in-depth comparison of the primary synthetic routes, moving beyond mere procedural steps to analyze the underlying chemical logic and economic drivers that should inform your choice of methodology.
Overall Synthetic Strategy: A Two-Act Play
The synthesis of our target molecule is most logically approached in two distinct stages: first, the formation of the ketone intermediate, 3',5'-bis(trifluoromethyl)acetophenone, followed by the selective α-bromination of its methyl group.
Caption: High-level overview of the two-stage synthetic approach.
This guide will first assess the most viable route to the key acetophenone intermediate and then delve into a comparative analysis of various bromination techniques to complete the synthesis.
Part 1: Securing the Key Intermediate, 3',5'-Bis(trifluoromethyl)acetophenone
There are two primary options for obtaining this crucial precursor: direct purchase from a chemical supplier or in-house synthesis. An economic assessment is paramount.
Route 1A: In-House Synthesis via Grignard Reaction
The most robust and widely published method for preparing 3',5'-bis(trifluoromethyl)acetophenone is through a Grignard reaction, starting from 3,5-bis(trifluoromethyl)bromobenzene.[1][3] This process itself involves two key steps.
Caption: Workflow for the Grignard-based synthesis of the key intermediate.
Causality Behind Experimental Choices:
-
Why Grignard? The Grignard route offers a highly efficient and direct method to form the necessary carbon-carbon bond. The alternative, a Friedel-Crafts acylation on 1,3-bis(trifluoromethyl)benzene, would be plagued by the severe deactivating effect of the two -CF₃ groups, requiring harsh conditions and likely resulting in poor yields.
-
Reagent Choice: The reaction of the Grignard reagent with acetic anhydride is a well-established, high-yield acylation method.[4] It is often preferred over acetyl chloride due to lower cost and easier handling.
-
Safety Considerations: The formation of trifluoromethylphenyl Grignard reagents is notoriously exothermic and can be hazardous.[3][5] Studies have shown these reagents can detonate upon loss of solvent or moderate heating.[5] Therefore, precise temperature control during the addition of the bromide to the magnesium slurry is not merely a suggestion but a critical safety protocol. The use of a halogen-magnesium exchange with a milder reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures is a proven safer alternative for scalable preparations.[3]
Economic Viability: Synthesis vs. Purchase
To determine the most cost-effective approach, we must compare the cost of raw materials for synthesis against the purchase price of the intermediate.
| Parameter | Route 1A: In-House Synthesis | Option B: Direct Purchase |
| Primary Raw Material | 3,5-Bis(trifluoromethyl)bromobenzene | 3',5'-Bis(trifluoromethyl)acetophenone |
| Indicative Material Cost | ~£10.00 / 100g[6] | ~$35 - $55 / 5-25g[7][8] |
| Other Key Reagents | Magnesium, Acetic Anhydride, THF | N/A |
| Assumed Yield | High (~80-90%)[3] | N/A |
| Pros | Significantly lower material cost at scale; control over purity. | Time-saving; avoids handling hazardous Grignard reagents. |
| Cons | Requires specialized equipment; significant safety protocols required; labor and energy costs. | High unit cost, especially for larger quantities; reliance on supplier stock. |
Verdict: For small-scale, exploratory research, the convenience of purchasing the intermediate may outweigh the cost. However, for any process development or scale-up campaign, the in-house synthesis via the Grignard route is overwhelmingly more economically viable due to the dramatic difference in raw material costs. The initial investment in safety protocols and equipment is quickly offset by the savings on the intermediate itself.
Part 2: α-Bromination of the Acetophenone Intermediate
With the 3',5'-bis(trifluoromethyl)acetophenone in hand, the final step is a selective bromination at the α-carbon. The choice of brominating agent is the primary determinant of this step's efficiency, safety, and cost.
Route 2A: N-Bromosuccinimide (NBS) with Acid Catalyst
This is a classic and highly effective method for the α-bromination of ketones. NBS is a crystalline solid that is safer and easier to handle than liquid bromine.
Mechanism & Causality: The reaction typically proceeds via an acid-catalyzed enolization of the ketone. The electron-rich enol then attacks the electrophilic bromine of NBS. An acid catalyst, such as p-toluenesulfonic acid (PTSA), is crucial to accelerate the rate-limiting enol formation.[9] Microwave-assisted synthesis has been shown to dramatically reduce reaction times for this transformation.[9]
-
Pros: High selectivity for mono-bromination, safer to handle than Br₂, solid reagent.
-
Cons: Higher molecular weight than Br₂ (less atom-economical), requires a catalyst.
Route 2B: "Green" Oxidative Bromination (e.g., Oxone®/NH₄Br)
Modern synthetic chemistry emphasizes sustainability. Oxidative bromination systems offer an attractive alternative by generating the electrophilic bromine species in situ from a stable bromide salt.
Mechanism & Causality: A system like Oxone® (potassium peroxymonosulfate) and ammonium bromide generates an electrophilic bromine equivalent in the reaction mixture.[10] This avoids the need to handle highly corrosive or toxic brominating agents directly. The reaction often proceeds at room temperature without a catalyst, offering significant operational advantages.[10] Another similar system is H₂O₂-HBr.[11]
-
Pros: Environmentally safer, uses inexpensive and stable salts, often proceeds at ambient temperature.
-
Cons: May require careful optimization of stoichiometry to prevent side reactions.
Route 2C: Direct Bromination with Elemental Bromine (Br₂)
This is the most traditional approach. While atom-economical, it carries significant safety and handling burdens.
Mechanism & Causality: Similar to the NBS route, the reaction requires an acid catalyst to form the enol, which is then attacked by Br₂. The strong electron-withdrawing nature of the two -CF₃ groups slows the rate of enolization, which can be a challenge.
-
Pros: Most atom-economical, inexpensive reagent.
-
Cons: Highly toxic, corrosive, and volatile reagent requiring specialized handling (e.g., fume hoods, scrubbers). Risk of runaway reactions.[12] Potential for over-bromination.
Comparative Analysis of Bromination Routes
| Metric | Route 2A: NBS / Catalyst | Route 2B: Oxone® / NH₄Br | Route 2C: Elemental Br₂ |
| Safety & Handling | Excellent: Solid, stable reagent.[13] | Very Good: Uses stable, non-volatile salts.[10] | Poor: Toxic, corrosive, volatile liquid.[12] |
| Economic Viability | Good: Moderate reagent cost, high efficiency. | Excellent: Uses inexpensive bulk chemicals. | Good: Lowest cost per mole of Br, but high handling/safety overhead. |
| Environmental Impact | Good: Byproduct (succinimide) is recoverable. | Excellent: "Green" approach with salt byproducts.[10] | Poor: Hazardous waste streams. |
| Selectivity | Excellent: High selectivity for mono-bromination.[9] | Good to Very Good: Generally selective but may need optimization. | Fair to Good: Risk of di-bromination. |
| Reaction Conditions | Mild; can be accelerated by microwave.[9] | Often ambient temperature.[10] | Requires careful temperature control. |
Recommendation: For most laboratory and scale-up applications, Route 2A (NBS) offers the best balance of safety, selectivity, and predictable performance. For organizations prioritizing green chemistry and willing to invest in initial optimization, Route 2B (Oxone®/NH₄Br) presents the most economically and environmentally sustainable long-term option. Route 2C (Elemental Br₂) should only be considered if stringent engineering controls are in place and the cost savings are demonstrated to be substantial enough to justify the inherent risks.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone (via Grignard)
This protocol is adapted from established literature procedures and must be performed with strict adherence to safety measures for Grignard reactions.[3]
-
Setup: Under a nitrogen atmosphere, charge a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser with magnesium turnings (1.2 eq). Add anhydrous tetrahydrofuran (THF).
-
Grignard Initiation: Add a small portion of 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq) to the magnesium slurry. If the reaction does not initiate (indicated by gentle refluxing), a single crystal of iodine or gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining 3,5-bis(trifluoromethyl)bromobenzene, dissolved in THF, dropwise via the dropping funnel at a rate that maintains a gentle reflux (typically 30-35°C). Precise temperature control is critical for safety.[4]
-
Completion: After the addition is complete, stir the dark brown solution at 30°C for 1 hour to ensure complete formation of the Grignard reagent.
-
Acylation: In a separate flask, cool a solution of acetic anhydride (excess, ~3-4 eq) in THF to -15°C.
-
Reaction: Transfer the prepared Grignard solution to the cold acetic anhydride solution via cannula over 2 hours, ensuring the temperature does not exceed 0°C.
-
Quench & Work-up: After stirring for 15 minutes, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 3',5'-bis(trifluoromethyl)acetophenone as a clear liquid.
Protocol 2: α-Bromination with N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask, dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) and monitor the reaction progress by TLC or GC-MS. For an accelerated procedure, the reaction can be performed in a microwave reactor.[9]
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, this compound, which can be further purified by recrystallization.[14]
Conclusion
A thorough economic and safety analysis reveals a clear optimal path for the synthesis of this compound. For the production of the key intermediate, 3',5'-bis(trifluoromethyl)acetophenone, in-house synthesis via a carefully controlled Grignard reaction is far more cost-effective at any significant scale than direct purchase. For the subsequent α-bromination, the use of N-Bromosuccinimide (NBS) provides the most reliable and safe methodology, balancing efficiency with operational simplicity. While emerging green bromination techniques are highly promising, the NBS route remains the well-validated industry standard for achieving a high-yield, selective transformation with manageable safety protocols.
References
-
MDPI. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
ACS Publications. (2001). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link]
-
Xiamen Amoy-Iron Technology Co., Ltd. (n.d.). The Essential Role of 3',5'-Bis(trifluoromethyl)acetophenone in Modern Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
ResearchGate. (n.d.). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. Retrieved from [Link] trifluoromethylacetophenone_and_Safety_Considerations_in_the_Preparation_of_35-Bistrifluoromethylphenyl_Grignard_Reagent
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
-
ResearchGate. (2012). Oxidative bromination of ketones using ammonium bromide and oxone (R). Retrieved from [Link]
- Google Patents. (n.d.). EP0993432A1 - Process for the preparation of trifluoromethyl acetophenone.
-
European Patent Office. (n.d.). EP0993432B1 - Process for the preparation of trifluoromethyl acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). REGIO-SELECTIVE BROMINATION REACTION OF HYDROXY ACETOPHENONES USING NBS AS BROMINATING REAGENT. Retrieved from [Link]
-
ResearchGate. (2011). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Preprints.org. (2024). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, reactive intermediates like 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone are invaluable tools. However, their inherent reactivity demands a rigorous and well-defined protocol for disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence.
Understanding the Hazard Profile: More Than Just a Halogenated Ketone
This compound is not a benign substance. Its chemical structure, featuring a reactive α-bromo ketone moiety, renders it a potent lachrymator and a corrosive solid. The trifluoromethyl groups enhance its electrophilicity and potential for biological activity, necessitating careful handling to avoid inhalation and skin contact.
Key Hazards:
-
Corrosive: Can cause severe skin burns and eye damage upon contact.
-
Lachrymator: Vapors can cause intense irritation to the eyes, leading to tearing.
-
Toxic: Harmful if swallowed or inhaled.
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.
Due to these properties, all waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory bench to its final consignment for incineration.
Diagram of the Disposal Workflow
Caption: A flowchart illustrating the key stages for the safe disposal of this compound.
Detailed Procedural Steps:
Part A: In-Lab Waste Preparation
-
Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the following:
-
Prepare a Labeled Hazardous Waste Container:
-
Dissolve the Solid Waste:
-
For safe and efficient disposal, it is recommended to dissolve the solid this compound in a compatible solvent.
-
A minimal amount of a non-halogenated solvent like acetone can be used for this purpose.[9] This will render the waste as a "halogenated organic liquid waste."[4]
-
Rationale: Dissolving the solid prevents the handling of a potentially dusty, corrosive powder and ensures it is in a form suitable for high-temperature incineration.
-
-
Transfer the Solution to the Waste Container:
-
Carefully transfer the dissolved waste into the prepared and labeled halogenated organic waste container.
-
Ensure that the container is not filled to more than 80% of its capacity to allow for vapor expansion.
-
Part B: Temporary Storage
-
Securely Seal the Waste Container:
-
Tightly close the lid of the waste container to prevent any leakage of vapors.[10]
-
-
Store in a Designated Satellite Accumulation Area:
-
Store the sealed container in a designated and properly ventilated satellite accumulation area for hazardous waste.
-
This area should be away from incompatible materials, such as strong bases or oxidizing agents.
-
Part C: Final Disposal
-
Arrange for Hazardous Waste Pickup:
-
Follow your institution's procedures for arranging the pickup of hazardous waste by a licensed environmental services company.
-
-
High-Temperature Incineration:
-
The ultimate disposal method for halogenated organic compounds is high-temperature incineration at a permitted facility.[4] This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their consequences.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[11][12]
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.[12]
-
Report: Notify your laboratory supervisor and the institution's environmental health and safety (EHS) office.[11][13]
-
Cleanup: Only trained personnel with the appropriate PPE and spill kits should perform the cleanup. For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne before collection.[12]
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to these detailed procedures, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the sustainable practice of science. This commitment to responsible chemical management is not just a procedural necessity but a cornerstone of scientific integrity.
References
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Michigan State University Environmental Health & Safety. (n.d.). Corrosive Liquids/Solids. Retrieved from [Link]
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Carl ROTH. (n.d.). Collection containers for corrosive waste, 53 l. Retrieved from [Link]
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Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Montana Tech. (n.d.). Hazardous Chemical Releases and Spills - Emergency Procedures. Retrieved from [Link]
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Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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National Institutes of Health Office of Research Facilities. (2012, December 14). What Goes in Chemical Waste Containers. Retrieved from [Link]
-
University of British Columbia Okanagan Campus Operations and Risk Management. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]
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National Institutes of Health Office of Research Services. (n.d.). Basic Emergency Procedures Hazardous Materials Spill or Release. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Auburn University Risk Management & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
MLI Environmental. (2023, August 29). Hazardous Waste Materials Guide: Corrosive Liquids. Retrieved from [Link]
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-
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
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Mastering the Handling of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone: A Guide to Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS No. 131805-94-2). As a potent alpha-bromo ketone, this compound necessitates stringent safety measures to mitigate risks of exposure and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to empower you with the knowledge for safe and effective manipulation.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid compound that presents several significant health hazards.[1][2] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Some sources also indicate it may be harmful if swallowed and is corrosive, capable of causing severe skin burns and eye damage.[1][5] The presence of the alpha-bromo ketone functional group suggests lachrymatory properties, meaning it can cause tearing.[6]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₆O | [1][7][8] |
| Molecular Weight | 335.04 g/mol | [1][7][8] |
| Appearance | Solid (may be a light yellow solid) | [7] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][6] |
Given these properties, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent contact and inhalation. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[5][9] |
| Hand Protection | Nitrile rubber gloves. Check manufacturer's specifications for breakthrough time. | Provides a barrier against skin contact, which can cause irritation or burns.[2][9] Always inspect gloves for tears or holes before use. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects personal clothing and underlying skin from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosolization.[5][9] | Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[2][4] |
Operational Blueprint: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure risk throughout the handling process.
Receiving and Storage
Upon receipt, immediately inspect the container for any signs of damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10] Storage under an inert atmosphere is also recommended.[1][6]
Handling and Experimentation
All manipulations of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation.[9] Avoid the formation of dust and aerosols.[3]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in Section 2.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2][10] Decontaminate all surfaces and equipment used.
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen, and a well-defined emergency plan is critical.
Spill Management
In the event of a spill, the primary objective is to contain and clean it up safely without creating additional hazards.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[9]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[3][9] Do not generate dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.[2][10]
Caption: Workflow for handling a chemical spill.
Exposure Response
In the case of personal exposure, immediate action is crucial to minimize harm.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6][10] Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][10] Seek medical attention if skin irritation occurs or persists.[2][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6][10] Rinse mouth with water.[3] Seek immediate medical attention.[6][10] |
Responsible Disposal: A Commitment to Environmental Safety
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
Disposal Plan:
-
Segregation: Collect all chemical waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations for halogenated organic compounds.[9]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

